molecular formula C8H5ClFN3 B1387793 2-Chloro-8-fluoroquinazolin-4-amine CAS No. 1107695-04-4

2-Chloro-8-fluoroquinazolin-4-amine

Cat. No.: B1387793
CAS No.: 1107695-04-4
M. Wt: 197.6 g/mol
InChI Key: LNAVBEVTQJAFMN-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinazolin-4-amine is a useful research compound. Its molecular formula is C8H5ClFN3 and its molecular weight is 197.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-8-fluoroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAVBEVTQJAFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653125
Record name 2-Chloro-8-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107695-04-4
Record name 2-Chloro-8-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-8-fluoroquinazolin-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-8-fluoroquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, and its potential as a scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a versatile platform for designing molecules that can interact with a wide array of biological targets. Notably, quinazoline derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3] Marketed drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, underscore the therapeutic significance of the quinazoline core.[3]

This compound represents a key building block for the synthesis of novel quinazoline-based drug candidates. The strategic placement of the chloro and fluoro substituents, along with the primary amine at the 4-position, offers multiple avenues for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1107695-04-4[4]
Molecular Formula C₈H₅ClFN₃[4]
Molecular Weight 197.60 g/mol [4]
Appearance Expected to be a solid at room temperature.General property of similar small organic molecules.
Melting Point Not available. Expected to be relatively high due to the planar, aromatic structure and potential for intermolecular hydrogen bonding.Inferred from related quinazoline structures.
Solubility Predicted to have low solubility in water and higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).General solubility trends for quinazoline derivatives.[5]
Hazard Irritant.[4]

Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available substituted anthranilic acid. The key transformation is a regioselective nucleophilic aromatic substitution (SₙAr) on a 2,4-dichloroquinazoline intermediate.

Synthetic Strategy Overview

The proposed synthetic pathway commences with the cyclization of an appropriately substituted anthranilic acid to form a quinazolinedione, followed by chlorination to yield the reactive 2,4-dichloroquinazoline intermediate. Subsequent amination at the more reactive C4 position affords the target compound.

Synthetic_Pathway A 2-Amino-3-fluorobenzoic Acid B 8-Fluoroquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-Dichloro-8-fluoroquinazoline B->C POCl₃, Heat D This compound C->D NH₃ (or equivalent), Solvent

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous quinazoline derivatives.[6][7]

Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

  • To a stirred mixture of 2-amino-3-fluorobenzoic acid (1 equivalent) and urea (3 equivalents), heat the reaction mixture to 180-190 °C for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Triturate the resulting solid with a saturated aqueous solution of sodium bicarbonate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-8-fluoroquinazoline

  • A mixture of 8-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 10-15 equivalents) is heated at reflux for 6-8 hours. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling POCl₃.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to afford 2,4-dichloro-8-fluoroquinazoline.

Step 3: Synthesis of this compound

  • Dissolve 2,4-dichloro-8-fluoroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) dropwise with stirring. The regioselective substitution at the C4 position is favored under these milder conditions.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed by a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from similar compounds.[6][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

  • Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the amino group.

  • Amine Protons (δ 5.0-7.0 ppm): The protons of the primary amine at the C4 position will likely appear as a broad singlet in this region. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): The eight carbon atoms of the quinazoline ring system will resonate in this region. The carbons attached to the electronegative fluorine and chlorine atoms will show characteristic chemical shifts.

  • C-F Coupling: The carbon atom directly bonded to the fluorine atom (C8) will exhibit a large one-bond coupling constant (¹JC-F). Adjacent carbons will show smaller two- and three-bond couplings.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 197. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (3200-3500 cm⁻¹): The primary amine will exhibit two sharp to medium absorption bands in this region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • C=N and C=C Stretching (1500-1650 cm⁻¹): The stretching vibrations of the quinazoline ring system will appear in this region.

  • C-Cl Stretching (600-800 cm⁻¹): A stretching vibration for the carbon-chlorine bond is expected in this region.

  • C-F Stretching (1000-1300 cm⁻¹): A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in this region.

Reactivity and Potential for Derivatization

The chemical structure of this compound offers several handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position is less reactive than the one at the C4 position in the 2,4-dichloro precursor, but it can still undergo nucleophilic aromatic substitution under more forcing conditions (e.g., higher temperatures, stronger nucleophiles).[1] This allows for the sequential introduction of different substituents at the C2 and C4 positions, leading to a diverse range of 2,4-disubstituted quinazoline derivatives.

Reactivity A This compound B 2-Substituted-8-fluoroquinazolin-4-amine A->B Nu⁻, Heat

Caption: Derivatization via nucleophilic substitution at the C2 position.

Reactions of the 4-Amino Group

The primary amine at the C4 position can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions provide further opportunities to explore the structure-activity relationship (SAR) of quinazoline-based compounds.

Potential Applications in Drug Discovery: Targeting Protein Kinases

The quinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[1][2][9] The general structure of many quinazoline-based kinase inhibitors features a substitution at the 4-position that projects into the ATP-binding pocket of the kinase.

Hypothetical Kinase Inhibition and Signaling Pathway

Given the structural similarities to known kinase inhibitors, it is plausible that derivatives of this compound could target key kinases involved in cancer cell proliferation and survival, such as those in the EGFR or VEGFR signaling pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibitor This compound Derivative Inhibitor->RTK Inhibition Gene Gene Expression TF->Gene Proliferation, Survival, Angiogenesis

Caption: A generalized signaling pathway potentially targeted by derivatives of this compound.

Proposed Experimental Workflow for Biological Evaluation

A logical first step in evaluating the therapeutic potential of novel derivatives of this compound would be to screen them against a panel of protein kinases.

  • Primary Kinase Screening: Screen a library of derivatives at a single concentration (e.g., 10 µM) against a broad panel of kinases to identify initial hits.

  • Dose-Response Studies: For active compounds, perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) value for the target kinase(s).

  • Cell-Based Assays: Evaluate the anti-proliferative activity of promising compounds in relevant cancer cell lines.

  • In Vivo Efficacy Studies: Test the most potent and selective compounds in animal models of cancer to assess their in vivo efficacy and tolerability.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The quinazoline core, a proven pharmacophore, suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors and other targeted therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

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Structure Elucidation of 2-Chloro-8-fluoroquinazolin-4-amine: A Multi-Pronged Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Preamble: The Quinazoline Scaffold - A Privileged Core in Modern Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure provides a versatile platform for introducing diverse functional groups, leading to a broad spectrum of pharmacological activities.[2][3] This has established the quinazoline core as a "privileged structure," with numerous derivatives gaining FDA approval, particularly as potent inhibitors of protein tyrosine kinases in oncology.[1][4] Given the profound impact of substituent placement on biological activity, the unambiguous structure elucidation of novel quinazoline derivatives is a critical step in the drug discovery and development pipeline.[5][6]

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of a specific analogue, 2-Chloro-8-fluoroquinazolin-4-amine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of techniques to explain the causality behind the analytical strategy, creating a self-validating system where orthogonal methods converge to provide an unassailable structural proof.

Chapter 1: The Analytical Challenge: Introducing this compound

The subject of our investigation is this compound (Molecular Formula: C₈H₅ClFN₃, Molecular Weight: 197.60 g/mol ).[7] While a commercial label provides a putative identity, rigorous scientific practice demands empirical verification. The presence of a quinazoline core, a chlorine atom, a fluorine atom, and an amine group presents a fascinating analytical puzzle. Our objective is to confirm not only the core structure and the presence of these functional groups but also their precise and unambiguous regiochemical placement.

Chapter 2: The Elucidation Strategy: A Multi-Pronged Spectroscopic Approach

A robust structure elucidation strategy relies on the integration of multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data should paint a single, consistent picture. Our approach is hierarchical, beginning with foundational data and building to a comprehensive, three-dimensional understanding.

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Structural Validation & Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) Confirms Elemental Composition NMR Nuclear Magnetic Resonance (NMR) Maps Atomic Connectivity HRMS->NMR Provides Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Identifies Chemical Environments NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Bonds & Proximity NMR->NMR_2D MSMS Tandem Mass Spectrometry (MS/MS) Validates Connectivity via Fragmentation NMR->MSMS Proposes Connectivity for Validation XRAY X-Ray Crystallography (Optional Gold Standard) Definitive 3D Structure MSMS->XRAY Corroborates Fragment Structures G H5 H5 H6 H6 H5->H6 COSY C5 C5 H5->C5 HSQC C7 C7 H5->C7 HMBC (³J) C4a C4a H5->C4a HMBC (³J) H7 H7 H6->H7 C6 C6 H6->C6 HSQC H7->C5 HMBC (³J) H7->C7 HSQC C8 C8-F H7->C8 HMBC (³J) C8a C8a H7->C8a HMBC (²J) C4 C4-NH2 C2 C2-Cl

Caption: Logical map of key 2D NMR correlations for structure confirmation.

Correlation TypeFromToStructural Significance
COSY H6H5, H7Confirms the 1,2,3-trisubstituted pattern of the benzene ring.
HSQC H5, H6, H7C5, C6, C7Unambiguously assigns the protonated carbons.
HMBC (³J) H7C5Confirms the relative positions of H5 and H7.
HMBC (²J) H7C8aLinks the aromatic ring to the pyrimidine ring.
HMBC (³J) H5C4aLinks the aromatic ring to the pyrimidine ring at the fusion point.
HMBC (³J) H7C8-FCritical: Correlation from H7 to the fluorine-bearing carbon C8 confirms the position of the fluorine atom.
HMBC (²J, ³J) NH₂C4, C4aCritical: Correlations from the amine protons confirm its attachment at the C4 position.

Data Presentation: Table of Key Diagnostic 2D NMR Correlations.

Chapter 5: Deconstructive Analysis - Tandem Mass Spectrometry (MS/MS)

Authoritative Grounding: MS/MS serves as an orthogonal validation of the connectivity established by NMR. [8]In this technique, the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. [9]The fragmentation patterns of quinazoline and quinoline derivatives are well-documented and often involve characteristic losses of small neutral molecules or radicals. [10][11] Predicted Fragmentation Pathways:

  • Loss of Cl•: Radical loss of a chlorine atom.

  • Loss of HCl: A common pathway for chloro-aromatics.

  • Loss of HCN: From the pyrimidine ring.

  • Retro-Diels-Alder (RDA) Fission: Cleavage across the pyrimidine ring.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Moiety
198.0162.0HClLoss of chlorine and an adjacent proton.
198.0171.0HCNCleavage of the pyrimidine ring.
162.0135.0HCNSubsequent fragmentation of the quinazoline core.

Data Presentation: Table of Predicted MS/MS Fragmentation Pathways.

Protocol 5.1: MS/MS Fragmentation Analysis
  • Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer capable of MS/MS.

  • Method: Using the same sample and conditions as the HRMS analysis, perform a "Product Ion Scan."

  • Procedure: Set the first mass analyzer (Q1) to isolate the precursor ion of interest (e.g., m/z 198.0). The isolated ions are passed to the collision cell (q2), where they are fragmented. The third mass analyzer (Q3) scans the resulting fragment ions.

  • Analysis: Compare the observed fragment masses to those predicted for the proposed structure. This comparison serves to validate the proposed atomic connections.

Chapter 6: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of HRMS and comprehensive NMR provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography is the "gold standard" for absolute, unambiguous structure determination. [12]It provides a 3D model of the molecule as it exists in the solid state, yielding precise bond lengths, bond angles, and intermolecular packing information. [13]

Protocol 6.1: Crystal Growth and X-ray Diffraction
  • Crystal Growth (Self-Validating System): The ability to grow high-quality single crystals is in itself an indication of high sample purity.

    • Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

    • Procedure: Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods, and then refined to yield the final atomic coordinates and thermal parameters.

Conclusion: A Validated Structural Dossier

The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, definitively placing the chloro, fluoro, and amine substituents on the quinazoline core. Finally, tandem mass spectrometry validates this proposed structure by confirming its characteristic fragmentation pattern. Each step in this workflow serves to validate the last, culminating in a structural assignment of the highest confidence, fit for any regulatory submission or advanced research endeavor.

References
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An In-depth Technical Guide to 2-Chloro-8-fluoroquinazolin-4-amine (CAS 1107695-04-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Chloro-8-fluoroquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the quinazoline family, this molecule serves as a valuable building block in the development of targeted therapeutics, particularly in the realm of oncology.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a variety of biological targets. Notably, several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, feature a quinazoline core and function as potent kinase inhibitors in cancer therapy. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (CAS 1107695-04-4) is a key intermediate in the synthesis of more complex quinazoline derivatives. The presence of a reactive chlorine atom at the 2-position provides a handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The fluorine atom at the 8-position can influence the compound's electronic properties and metabolic stability, potentially enhancing its drug-like characteristics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific compound is limited, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 1107695-04-4[1][2]
IUPAC Name This compoundN/A
Molecular Formula C₈H₅ClFN₃[1]
Molecular Weight 197.60 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point 233.5 ± 38.0 °C at 760 mmHg (Predicted for 2-Chloro-6-fluoroquinazolin-4-amine)[3]
Solubility Not availableN/A
pKa Not availableN/A
XLogP3 1.85 (Predicted for 2-Chloro-6-fluoroquinazolin-4-amine)[3]

It is important to note that some of the data presented, particularly the boiling point and XLogP3, are predicted values for a regioisomer and should be used as an estimation pending experimental verification for this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically follows a multi-step pathway common for quinazoline derivatives. A representative synthetic route is outlined below. This process begins with a substituted anthranilic acid, which undergoes cyclization, followed by chlorination and amination.

SynthesisWorkflow Start 2-Amino-3-fluorobenzoic Acid Step1 Cyclization (with Urea or Cyanamide) Start->Step1 Intermediate1 8-Fluoroquinazoline-2,4-diol Step1->Intermediate1 Step2 Chlorination (with POCl3 or SOCl2) Intermediate1->Step2 Intermediate2 2,4-Dichloro-8-fluoroquinazoline Step2->Intermediate2 Step3 Selective Amination (with Ammonia) Intermediate2->Step3 End This compound Step3->End

Caption: General synthetic pathway for this compound.

Representative Experimental Protocol

The following is a generalized, multi-step protocol for the synthesis of 2-chloro-4-aminoquinazoline derivatives, which can be adapted for this compound.

Step 1: Cyclization to form 8-Fluoroquinazoline-2,4-diol

  • In a round-bottom flask, combine 2-amino-3-fluorobenzoic acid and an excess of urea.

  • Heat the mixture to 180-200 °C for several hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and treat it with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 8-fluoroquinazoline-2,4-diol.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Chlorination to form 2,4-Dichloro-8-fluoroquinazoline

  • To a flask containing 8-fluoroquinazoline-2,4-diol, add an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Collect the precipitated 2,4-dichloro-8-fluoroquinazoline by filtration, wash thoroughly with cold water, and dry.

Step 3: Selective Amination to yield this compound

  • Dissolve 2,4-dichloro-8-fluoroquinazoline in a suitable solvent, such as isopropanol or dioxane.

  • Bubble ammonia gas through the solution at a controlled temperature (typically 0-10 °C) or use a solution of ammonia in the solvent. The chlorine at the 4-position is more reactive and will be selectively replaced.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications in Drug Development

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloro-4-aminoquinazoline core of the target compound is a key pharmacophore that can be further functionalized to create potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).

The 2-chloro group on this compound serves as a versatile synthetic handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize the inhibitory activity against specific kinase targets. The 4-amino group is often a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase. The 8-fluoro substituent can modulate the electronic environment of the quinazoline ring, potentially influencing binding affinity and metabolic stability.

While no specific biological studies have been published for this compound itself, its structural similarity to the core of many known kinase inhibitors suggests its potential as a valuable intermediate in the discovery of novel therapeutics for cancer and other proliferative disorders.

Safety and Handling

This compound is intended for research and development purposes only. As with any chemical compound, it should be handled by trained personnel in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

  • 2-Chloro-6-fluoro-8-methylquinazolin-4-amine | C9H7ClFN3 | CID 130051301. PubChem. [Link]

  • 2-chloro-8-fluoro-n-methylquinazolin-4-amine. PubChemLite. [Link]

  • Products - 2a biotech. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879. PubChem. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

  • WO2001068615A1 - Quinazoline synthesis.
  • Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]

  • Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013. PubChem. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. OUCI. [Link]

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The Halogen Advantage: A Technical Guide to the Biological Activities of Halogenated Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged structure has proven to be a powerful strategy for modulating and enhancing its biological activities. This guide provides an in-depth exploration of the diverse pharmacological landscape of halogenated quinazoline derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the halogenated quinazoline framework.

Introduction: The Quinazoline Core and the Impact of Halogenation

Quinazoline, a bicyclic aromatic heterocycle, is a versatile scaffold capable of interacting with a wide array of biological targets.[1] Its derivatives have yielded several FDA-approved drugs, particularly in oncology.[2] The introduction of halogens can profoundly influence the physicochemical properties of these molecules, including:

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction with protein residues that can enhance binding affinity and selectivity for a target.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the quinazoline ring system, influencing its reactivity and interactions with biological macromolecules.

The strategic placement of different halogens allows for the fine-tuning of these properties, making halogenation a key tool in the optimization of lead compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Halogenated quinazolines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and proliferation.[3]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Halogenated quinazolines have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs).[4][5] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Mechanism of Action:

The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors. The quinazoline nitrogen atoms form critical hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain. Halogen substituents on the 4-anilino ring often occupy a hydrophobic pocket, enhancing the binding affinity.[4]

Diagram: EGFR Signaling Pathway and Inhibition by Halogenated Quinazolines

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Quinazoline Halogenated Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-competitive) RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR signaling by halogenated quinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key regulators of this process. Several halogenated quinazoline derivatives have demonstrated potent inhibitory activity against VEGFR-2, positioning them as promising anti-angiogenic agents.[6]

Mechanism of Action:

Similar to EGFR inhibition, these compounds act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor and blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[7]

Table 1: Anticancer Activity of Exemplary Halogenated Quinazoline Derivatives

Compound ClassHalogen(s)Target(s)Cell Line(s)IC50Reference(s)
4-AnilinoquinazolineCl, FEGFRA549, H19750.8 - 2.7 nM[4]
Quinazolin-4(3H)-oneIodoEGFR/CAIXHepG-2, MCF-72.53 - 4.58 µM[8]
2,4-Disubstituted Quinazoline-VEGFR-2HUVEC5.49 µM[7]
Quinazoline-Indazole Hybrid-VEGFR-2HUVEC5.4 nM[9]
2-Thioxobenzo[g]quinazoline-VEGFR-2MCF-7, HepG28.8 - 40.4 µM[10]

Antimicrobial Activity: A Renewed Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated quinazolines have shown considerable promise as antibacterial and antifungal agents.[11][12]

Structure-Activity Relationship (SAR):

  • Position of Halogen: The presence of halogens at the 6 and 8 positions of the quinazolinone ring has been shown to enhance antimicrobial activity.[11][13]

  • Type of Halogen: The nature of the halogen can influence potency. For instance, some studies suggest that iodo-substituted quinazolines exhibit significant antibacterial effects.[8][14] Bromo- and chloro-substitutions have also been shown to be beneficial.[15][16]

  • Other Substituents: Substitutions at the 2 and 3 positions are also crucial for activity. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial efficacy.[11]

Table 2: Antimicrobial Activity of Selected Halogenated Quinazoline Derivatives

Compound ClassHalogen(s)Microorganism(s)MICReference(s)
2-(amino)quinazolin-4(3H)-one3,4-difluoroS. aureus (MRSA)0.02 µM[17]
Quinazolinone-isoxazoleDichloroE. coli, S. aureus2.24 - 2.78 µM[18]
2,4,6-Trisubstituted quinazolineIodoGram-positive & Gram-negative bacteriaNot specified[19]
Thiazolo[2,3-b]quinazolin-5-oneTrichloroE. coli62.5 mg/mL[20]
6-Iodo-2-thienylquinazolin-4(3H)-oneIodoBroad spectrumNot specified[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Halogenated quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[21][22]

Mechanism of Action:

  • COX-2 Inhibition: Some halogenated quinazolinones act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][23]

  • Cytokine Inhibition: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[10][19]

Structure-Activity Relationship (SAR):

SAR studies have indicated that electron-withdrawing groups, including halogens, at certain positions can enhance anti-inflammatory activity.[22] For example, 10-iodosubstitution in quino-quinazolinedione derivatives has been shown to significantly increase anti-inflammatory effects.[22]

Table 3: Anti-inflammatory Activity of Halogenated Quinazoline Derivatives

Compound ClassHalogen(s)Target/AssayIC50/ActivityReference(s)
2-Mercapto-4(3H)-quinazolinone-COX-2 Inhibition0.33 - 0.40 µM[23]
1,5-Diaryl pyrazole (with halogen)FluoroCOX-2 InhibitionBetter than celecoxib[12]
Pyrazolo[1,5-a]quinazoline-NF-κB Inhibition< 50 µM[24]
Quino-quinazolinedioneIodoCarrageenan-induced paw edema12.7–58.2% inhibition[22]

Antiviral Activity: A Broadening Spectrum

The antiviral potential of halogenated quinazolines is an emerging area of research. Studies have shown activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza.[11][21][25]

Mechanisms of Action:

  • HIV Reverse Transcriptase Inhibition: Certain halogenated quinazolinones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[25][26]

  • Inhibition of Viral Replication: Other derivatives have been shown to inhibit the replication of viruses like HSV-1.[11]

Table 4: Antiviral Activity of Halogenated Quinazoline Derivatives

| Compound Class | Halogen(s) | Virus | Target/Assay | Activity | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 2,3-Disubstituted quinazolinone | - | HSV-1 | Antiviral Assay | More potent than acyclovir |[11] | | 6-Chloro-quinazolin-2(1H)-one | Chloro | HIV-1 | Reverse Transcriptase | Ki = 140 nM |[25] | | Quinazolin-4(3H)-one Schiff bases | - | Influenza A & B, HSV-1, FIPV | Antiviral Assay | Broad-spectrum activity |[21] |

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of halogenated quinazoline derivatives relies on a suite of robust in vitro assays. Below are representative protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Kinase Inhibition Assay

Diagram: Workflow for a Typical Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., EGFR, VEGFR-2) - Substrate - ATP - Test Compound (Halogenated Quinazoline) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Incubate_Kinase_Inhibitor Pre-incubate Kinase with Test Compound Serial_Dilution->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction by Adding ATP/Substrate Mix Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction_Detect Stop Reaction and Add Detection Reagent (e.g., ADP-Glo™, HTRF®) Incubate_Reaction->Stop_Reaction_Detect Measure_Signal Measure Signal (Luminescence, Fluorescence) Stop_Reaction_Detect->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: EGFR Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a stock solution of the halogenated quinazoline derivative in 100% DMSO.

    • Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[27]

  • Compound Plating:

    • Perform a serial dilution of the test compound in the assay buffer.

    • Add the diluted compound to the wells of a 384-well plate. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).[9]

  • Kinase Reaction:

    • Add the diluted EGFR enzyme to each well and pre-incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[6]

    • Initiate the reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate for 60 minutes at room temperature.[6]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes.[6]

    • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[6]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Detailed Protocol: Broth Microdilution Method

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of the halogenated quinazoline derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

    • Prepare a stock solution of the halogenated quinazoline derivative in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, heme, and either the test inhibitor, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, or solvent for the 100% activity control.[27]

    • Add the diluted COX-2 enzyme to all wells except the background controls.

  • Enzymatic Reaction:

    • Pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[27]

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for exactly two minutes at 37°C.[27]

  • Detection:

    • Stop the reaction by adding a saturated stannous chloride solution.

    • Add a colorimetric or fluorometric probe that reacts with the product of the COX-2 reaction (prostaglandin G2).

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve.

Conclusion and Future Perspectives

Halogenated quinazoline derivatives represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their success as anticancer agents, particularly as kinase inhibitors, is well-established, and their potential as antimicrobial, anti-inflammatory, and antiviral agents is increasingly being recognized. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules.

Future research in this area will likely focus on:

  • The development of more selective inhibitors to minimize off-target effects.

  • The exploration of novel halogenated quinazoline scaffolds to identify new biological targets.

  • The use of computational methods to guide the design of next-generation halogenated quinazoline derivatives with enhanced potency and drug-like properties.

  • The investigation of synergistic combinations of halogenated quinazolines with other therapeutic agents.

The continued exploration of the chemical space around the halogenated quinazoline core holds immense promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

An In-depth Technical Guide to Investigating 2-Chloro-8-fluoroquinazolin-4-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Publication Date: January 6, 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives achieving clinical success as kinase inhibitors.[1][2] This technical guide outlines a comprehensive strategy for the evaluation of a novel derivative, 2-Chloro-8-fluoroquinazolin-4-amine, as a potential kinase inhibitor. While direct studies on this specific compound are not yet prevalent in published literature, its structural features—a 4-aminoquinazoline core with halogen substitutions at the C2 and C8 positions—suggest a strong rationale for its investigation. This document provides a roadmap for researchers, scientists, and drug development professionals, detailing a proposed synthesis pathway, a strategic approach to target identification, and a suite of robust in vitro and cell-based assays to thoroughly characterize its biological activity and therapeutic potential. Our approach is grounded in established principles of kinase inhibitor drug discovery, aiming to provide a self-validating system for the rigorous assessment of this promising compound.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Quinazoline-based molecules have emerged as a highly successful class of small-molecule kinase inhibitors, primarily targeting the ATP-binding site of various protein kinases.[1][3] The planar, bicyclic aromatic ring system of quinazoline serves as an effective scaffold that can be readily functionalized to achieve high affinity and selectivity for specific kinase targets.[2] Marketed drugs such as gefitinib, erlotinib, and afatinib, all of which feature the 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4]

The development of novel quinazoline derivatives continues to be a fertile area of research, with a focus on overcoming drug resistance, improving selectivity profiles, and expanding the range of targeted kinases.[2] The strategic placement of different substituents on the quinazoline ring is a key approach in modulating the compound's pharmacological properties.[3] This guide focuses on the untapped potential of this compound, a compound that combines the established kinase-binding 4-aminoquinazoline core with halogen modifications that could confer unique inhibitory properties.

Rationale for Investigating this compound

The chemical structure of this compound presents several features that make it a compelling candidate for a kinase inhibitor:

  • The 4-Aminoquinazoline Core: This moiety is a well-established "hinge-binder" that mimics the adenine region of ATP, forming crucial hydrogen bonds with the kinase hinge region.

  • The 2-Chloro Substituent: The chloro group at the C2 position is a versatile synthetic handle. It can be readily displaced by nucleophiles, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR).[5] Furthermore, the electronegativity of the chlorine atom can influence the electronic properties of the quinazoline ring system.

  • The 8-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[6] The placement at the C8 position could influence the conformation of the molecule and its interaction with the kinase active site.

Given these structural attributes, we hypothesize that this compound has the potential to be a potent and selective inhibitor of one or more protein kinases. The following sections outline a comprehensive experimental plan to test this hypothesis.

Proposed Synthesis of this compound

A potential multi-step synthesis is outlined below:

  • Cyclization: Reaction of 2-amino-3-fluorobenzoic acid with a suitable cyclizing agent, such as urea or a derivative, to form the quinazoline-2,4-dione intermediate.

  • Chlorination: Treatment of the dione with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2,4-dichloro-8-fluoroquinazoline intermediate.

  • Amination: Selective amination at the C4 position, which is generally more reactive towards nucleophilic substitution than the C2 position. This can be achieved by reacting the dichloro intermediate with ammonia or a protected form of ammonia.

This synthetic approach offers a practical and efficient means to produce the target compound in sufficient quantities for biological evaluation.

A Strategic Approach to Kinase Target Identification and Profiling

A tiered screening approach is recommended to efficiently identify the primary kinase targets of this compound and to characterize its selectivity profile.

Tier 1: Broad Kinase Panel Screening

The initial step is to screen the compound against a broad panel of recombinant kinases at a single, high concentration (e.g., 10 µM). This will provide a global view of its kinase inhibitory activity and help to identify potential target families. Several commercial services offer such kinase profiling panels. Based on the quinazoline scaffold, particular attention should be paid to tyrosine kinases.

Tier 2: IC₅₀ Determination for "Hit" Kinases

For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for ranking the activity of the compound against different kinases and for guiding further optimization efforts.

Tier 3: Selectivity Profiling

Based on the IC₅₀ values, a selectivity profile can be established. A compound that demonstrates high potency against a specific kinase or a small subset of related kinases is generally more desirable as a therapeutic candidate due to a potentially lower risk of off-target effects.

In Vitro Experimental Protocols

The following protocols describe the key in vitro assays for characterizing the kinase inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of this compound in an appropriate buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that can confirm the direct binding of the compound to the target kinase and provide kinetic parameters of the interaction.

Protocol:

  • Instrumentation: A Biacore instrument (or similar).

  • Procedure: a. Immobilize the purified target kinase onto a sensor chip. b. Flow different concentrations of this compound over the sensor surface. c. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound. d. Analyze the binding curves to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Assays for Functional Evaluation

Cell-based assays are essential to confirm that the observed in vitro kinase inhibition translates into a functional effect in a cellular context.

Cellular Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the targeted kinase.

Protocol:

  • Cell Lines: Select cancer cell lines with known kinase dependencies (e.g., A549 or H1975 non-small cell lung cancer cells for EGFR).[2]

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). c. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the GI₅₀ (concentration that causes 50% growth inhibition).

Target Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of the target kinase's activity within the cell by assessing the phosphorylation status of its downstream substrates.

Protocol:

  • Procedure: a. Treat the selected cancer cell lines with the compound for a short period (e.g., 1-2 hours). b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase or its downstream substrates. d. Use an antibody against the total protein as a loading control.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing the Scientific Workflow and Rationale

To provide a clear visual representation of the proposed research plan and the underlying scientific principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Evaluation cluster_data Data Analysis & SAR synthesis Synthesis of this compound kinase_panel Broad Kinase Panel Screen synthesis->kinase_panel ic50 IC50 Determination kinase_panel->ic50 spr Biophysical Binding Assay (SPR) ic50->spr proliferation Cell Proliferation Assay ic50->proliferation data_analysis Data Interpretation and SAR Analysis spr->data_analysis western_blot Target Phosphorylation Assay proliferation->western_blot western_blot->data_analysis Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Compound This compound Compound->RTK Inhibition ATP ATP ATP->RTK Competition Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the proposed mechanism of inhibition.

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase% Inhibition @ 10 µMIC₅₀ (nM)
EGFR95%15
VEGFR280%150
SRC45%>1000
CDK210%>10000

Table 2: Hypothetical Cellular Activity

Cell LinePrimary Kinase DependencyGI₅₀ (µM)
A549EGFR0.5
H1975EGFR (T790M mutant)2.5
HUVECVEGFR21.8
MCF7->20

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential kinase inhibitor. The proposed workflow, from synthesis to cellular characterization, is designed to efficiently assess its potency, selectivity, and cellular activity. Positive results from these studies would warrant further preclinical development, including medicinal chemistry efforts to optimize the lead compound, in vivo efficacy studies in animal models of cancer, and comprehensive ADME/Tox profiling. The unique combination of a 4-aminoquinazoline core with 2-chloro and 8-fluoro substitutions holds significant promise for the discovery of a novel and effective targeted therapy.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Scientific Reports. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed Central. [Link]

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A Technical Guide for the Exploratory Bioactivity Screening of 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology. Its rigid, heterocyclic structure serves as a versatile framework for designing ATP-competitive kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] This guide outlines a comprehensive, tiered strategy for the initial bioactivity screening of a novel derivative, 2-Chloro-8-fluoroquinazolin-4-amine. The proposed workflow is designed to efficiently progress from broad phenotypic screening to specific mechanistic and target identification assays. We will begin by establishing the compound's effect on cancer cell viability, proceed to elucidate the mechanism of cell death, and conclude with a strategy for identifying its primary molecular target(s). Each stage is supported by detailed, field-proven protocols and emphasizes the inclusion of self-validating controls to ensure data integrity and reproducibility.

Introduction: The Quinazoline Scaffold as a Privileged Structure

Quinazoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] In oncology, their success is exemplified by FDA-approved drugs like Gefitinib and Erlotinib, which selectively target the Epidermal Growth Factor Receptor (EGFR) kinase.[2][6] The core mechanism involves the quinazoline ring system inserting into the ATP-binding pocket of the kinase, with the nitrogen at position 1 (N1) typically forming a critical hydrogen bond with the hinge region of the enzyme.[6] Substitutions at the C2, C4, and other positions modulate potency and selectivity.[3][6]

The subject of this guide, this compound (heretofore "the compound"), possesses key features suggesting potential kinase inhibitory activity. The 4-amino group is a common feature for engaging the ATP pocket, while the chloro and fluoro substitutions will influence its electronic and steric properties.[6] This exploratory workflow is designed to systematically uncover its biological potential.

Pre-Screening: Compound Qualification

Before biological evaluation, the integrity of the test compound must be rigorously confirmed. This non-negotiable step prevents costly artifacts arising from impurities or degradation.

  • Identity and Purity: Confirm the structure via ¹H NMR and Mass Spectrometry.[7][8] Assess purity using HPLC, with a minimum standard of >95% for initial screening.

  • Solubility: Determine the compound's solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) from which all subsequent dilutions will be made.

  • Stability: Assess the stability of the compound in the stock solution under storage conditions (-20°C or -80°C) and in cell culture media under experimental conditions (37°C, 5% CO₂) over the longest assay duration (e.g., 72 hours).

Tier 1 Screening: Broad Phenotypic Assessment of Cytotoxicity

The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects and to identify sensitive cancer cell lines. A broad panel of cell lines from diverse tissue origins (e.g., lung, breast, colon, leukemia) is recommended.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. The absorbance of the dissolved formazan is measured spectrophotometrically.[11][12]

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. A common starting range is 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤0.5%). Include "cells-only" and "medium-only" controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13] Incubate for another 2-4 hours.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[11]

Data Analysis & Presentation: Correct the absorbance values by subtracting the background (medium-only wells).[11] Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50). Summarize the results in a table.

| Table 1: Example IC50 Data for this compound | | :--- | :--- | | Cell Line | Tissue Origin | IC50 (µM) | | A549 | Lung Carcinoma | e.g., 5.5 | | MCF-7 | Breast Adenocarcinoma | e.g., 2.6 | | HCT116 | Colorectal Carcinoma | e.g., >100 | | K562 | Chronic Myelogenous Leukemia | e.g., 10.2 |

Cell lines exhibiting an IC50 < 10 µM are considered "hits" and are prioritized for Tier 2 screening.

Tier 2 Screening: Elucidating the Mechanism of Cell Death

For the most sensitive cell lines identified in Tier 1, the next step is to determine how the compound is inducing cell death. The primary mechanisms to investigate are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is characterized by the activation of a cascade of proteases called caspases. Measuring the activity of executioner caspases (caspase-3 and -7) is a reliable marker of apoptosis.[14][15]

Experimental Protocol: Caspase-3/7 Activity Assay

Principle: This assay utilizes a specific caspase-3/7 substrate (e.g., DEVD peptide) linked to a reporter molecule (a fluorophore or aminoluciferin).[14][15] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a detectable signal proportional to the enzyme's activity.[14][16]

Methodology:

  • Cell Treatment: Seed a "hit" cell line (e.g., MCF-7) in a 96-well white-walled plate and treat with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, 2x IC50) for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[14]

  • Luminescence Reading: Measure the luminescence using a microplate reader.

Cell Cycle Analysis

Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) before undergoing apoptosis.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[17]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound (at its IC50) for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[18][19] Incubate on ice for at least 30 minutes.[18]

  • Staining: Pellet the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[18]

  • Analysis: Analyze the samples using a flow cytometer, collecting fluorescence data in the appropriate channel (e.g., FL-2). Model the cell cycle distribution using appropriate software.

Visualization of Key Pathways

To contextualize the results from Tier 2 screening, understanding the underlying cellular pathways is essential.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Ligand Binding & DISC Formation Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Stress Signal (e.g., DNA Damage) ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 Apoptosome Formation Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp37 Casp37 Caspase-3/7 (Executioner) ProCasp37->Casp37 Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Screening_Workflow cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Screening (Mechanism of Action) cluster_tier3 Phase 4: Tier 3 Screening (Target Deconvolution) Compound This compound QC Purity & Identity QC (NMR, MS, HPLC >95%) Compound->QC Tier1 Broad Cytotoxicity Screen (MTT Assay, Multi-Cell Line Panel) QC->Tier1 Tier1_Data IC50 Determination Tier1->Tier1_Data Hits Identify 'Hit' Cell Lines (IC50 < 10 µM) Tier1_Data->Hits Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Hits->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Hits->CellCycle MoA Mechanistic Insights Apoptosis->MoA CellCycle->MoA KinasePanel Broad Kinase Panel Screen (>300 Kinases) MoA->KinasePanel TargetID Identify Primary Target(s) KinasePanel->TargetID

Caption: A tiered workflow for exploratory bioactivity screening.

Conclusion and Future Directions

This guide presents a systematic and logical workflow for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, this strategy maximizes the potential for discovering novel biological activity while ensuring data reliability. Positive results, such as potent and selective inhibition of a cancer-relevant kinase, would establish this compound as a promising lead for further optimization through structure-activity relationship (SAR) studies and eventual evaluation in more complex preclinical models.

References

  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(1). Available from: [Link].

  • University of Rochester Medical Center Flow Cytometry Core. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available from: [Link].

  • University of Virginia School of Medicine Flow Cytometry Core Facility. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link].

  • Creative Bioarray. Caspase Activity Assay. Creative Bioarray. Available from: [Link].

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link].

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link].

  • Zhao, W., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines, 11(4), 321-331. Available from: [Link].

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available from: [Link].

  • Li, Y., et al. (2022). Design, synthesis and bioactivity evaluation of novel quinazoline based KRASG12C inhibitors. New Journal of Chemistry, 46(34), 16421-16431. Available from: [Link].

  • Reuveni, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50628. Available from: [Link].

  • Kaur, R., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 25(23), 5564. Available from: [Link].

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Available from: [Link].

  • Lei, Z., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(19), 6653. Available from: [Link].

  • Kunapuli, P., et al. (2012). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available from: [Link].

  • Elabscience. Caspase Assay Kits. Elabscience. Available from: [Link].

  • Grzybowska, K., et al. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry, 13(10), 1165-1188. Available from: [Link].

  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. Available from: [Link].

  • Zhang, G., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. Available from: [Link].

  • Stoyanov, G. S., & Doytchinova, I. A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11956. Available from: [Link].

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(8), 10239-10251. Available from: [Link].

  • Barker, A. J., et al. (2001). Quinazolines as cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Available from: [Link].

  • Zayed, M. F. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68, 82-100. Available from: [Link].

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3740. Available from: [Link].

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The Discovery of Novel 2-Substituted Quinazoline Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of novel 2-substituted quinazoline compounds. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of this critical class of heterocyclic compounds, moving beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust protocols.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] This structural motif is found in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The therapeutic success of quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the immense potential of this heterocyclic system in modern drug discovery.[4][5]

The 2-position of the quinazoline ring is a key site for chemical modification, allowing for the introduction of diverse substituents that can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This guide will focus on the strategies for synthesizing and evaluating novel 2-substituted quinazoline derivatives, providing both the "how" and the "why" behind these critical processes.

Part 1: Synthetic Strategies for 2-Substituted Quinazolines

The construction of the 2-substituted quinazoline scaffold can be achieved through various synthetic methodologies. The choice of a particular route often depends on the desired substituent at the 2-position, the availability of starting materials, and the desired scale of the synthesis. This section will detail two of the most versatile and widely employed methods: the Niementowski Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.

The Niementowski Synthesis: A Classic Approach to Quinazolinones

First reported in 1895, the Niementowski synthesis is a cornerstone for the preparation of quinazolin-4(3H)-ones, which can serve as precursors to other 2-substituted quinazolines.[3] The classical approach involves the condensation of an anthranilic acid with an amide at high temperatures.[6][7] However, modern variations, particularly those employing microwave irradiation, have significantly improved reaction times and yields.[3]

This protocol describes a rapid and efficient synthesis of a 2-aryl-quinazolin-4(3H)-one derivative using microwave-assisted organic synthesis (MAOS).

Materials:

  • Anthranilic acid (1 equivalent)

  • Aryl amide (1.2 equivalents)

  • Polyphosphoric acid (PPA) (catalytic amount)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol), the desired aryl amide (1.2 mmol), and a catalytic amount of polyphosphoric acid.

  • Add ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and stir vigorously.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2-aryl-quinazolin-4(3H)-one.

Causality of Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate by promoting efficient and uniform heating of the polar reactants and solvent, often leading to cleaner reactions and higher yields compared to conventional heating methods.[3]

  • Polyphosphoric Acid (PPA): PPA acts as a dehydrating agent and a Lewis acid catalyst, facilitating the cyclization step of the reaction.

Niementowski_Workflow Start Combine Reactants: Anthranilic Acid Aryl Amide PPA Microwave Microwave Irradiation (120°C, 15-30 min) Start->Microwave In Ethanol Precipitation Pour into Ice Water Microwave->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization from Ethanol Filtration->Purification Product Pure 2-Aryl-quinazolin-4(3H)-one Purification->Product Suzuki_Workflow Start Combine Reactants: 2-Chloroquinazoline Arylboronic Acid Pd(OAc)₂/PPh₃ K₂CO₃ Inert Inert Atmosphere (Argon/Nitrogen) Start->Inert In Dioxane/Water Reaction Heat to 90°C (4-12 hours) Inert->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Arylquinazoline Purification->Product EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Quinazoline 2-Substituted Quinazoline Quinazoline->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates Quinazoline 2-Substituted Quinazoline Quinazoline->VEGFR inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the novel heterocyclic compound, 2-Chloro-8-fluoroquinazolin-4-amine. Quinazoline derivatives are a significant class of compounds in medicinal chemistry and drug development, known for their wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The precise structural elucidation and purity assessment of these molecules are paramount for advancing their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-tested insights into the application of key spectroscopic techniques.

Molecular Structure and Properties

This compound is a substituted quinazoline with the following chemical structure:

  • Chemical Formula: C₈H₅ClFN₃[4]

  • Molecular Weight: 197.60 g/mol [4]

  • CAS Number: 1107695-04-4[4]

The molecule features a fused benzene and pyrimidine ring system, characteristic of quinazolines. The strategic placement of a chlorine atom at the 2-position, a fluorine atom at the 8-position, and an amine group at the 4-position imparts specific physicochemical properties that are crucial for its biological activity and require detailed spectroscopic analysis for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift of a proton is influenced by the electron density of its surroundings, and the coupling between neighboring protons provides information about their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH-5
~7.4-7.6t1HH-6
~7.2-7.4d1HH-7
~7.0-7.2br s2H-NH₂

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the presence of impurities.

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The downfield shift of H-5 is due to the anisotropic effect of the neighboring pyrimidine ring. The broad singlet for the amine protons is due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the attached atoms.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: Several hundred to several thousand scans may be necessary to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160C-4
~158 (d, ¹JCF ≈ 250 Hz)C-8
~155C-2
~152C-8a
~135C-6
~120C-5
~118 (d, ²JCF ≈ 20 Hz)C-7
~115 (d, ²JCF ≈ 5 Hz)C-4a

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Data Visualization:

G cluster_mol Predicted ¹H and ¹³C NMR Assignments cluster_h1 ¹H NMR cluster_c13 ¹³C NMR mol mol H5 H-5 ~8.2-8.4 ppm (d) H6 H-6 ~7.4-7.6 ppm (t) H7 H-7 ~7.2-7.4 ppm (d) NH2 -NH₂ ~7.0-7.2 ppm (br s) C4 C-4 ~160 ppm C8 C-8 ~158 ppm (d) C2 C-2 ~155 ppm C8a C-8a ~152 ppm C6 C-6 ~135 ppm C5 C-5 ~120 ppm C7 C-7 ~118 ppm (d) C4a C-4a ~115 ppm (d)

Caption: Predicted NMR assignments for this compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like quinazoline derivatives and is commonly used.[3][6]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass measurements.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

Predicted Mass Spectrum Data:

m/zIon
198.0238[M+H]⁺ (for ¹²C₈¹H₆³⁵Cl¹⁹F¹⁴N₃)
200.0208[M+H]⁺ (for ¹²C₈¹H₆³⁷Cl¹⁹F¹⁴N₃)

Interpretation: The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks separated by approximately 2 m/z units and a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The accurate mass measurement of the molecular ion can be used to confirm the elemental composition.

Experimental Workflow:

G Sample Sample in Solution ESI Electrospray Ionization Sample->ESI Analyzer Mass Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary Amine
1650-1580N-H bendPrimary Amine
1620-1580C=N stretchQuinazoline ring
1500-1400C=C stretchAromatic ring
1335-1250C-N stretchAromatic Amine
1250-1020C-F stretchAryl Fluoride
800-600C-Cl stretchAryl Chloride

Interpretation: The IR spectrum will provide clear evidence for the presence of the primary amine group through its characteristic N-H stretching and bending vibrations.[7] The various C=N and C=C stretching frequencies will confirm the quinazoline ring system, while the C-F and C-Cl stretches will indicate the presence of the halogen substituents.[8]

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions from a lower energy molecular orbital to a higher energy one. For aromatic compounds like quinazolines, the principal absorptions are due to π → π* and n → π* transitions.[9]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

λₘₐₓ (nm)Transition
~220-250π → π
~320-350n → π

Interpretation: The UV-Vis spectrum is expected to show two main absorption bands. The higher energy band in the shorter wavelength region corresponds to the π → π* transition of the aromatic system. The lower energy band at a longer wavelength is attributed to the n → π* transition involving the non-bonding electrons of the nitrogen atoms in the quinazoline ring.[10][11]

Conclusion

The comprehensive spectroscopic characterization of this compound, employing a combination of NMR, MS, IR, and UV-Vis techniques, is essential for its unambiguous structural confirmation and purity assessment. The predicted data and protocols outlined in this guide provide a robust framework for researchers engaged in the synthesis and development of novel quinazoline-based therapeutic agents. Cross-validation of data from these orthogonal analytical methods ensures the highest level of scientific integrity and is a critical component of pharmaceutical research and quality control.[2]

References

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO] and their Metal Ion Complexes.
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  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.
  • Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH.
  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
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  • PubMed. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives.
  • Echemi. (n.d.). 2-Chloro-6-fluoroquinazolin-4-amine.
  • ResearchGate. (n.d.). UV-visible spectra for compounds 2, 4 and 8.
  • MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • ChemicalBook. (n.d.). 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum.
  • PubMed. (n.d.). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives.
  • 2a biotech. (n.d.). This compound.
  • PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-.
  • PubChem. (n.d.). 2-Chloroquinolin-8-amine.
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  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.
  • ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino].
  • PubMed. (n.d.). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan.
  • National Institute of Standards and Technology. (n.d.). 2,4-D - the NIST WebBook.
  • ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4) 1H NMR spectrum.
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An In-depth Technical Guide to Investigating 2-Chloro-8-fluoroquinazolin-4-amine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold and the Promise of 2-Chloro-8-fluoroquinazolin-4-amine

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure provides an ideal framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, most notably in oncology. This guide focuses on a specific, yet promising, derivative: this compound. While direct biological data on this particular molecule is sparse, its structural features suggest significant potential, particularly as an inhibitor of key protein kinases implicated in cancer.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap for unlocking the therapeutic potential of this compound. We will delve into the most probable therapeutic targets based on structure-activity relationship (SAR) data from analogous compounds, provide detailed, field-tested protocols for target validation, and offer insights into the causal relationships that should guide experimental design.

The Quinazoline Core: A Proven Foundation for Kinase Inhibition

The vast majority of clinically successful quinazoline derivatives function as inhibitors of protein kinases.[4][5] These enzymes play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a protein substrate. In many cancers, kinases become dysregulated, leading to uncontrolled cell growth, proliferation, and survival.[5]

Quinazoline-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain.[5] The 4-anilinoquinazoline scaffold, in particular, has been shown to interact effectively with the ATP binding site of the Epidermal Growth Factor Receptor (EGFR).[4] The core structure mimics the adenine portion of ATP, while substituents at various positions on the quinazoline ring and the aniline moiety can be modified to enhance potency and selectivity for specific kinases.

Primary Therapeutic Targets for this compound

Based on extensive research into the quinazoline scaffold, the most probable and high-value targets for this compound are receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that are often hyperactivated in cancer.[5]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[4] Overexpression or activating mutations of EGFR are hallmarks of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[4][6]

The quinazoline core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site.[7][8] Several FDA-approved EGFR inhibitors, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are based on the 4-anilinoquinazoline structure.[9][6] These drugs have demonstrated significant clinical efficacy, particularly in patients with specific EGFR mutations.[6][10]

The 4-amino group of this compound is a critical pharmacophore, capable of forming key hydrogen bonds with the hinge region of the EGFR ATP-binding pocket, mimicking the interaction of ATP's adenine ring. The 2-chloro and 8-fluoro substitutions can further modulate the compound's electronic properties and steric interactions within the binding site, potentially enhancing potency and selectivity.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor 2-Chloro-8-fluoro- quinazolin-4-amine Inhibitor->P_EGFR Inhibits

Caption: EGFR signaling and inhibition by quinazoline derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11][12] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal mediators of this process.[11] Inhibition of VEGFR-2 signaling is a validated and effective anti-cancer strategy.

The quinazoline scaffold has also proven to be a versatile framework for the development of potent VEGFR-2 inhibitors.[13][14] Vandetanib, a quinazoline-based drug, is a multi-kinase inhibitor that targets both EGFR and VEGFR-2, highlighting the potential for dual inhibition within this chemical class.[12][14]

The rationale for investigating this compound as a VEGFR-2 inhibitor is strong. The ATP-binding pockets of EGFR and VEGFR-2 share structural similarities, making it plausible that a compound designed to fit one could be adapted to inhibit the other.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimer) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Akt Akt P_VEGFR2->Akt Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis Promotes eNOS eNOS Akt->eNOS eNOS->Angiogenesis Promotes Inhibitor 2-Chloro-8-fluoro- quinazolin-4-amine Inhibitor->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.
Other Potential Targets

While EGFR and VEGFR-2 are the primary candidates, the quinazoline scaffold has shown activity against other targets, which could be explored in secondary screening:

  • Poly(ADP-ribose)polymerase-1 (PARP-1): Involved in DNA repair, PARP-1 is a key target in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[9]

  • Tubulin: Some quinazoline derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9][15]

Experimental Workflows for Target Validation

A hierarchical approach is recommended to efficiently evaluate the therapeutic potential of this compound. This workflow progresses from broad, cell-free assays to more complex, cell-based systems to confirm the mechanism of action.

Experimental_Workflow Start Start: This compound KinaseAssay Step 1: In Vitro Kinase Inhibition Assay (IC50) Start->KinaseAssay CellProlif Step 2: Cell-Based Proliferation Assay (GI50) KinaseAssay->CellProlif Potent hits TargetEngagement Step 3: Target Engagement & Downstream Signaling (Western Blot) CellProlif->TargetEngagement Active in cells DataAnalysis Step 4: Data Analysis & SAR Insights TargetEngagement->DataAnalysis Mechanism confirmed Decision Go/No-Go Decision for Further Preclinical Studies DataAnalysis->Decision

Caption: General workflow for target identification and validation.
In Vitro Kinase Inhibition Assay

Causality: The first and most direct test is to determine if the compound can inhibit the enzymatic activity of the purified target kinase in a cell-free system. This assay quantifies the direct interaction between the compound and the kinase, providing an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA). The specific concentrations of kinase (e.g., recombinant human EGFR or VEGFR-2) and substrate (a generic peptide substrate like poly(Glu, Tyr) 4:1) should be optimized to ensure the reaction is in the linear range.

    • Prepare a serial dilution of this compound in the reaction buffer with 2% DMSO. A typical starting range is 100 µM to 1 nM.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the compound dilution or vehicle control (2% DMSO).

    • Add 5 µL of 2X kinase/substrate solution to each well.

    • To initiate the reaction, add 10 µL of 25 µM ATP solution. The final reaction volume is 20 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.

Self-Validation: Include positive controls (a known inhibitor like Gefitinib for EGFR) and negative controls (no enzyme and no compound) to ensure the assay is performing correctly.

Cell-Based Proliferation/Cytotoxicity Assay

Causality: This assay determines if the compound can inhibit the proliferation of cancer cells that are known to be dependent on the target kinase. This is a crucial step to confirm that the compound has cellular activity and can access its target within a biological system.

Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cell lines known to overexpress the target kinase (e.g., A549 or NCI-H1975 for EGFR, HUVECs for VEGFR-2).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Target Engagement and Downstream Signaling Analysis

Causality: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of the intended target, it is essential to measure the phosphorylation status of the target kinase and key downstream signaling proteins.

Protocol: Western Blotting

  • Cell Lysis:

    • Seed and treat cells with this compound (at concentrations around the GI50) as described in the proliferation assay. Before treatment, serum-starve the cells for 12-24 hours and then stimulate with the appropriate growth factor (e.g., EGF for EGFR-expressing cells) for 15-30 minutes to activate the pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-EGFR (Tyr1068) and Total EGFR

      • Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2

      • Phospho-Akt (Ser473) and Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

      • β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein. A potent inhibitor should significantly reduce the levels of the phosphorylated target and its downstream effectors.

Data Summary and Interpretation

The following table provides a template for summarizing the data obtained from the proposed experiments, allowing for a clear comparison of the compound's activity against different targets and in different cellular contexts.

Target/Assay Metric This compound Positive Control (e.g., Gefitinib)
EGFR Kinase Assay IC50Experimental Value~30 nM
VEGFR-2 Kinase Assay IC50Experimental Value~100 nM (for Vandetanib)
A549 Cell Proliferation GI50Experimental Value~5 µM
HUVEC Proliferation GI50Experimental Value~1 µM (for Vandetanib)

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to evaluating the therapeutic potential of this compound. By systematically progressing from in vitro enzymatic assays to cell-based functional and mechanistic studies, researchers can build a robust data package to support its advancement as a novel kinase inhibitor. The strong precedent set by other quinazoline-based drugs suggests that this compound is a promising starting point for the development of a new generation of targeted cancer therapies. Positive results from this initial validation cascade would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in animal models, and broader kinome selectivity profiling.

References

Whitepaper: A Senior Application Scientist's Guide to In Silico Screening of 2-Chloro-8-fluoroquinazolin-4-amine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale of Rational Drug Design

In modern medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," particularly for the development of kinase inhibitors.[1][2][3][4][5] Its rigid, planar nature and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases have made it the foundation for numerous clinically approved drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1][2] The challenge, however, is no longer just finding active compounds but discovering novel chemotypes with improved selectivity, potency against resistant mutations (e.g., EGFR T790M), and favorable drug-like properties.[6]

This guide eschews a simplistic, step-by-step recitation of a computational protocol. Instead, it offers a strategic framework from the perspective of a seasoned application scientist. We will delve into the causality behind each decision in the in silico screening cascade, focusing on a specific, synthetically tractable starting point: 2-Chloro-8-fluoroquinazolin-4-amine . Our goal is to build a self-validating workflow that intelligently explores the chemical space around this core to identify high-potential kinase inhibitor candidates, thereby maximizing the probability of success while minimizing the costly and time-consuming nature of traditional high-throughput screening.[7][8]

The Strategic Framework: A Multi-Filter Virtual Screening Cascade

The core principle of our approach is not to rely on a single computational metric but to construct a funneling workflow. Each stage acts as a progressively finer filter, enriching the virtual library with compounds that satisfy multiple critical criteria for a viable drug candidate. This multi-parameter approach is essential for reducing the high false-positive rates that can plague simpler screening efforts.[9][10]

Our workflow is designed as a logical progression from broad, structure-based screening to detailed, property-based refinement.

G cluster_0 Setup & Preparation cluster_1 Primary Screening cluster_2 Hit Refinement & Filtering cluster_3 Candidate Selection T Target Selection (e.g., EGFR Kinase) Dock Structure-Based Virtual Screening (Molecular Docking) T->Dock L Library Generation (this compound core) L->Dock PA Post-Docking Analysis (Interaction & Pose Validation) Dock->PA Top 1-5% of library Pharm Pharmacophore Filtering (Ligand-Based Overlay) PA->Pharm ADMET In Silico ADMET Prediction (Drug-Likeness & Safety) Pharm->ADMET Hits Prioritized Hit Compounds (For Synthesis & In Vitro Assay) ADMET->Hits Top 5-10 candidates

Caption: High-level overview of the in silico screening workflow.

Phase I: Target & Library Preparation - Laying the Foundation

The validity of any screening campaign rests entirely on the quality of the inputs. Garbage in, garbage out is the immutable law of computational chemistry.

Target Selection and Structural Preparation

Causality: We select the EGFR kinase domain as our primary target due to the well-documented success of quinazoline inhibitors against it.[4] It is crucial to use a high-resolution crystal structure that represents the desired conformational state (e.g., the active 'DFG-in' state). The choice of PDB structure dictates the shape of the binding pocket available to our library.

Experimental Protocol: Target Preparation

  • Obtain Structure: Download the 3D coordinates of the human EGFR kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17 , which is EGFR complexed with erlotinib.

  • Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, PyMOL). Remove all non-essential components:

    • Delete all water molecules. Rationale: While some water molecules can be critical for binding, their inclusion in high-throughput virtual screening adds significant complexity. For an initial screen, a "dry" pocket is standard practice.[11]

    • Remove the co-crystallized ligand (erlotinib) and any other heteroatoms (ions, cofactors) not essential for structural integrity.

  • Protein Preparation:

    • Add polar hydrogen atoms. Rationale: Hydrogens are typically not resolved in X-ray crystallography but are essential for defining hydrogen bond networks and steric properties.

    • Assign partial charges (e.g., Gasteiger charges). Rationale: Charges are necessary for the scoring function to calculate electrostatic interactions.

    • Repair any missing side chains or loops if necessary, using tools like Prime in the Schrödinger suite.

  • Binding Site Definition: Identify the ATP-binding site. For a known target like EGFR, this is straightforward. The site is defined by the location of the co-crystallized ligand we just removed. This defined volume will be used to create the docking grid box.

Combinatorial Library Generation

Causality: We start with the this compound core. The chlorine at position 2 is a common synthetic handle, allowing for the introduction of various amine-containing groups. The amine at position 4 is critical for forming the key hydrogen bond with the hinge region of the kinase (specifically, the backbone nitrogen of Met793 in EGFR).[6] Our library will explore diverse chemical functionalities at the C2 position to probe different sub-pockets of the active site.

Protocol: Ligand Library Preparation

  • Core Structure: Draw the this compound scaffold in a chemical drawing tool (e.g., ChemDraw).

  • Combinatorial Enumeration: Define a set of reactants to be virtually reacted at the C2 position. For this example, we will use a small, diverse set of primary and secondary amines (e.g., aniline, piperidine, morpholine derivatives). Enumerate the products to create a virtual library of 1,000-10,000 compounds.

  • 3D Conformer Generation: For each molecule in the library, generate a low-energy 3D conformation. Tools like Open Babel or Schrödinger's LigPrep can perform this.

  • Ligand Preparation: As with the protein, assign partial charges and define rotatable bonds for each ligand. This step is critical for allowing the docking algorithm to explore different ligand conformations within the binding site.

Phase II: High-Throughput Virtual Screening - Casting a Wide Net

This phase uses molecular docking to rapidly assess the binding potential of every compound in our library against the prepared EGFR target.

Molecular Docking

Causality: Molecular docking algorithms predict the preferred orientation (pose) of a ligand within a protein's binding site and estimate the strength of the interaction, typically as a binding affinity score.[] We use this score as our primary filter to distinguish potential binders from non-binders. AutoDock Vina is a widely used and validated open-source tool suitable for this purpose.[13][14]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Using AutoDock Tools, define a grid box that encompasses the entire ATP-binding site. A common practice is to center the grid on the co-crystallized ligand's position and use dimensions of approximately 22.5 x 22.5 x 22.5 Å (or 60x60x60 points with 0.375 Å spacing). Rationale: The box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.[14]

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared protein (receptor) and ligand files, the center and size of the grid box, and the output file name.

  • Execution: Run the Vina docking simulation for each ligand in the library using a command-line script.

  • Data Extraction: Parse the output log files to extract the binding affinity score (in kcal/mol) for the top-predicted pose of each ligand. A more negative score indicates a more favorable predicted binding affinity.

G cluster_0 Receptor cluster_1 Ligand Library cluster_2 Output P Prepared Protein (EGFR Kinase) Dock Molecular Docking Engine (AutoDock Vina) P->Dock L1 Ligand 1 L1->Dock L2 Ligand 2 L2->Dock L_dots ... L_dots->Dock Ln Ligand N Ln->Dock Results Ranked List of Ligands by Binding Affinity Score Dock->Results

Caption: Conceptual flow of the molecular docking process.

Phase III: Hit Refinement - From Scores to Candidates

A good docking score is a necessary but not sufficient condition for a promising hit. This phase applies layers of scientific judgment and secondary filters to refine the initial hit list.

Post-Docking Analysis: The Scientist's Eye

Causality: Automated scoring functions are imperfect. Visual inspection of the top-ranked poses (e.g., the top 5% of the library) is a critical self-validating step. We must confirm that the predicted binding mode is chemically sensible and recapitulates known key interactions for this target class.

Protocol: Pose Validation

  • Load Complexes: In a visualization tool, load the protein structure and the output poses for the top-scoring ligands.

  • Verify Key Interactions: For EGFR inhibitors, the absolute key interaction is a hydrogen bond between the N1 or N3 of the quinazoline core and the backbone NH of Met793 in the hinge region. Discard any compounds that, despite a good score, fail to form this interaction.

  • Assess Other Interactions: Look for other favorable interactions, such as hydrophobic contacts or additional hydrogen bonds with other active site residues. The pose should be sterically reasonable, without clashes.

Pharmacophore Filtering: A Ligand-Based Sanity Check

Causality: A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be active at a specific target.[15][16][17] By building a pharmacophore model from known potent EGFR inhibitors (like gefitinib), we can filter our docked hits to see if they share these crucial electronic and spatial features. This provides an independent line of evidence for their potential activity.

Protocol: Pharmacophore Screening

  • Model Generation: Using a tool like Schrödinger's PHASE or open-source alternatives like Pharmit, generate a pharmacophore model from one or more known active ligands aligned in the EGFR binding pocket. The model will likely consist of features like a hydrogen bond acceptor, a hydrogen bond donor, and one or more aromatic rings.

  • Screening: Screen the 3D conformations of the docked hit list against the generated pharmacophore model.

  • Filtering: Retain only those compounds that map well onto the pharmacophore features.

G HBA H-Bond Acceptor Aro1 Aromatic HBD H-Bond Donor Aro2 Aromatic Hyd Hydrophobic

Caption: A hypothetical pharmacophore model for a kinase inhibitor.

In Silico ADMET Prediction: Early Assessment of Drug-Likeness

Causality: A potent compound is useless if it cannot be absorbed by the body, has poor metabolic stability, or is toxic.[16][18] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early allows us to deprioritize compounds that are likely to fail later in development for non-potency reasons.[19][20]

Protocol: ADMET Profiling

  • Select Tool: Use an accessible tool for ADMET prediction. The SwissADME web server is an excellent, free resource.[21]

  • Submit Structures: Submit the SMILES strings of the filtered hit list to the server.

  • Analyze Results: Evaluate key parameters for each compound:

    • Lipinski's Rule of Five: A set of simple physicochemical properties common among orally available drugs.

    • Gastrointestinal (GI) Absorption: Predicted likelihood of absorption from the gut.

    • CYP Inhibition: Potential for inhibition of key cytochrome P450 enzymes, which can lead to drug-drug interactions.

    • PAINS (Pan-Assay Interference Compounds): Alerts for substructures known to frequently cause false positives in assays.

    • Boiled-Egg Plot: A graphical representation of predicted passive absorption and blood-brain barrier penetration.

Phase IV: Data Synthesis and Candidate Prioritization

This final phase integrates all generated data to select a small, diverse set of the most promising compounds for synthesis and experimental validation.

Causality: We create a decision matrix to objectively rank the remaining candidates. The goal is not just to pick the compound with the best docking score, but the one with the best overall profile.

Table 1: Example Molecular Docking and Pharmacophore Fit Results

Compound IDDocking Score (kcal/mol)Forms Hinge H-Bond?Pharmacophore Fit Score
Lib_0782-10.2Yes0.91
Lib_0115-9.8Yes0.85
Lib_2451-9.7No0.65
Lib_1533-9.5Yes0.88
Lib_0048-9.2Yes0.79

Table 2: Example Predicted ADMET Properties for Prioritized Hits

Compound IDLipinski ViolationsGI AbsorptionCYP2D6 InhibitorPAINS Alert
Lib_07820HighNo0
Lib_01151 (MW > 500)HighYes0
Lib_15330HighNo0
Lib_00480LowNo1

Final Selection: Based on the integrated data, we can prioritize our hits.

  • Top Candidate: Lib_0782 shows an excellent docking score, forms the critical interaction, fits the pharmacophore well, and has a clean predicted ADMET profile.

  • Second Priority: Lib_1533 is also a strong candidate with a slightly lower docking score but a good overall profile.

  • Deprioritize: Lib_0115 is deprioritized due to its high molecular weight and potential CYP inhibition. Lib_2451 is eliminated because it fails to form the key hinge interaction. Lib_0048 is deprioritized due to a PAINS alert and predicted low absorption.

This process leaves us with a handful of high-quality, chemically diverse candidates that have passed a rigorous, multi-stage in silico validation process, ready for progression to the lab.

Conclusion: A Pathway to Validated Hits

This guide has outlined a robust, scientifically-grounded workflow for the in silico screening of a this compound library. By integrating structure-based docking, ligand-based pharmacophore filtering, and predictive ADMET profiling, we move beyond simple score-based ranking to a holistic candidate evaluation. The emphasis at each stage is on causality and self-validation—understanding why a filter is being applied and visually confirming that the results are chemically sound. This strategic approach significantly enhances the probability of identifying genuinely novel and viable kinase inhibitor leads, bridging the gap between computational prediction and experimental success. The ultimate validation, of course, lies in the synthesis and in vitro biological evaluation of the prioritized compounds.[22]

References

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. [Link]

  • Boga, S., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(3), 339. [Link]

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An In-depth Technical Guide on the Lipophilicity and Solubility of Fluorinated Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Quinazoline-Based Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology. The biological efficacy of these compounds is, however, intrinsically linked to their physicochemical properties, with lipophilicity and aqueous solubility standing out as critical determinants of a drug candidate's success. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a molecule's ability to traverse cellular membranes and interact with hydrophobic target pockets.[1] Conversely, adequate aqueous solubility is paramount for drug formulation, administration, and absorption in the gastrointestinal tract. An imbalance in these properties can lead to poor bioavailability, off-target toxicity, and ultimately, clinical failure.

This guide provides a comprehensive overview of the interplay between fluorination, lipophilicity, and solubility in the context of the quinazoline core. We will delve into the theoretical underpinnings of fluorine's influence, present detailed experimental protocols for the accurate measurement of these key parameters, and provide a case study to illustrate these principles in practice.

The Impact of Fluorine Substitution on Quinazoline Physicochemical Properties

The introduction of fluorine into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and, crucially, lipophilicity and solubility.[1] The effects of fluorination are, however, highly context-dependent and are governed by the unique electronic properties of the fluorine atom.

Modulating Lipophilicity

Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This has a dual effect on lipophilicity. On one hand, the replacement of a hydrogen atom with a fluorine atom can increase the hydrophobic surface area of a molecule, which can lead to an increase in lipophilicity.[2] On the other hand, the strong inductive effect of fluorine can reduce the basicity (pKa) of nearby nitrogen atoms, such as those in the quinazoline ring.[1] This is a critical consideration as the ionization state of a molecule at physiological pH (typically 7.4) significantly influences its lipophilicity. A lower pKa means the compound will be less protonated and thus more neutral and potentially more lipophilic at a given pH.

The position of fluorine substitution on the quinazoline ring is therefore a key factor. Fluorination on the benzene ring portion of the quinazoline can have a different impact compared to substitution on the pyrimidine ring, due to the proximity to the basic nitrogen centers. For instance, strategic placement of fluorine can be used to fine-tune the pKa to achieve an optimal logD at physiological pH, enhancing membrane permeability.

Influencing Solubility

The relationship between fluorination and solubility is complex. While increased lipophilicity generally correlates with decreased aqueous solubility, the introduction of fluorine can sometimes lead to counterintuitive improvements in solubility. This can be attributed to several factors, including alterations in the crystal lattice energy of the solid form and the potential for fluorine to participate in hydrogen bonding, albeit weakly.

Furthermore, by lowering the pKa of the quinazoline core, fluorination can influence the pH-dependent solubility profile of the compound. For basic compounds like many quinazoline derivatives, a lower pKa can lead to higher solubility in acidic environments, such as the stomach, which can be advantageous for oral absorption. However, excessive fluorination can also lead to very low solubility across all pH ranges, posing significant formulation challenges.

A Case Study: Gefitinib

Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, is a prominent example of a quinazoline-based therapeutic. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility. Its physicochemical properties include two pKa values of 5.4 and 7.2 and a logP of 3.75. The low, pH-dependent solubility of gefitinib presents a challenge for its oral bioavailability. Research has shown that the solubility of gefitinib is significantly higher in acidic conditions, which is consistent with its basic nature. This highlights the importance of understanding the pKa and its influence on the solubility profile of quinazoline derivatives.

Quantitative Data on Lipophilicity and Solubility of Fluorinated Quinazolines

The following table summarizes available data on the lipophilicity and solubility of selected fluorinated quinazoline derivatives. This data illustrates the impact of structural modifications, including fluorination, on these critical physicochemical properties.

Compound/DerivativeLogP/LogDAqueous SolubilityNotes
Gefitinib 3.75 (logP)Poor, pH-dependentA well-known EGFR inhibitor with low solubility.
BPR1K871 Analog 8 4.52 (LogD at pH 7.4)0.107 µg/mLA multi-kinase inhibitor with high lipophilicity and low solubility.[3]
BPR1K871 2.80 (LogD at pH 7.4)0.124 µg/mL (in water)Introduction of a polar amino group at the 7-position decreased lipophilicity compared to analog 8.[3]
[¹⁸F]4-(2-fluoroethoxy)-6,7-dimethoxyquinazoline 1.07Not reportedA PET imaging agent with relatively low lipophilicity.
[¹⁸F]4-(3-((4-(2-fluoroethoxy)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 0.52Not reportedAnother PET imaging agent with even lower lipophilicity.

Experimental Protocols

Determination of Lipophilicity (LogD) by the Shake-Flask Method

This protocol outlines the traditional and widely accepted shake-flask method for determining the distribution coefficient (logD) at a specific pH.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Volumetric flasks

  • Centrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a known volume of the pre-saturated aqueous buffer to a centrifuge tube.

    • Add a known volume of the pre-saturated n-octanol. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.

    • Spike a small volume of the compound's stock solution into the biphasic system.

  • Equilibration: Cap the tube tightly and vortex vigorously for a set period (e.g., 1-3 hours) to ensure thorough mixing and facilitate the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous phases.

  • Sampling: Carefully withdraw a known volume from both the n-octanol and aqueous layers, being cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The logD is calculated using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Buffer partition Add Solvents and Compound to Tube prep_solvents->partition prep_compound Prepare Compound Stock Solution prep_compound->partition equilibrate Vortex for Equilibration partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate sampling Sample Aqueous and Octanol Phases separate->sampling quantify Quantify Compound Concentration (HPLC/LC-MS) sampling->quantify calculate Calculate LogD quantify->calculate

Shake-Flask LogD Determination Workflow
Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader with turbidity or nephelometry detection, or HPLC-UV/LC-MS

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the compound's DMSO stock solution to the buffer to reach the desired final concentration.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity or light scattering of each well. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the samples can be filtered or centrifuged, and the supernatant analyzed by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Materials:

  • Solid test compound (crystalline powder)

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Shaker or rotator

  • Filtration or centrifugation system

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated analytical method. This concentration represents the thermodynamic solubility.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Start with DMSO Stock Solution k_add Add to Aqueous Buffer k_start->k_add k_incubate Short Incubation (1-2 hours) k_add->k_incubate k_measure Measure Turbidity or Analyze Supernatant k_incubate->k_measure t_start Start with Excess Solid Compound t_add Add to Aqueous Buffer t_start->t_add t_incubate Long Equilibration (24-48 hours) t_add->t_incubate t_separate Filter or Centrifuge t_incubate->t_separate t_measure Analyze Filtrate t_separate->t_measure

Kinetic vs. Thermodynamic Solubility Workflow

The Interplay of Fluorine Position, pKa, and Lipophilicity

The pKa of a molecule is a critical determinant of its logD at a given pH. For a basic compound like a quinazoline, the relationship can be expressed as:

LogD = LogP - log10(1 + 10^(pKa - pH))

This equation illustrates that as the pKa of a basic compound decreases (becomes less basic), its logD at a pH below the pKa will increase (become more lipophilic). The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the quinazoline nitrogens. The magnitude of this effect is dependent on the position of the fluorine atom relative to the nitrogen atoms.

G F_sub Fluorine Substitution on Quinazoline Ring EWG Strong Inductive Electron Withdrawal F_sub->EWG causes pKa Lower pKa of Quinazoline Nitrogens EWG->pKa leads to ionization Decreased Protonation at Physiological pH pKa->ionization results in solubility Altered Aqueous Solubility Profile pKa->solubility influences logD Increased LogD (Higher Lipophilicity) ionization->logD contributes to logD->solubility impacts

Impact of Fluorination on Quinazoline Properties

Conclusion

The strategic incorporation of fluorine into the quinazoline scaffold is a powerful tool for medicinal chemists to fine-tune the lipophilicity and solubility of drug candidates. A thorough understanding of the underlying physicochemical principles, coupled with robust experimental determination of logD and solubility, is essential for the successful development of novel quinazoline-based therapeutics. By carefully considering the position and degree of fluorination, researchers can navigate the delicate balance between membrane permeability and aqueous solubility, ultimately enhancing the pharmacokinetic and pharmacodynamic profiles of these important molecules.

References

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  • Chen, C.-H., et al. (2018). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 9(65), 32477–32493. [Link]

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  • Chen, C. H., et al. (2018). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. [Link]

  • Patel, A. B., et al. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 133-143. [Link]

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  • Nosova, E. V., et al. (2020). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. [Link]

  • S-Pardillos, J., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Abu-Izneid, T., et al. (2012). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Pharmaceutical Research, 29(3), 732–744. [Link]

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Methodological & Application

Synthesis Protocol for 2-Chloro-8-fluoroquinazolin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable three-step synthesis protocol for 2-Chloro-8-fluoroquinazolin-4-amine, a key building block in contemporary medicinal chemistry and drug discovery. The synthesis commences with the cyclization of 2-amino-3-fluorobenzoic acid to form 8-fluoroquinazoline-2,4(1H,3H)-dione. Subsequent chlorination with phosphorus oxychloride yields the reactive intermediate, 2,4-dichloro-8-fluoroquinazoline. The final step involves a regioselective amination at the C4 position to afford the target compound. This document provides a meticulous, step-by-step methodology, an in-depth discussion of the reaction mechanisms, safety protocols, and quantitative data to ensure successful and reproducible synthesis.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in pharmaceutical research. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced efficacy and metabolic stability. This compound is a valuable intermediate, providing a reactive handle for further molecular elaboration in the development of novel therapeutic agents.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence as illustrated below.

Synthesis_Workflow A 2-Amino-3-fluorobenzoic Acid B Step 1: Cyclization A->B Urea, Heat C 8-Fluoroquinazoline-2,4(1H,3H)-dione B->C D Step 2: Dichlorination C->D POCl3, Heat E 2,4-Dichloro-8-fluoroquinazoline D->E F Step 3: Selective Amination E->F NH3 / Dioxane G This compound F->G

Caption: A three-step synthetic route to this compound.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Amino-3-fluorobenzoic acid≥98%Commercially Available
UreaACS GradeCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
DioxaneAnhydrousCommercially Available
Ammonia solution (7N in Methanol)Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized WaterIn-house
Instrumentation
  • Magnetic stirrer with heating plate

  • Reflux condenser and standard glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer

Experimental Protocols

Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Rationale: This step involves the cyclization of 2-amino-3-fluorobenzoic acid with urea to form the quinazolinedione ring system. The reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization upon heating to form the stable heterocyclic core.

Procedure:

  • In a 250 mL round-bottom flask, combine 2-amino-3-fluorobenzoic acid (15.5 g, 100 mmol) and urea (18.0 g, 300 mmol).

  • Heat the mixture in an oil bath to 180-190 °C with stirring for 4 hours. The mixture will melt and then solidify as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature.

  • Add 100 mL of 2 M sodium hydroxide solution and heat the mixture to 80 °C to dissolve the solid.

  • Cool the solution to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum to yield 8-fluoroquinazoline-2,4(1H,3H)-dione as a white solid.

ParameterValue
Starting Material2-Amino-3-fluorobenzoic acid
ReagentUrea
Molar Ratio (Substrate:Urea)1:3
Temperature180-190 °C
Reaction Time4 hours
Expected Yield85-95%
AppearanceWhite solid
Step 2: Synthesis of 2,4-Dichloro-8-fluoroquinazoline

Rationale: The conversion of the quinazolinedione to the dichloro derivative is achieved using a strong chlorinating agent, phosphorus oxychloride (POCl₃).[1] This reaction proceeds via the formation of a dichlorophosphoryl intermediate, which is subsequently displaced by chloride ions to yield the product. A catalytic amount of a tertiary amine can be used to accelerate the reaction.[2]

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.[3][4][5]

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 8-fluoroquinazoline-2,4(1H,3H)-dione (9.0 g, 50 mmol) in phosphorus oxychloride (30 mL, 320 mmol).

  • Add 2-3 drops of N,N-dimethylaniline as a catalyst.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 2,4-dichloro-8-fluoroquinazoline as a pale yellow solid.

ParameterValue
Starting Material8-Fluoroquinazoline-2,4(1H,3H)-dione
ReagentPhosphorus oxychloride
CatalystN,N-dimethylaniline
TemperatureReflux (~110 °C)
Reaction Time6 hours
Expected Yield90-98%
AppearancePale yellow solid
Step 3: Synthesis of this compound

Rationale: The final step is a regioselective nucleophilic aromatic substitution. The chlorine atom at the C4 position of the quinazoline ring is more activated towards nucleophilic attack than the chlorine at the C2 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring. Treatment with ammonia at a controlled temperature allows for the selective displacement of the C4-chloro group.[6][7]

Procedure:

  • In a sealed pressure tube, dissolve 2,4-dichloro-8-fluoroquinazoline (4.34 g, 20 mmol) in 50 mL of anhydrous dioxane.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution for 15 minutes, or add a 7N solution of ammonia in methanol (20 mL, 140 mmol).

  • Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound as a white to off-white solid.

ParameterValue
Starting Material2,4-Dichloro-8-fluoroquinazoline
ReagentAmmonia (gas or solution in methanol)
SolventDioxane
Temperature80 °C
Reaction Time12 hours
Expected Yield70-85%
AppearanceWhite to off-white solid

Safety Precautions

  • 2-Amino-3-fluorobenzoic acid: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[8][9]

  • Phosphorus oxychloride (POCl₃): Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[3][4][5][10][11] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Ammonia solution: Causes severe skin burns and eye damage. May cause respiratory irritation.[12][13][14][15][16] Work in a well-ventilated area and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization Data

This compound

  • Molecular Formula: C₈H₅ClFN₃

  • Molecular Weight: 197.60 g/mol

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ: 8.2-7.8 (m, 3H, Ar-H), 7.5 (br s, 2H, NH₂).

  • Expected ¹³C NMR (101 MHz, DMSO-d₆) δ: 160.2, 158.7, 155.4, 151.9, 149.8, 128.6, 122.1, 115.3.

  • Expected MS (ESI): m/z 198.1 [M+H]⁺.

Conclusion

The protocol described in this application note provides a reliable and efficient pathway for the synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, researchers can successfully produce this valuable intermediate for applications in drug discovery and development. The rationale provided for each step aims to give the user a deeper understanding of the underlying chemical principles, allowing for potential optimization and adaptation for related synthetic targets.

References

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Retrieved from [Link]

  • Material Safety Data Sheet - Phosphorus Oxychloride - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Ammonia solution - Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: ammonia solution 25% - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET (SDS) Ammonia Solution, 20-27% w/w - SEASTAR CHEMICALS. (2023, May 26). Retrieved from [Link]

  • SAFETY DATA SHEET AMMONIA SOLUTION AR 0.89 S.G. - Chemical Suppliers. (2017, July 10). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. Reagents and conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 23). Retrieved from [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - ResearchGate. (2019, September 7). Retrieved from [Link]

  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide - ResearchGate. (n.d.). Retrieved from [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10). Retrieved from [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). Retrieved from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.). Retrieved from [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][3][5]oxazine-2,4-diones - NIH. (2025, August 4). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15). Retrieved from [Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - Refubium - Freie Universität Berlin. (n.d.). Retrieved from [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.).
  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). Retrieved from [Link]

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-Amino-5-fluorobenzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 2-aminoquinazolines fromortho-fluoroketones | CoLab. (n.d.).
  • Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - NIH. (2022, June 1). Retrieved from [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008, November 21). Retrieved from [Link]

  • 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8 | Chemsrc. (2025, September 20). Retrieved from [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 2-Chloro-8-fluoroquinazolin-4-amine, a key heterocyclic intermediate in pharmaceutical research and development. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] Therefore, rigorous and unambiguous structural confirmation and purity assessment of its derivatives are critical for advancing drug discovery programs. This guide outlines an integrated analytical workflow, employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and other supporting techniques. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters, ensuring researchers can confidently validate the identity, purity, and integrity of their synthesized compound.

Introduction: The Importance of Rigorous Characterization

This compound (C₈H₅ClFN₃) is a substituted quinazoline derivative. The strategic placement of the chloro, fluoro, and amine groups makes it a versatile building block for creating more complex molecules with potential therapeutic value. The chlorine at the 2-position is a reactive site for nucleophilic substitution, while the fluorine at the 8-position can modulate physicochemical properties like lipophilicity and metabolic stability. Given that minor impurities or structural isomers can significantly impact biological outcomes, a multi-faceted analytical approach is not just recommended, but essential for quality control and regulatory compliance. This application note details the necessary protocols to achieve this.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1107695-04-4[2]
Molecular Formula C₈H₅ClFN₃[2]
Molecular Weight 197.60 g/mol [2]
Monoisotopic Mass 197.01595 DaCalculated
Appearance Typically an off-white to pale yellow solidAssumed

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the gold standard for assessing the purity of small organic molecules. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By monitoring the elution profile with a UV detector, the primary compound can be separated from impurities, and its purity can be quantified as a percentage of the total peak area.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm. A DAD is used to collect the full UV spectrum to check for peak homogeneity.

Expected Results

A successful analysis will yield a single major peak in the chromatogram. Purity is calculated using the area percentage method. For a high-quality sample, the purity should be >98%. The retention time is expected to be in the mid-range of the gradient, reflecting the compound's moderate polarity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh Compound b Dissolve in ACN/H2O a->b c Filter (0.22 µm) b->c d Inject into HPLC c->d e Separate on C18 Column d->e f Detect by UV (DAD) e->f g Integrate Peaks f->g h Calculate Area % g->h i Purity Report h->i NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) HSQC HSQC (C-H Direct Bonds) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC COSY COSY (H-H Neighbors) H1->COSY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Check) Structure Final Structure Confirmed F19->Structure HSQC->Structure HMBC->Structure COSY->Structure

Integrated NMR workflow for structural elucidation.

Molecular Weight and Formula Confirmation by HRMS

Principle: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. A key confirmatory feature will be the isotopic pattern of chlorine: the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which will result in two prominent peaks for the molecular ion (M⁺ and M+2⁺) separated by ~2 Da.

Experimental Protocol: ESI-HRMS
  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Sample Preparation: Dilute the HPLC stock solution (from Section 2) 1:100 with 50:50 Acetonitrile:Water containing 0.1% formic acid.

  • MS Conditions:

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

    • Ionization Mode: Positive ESI. The amine group and ring nitrogens are readily protonated.

    • Mass Range: m/z 100 - 500.

    • Resolution: > 60,000 FWHM.

    • Capillary Voltage: 3.5 kV.

    • Sheath/Aux Gas: Nitrogen, set to instrument-specific optimal values.

Expected Results

The analysis will confirm the molecular formula by comparing the measured accurate mass to the theoretical mass.

ParameterTheoretical ValueExpected Measured Value
Formula (Protonated) [C₈H₆ClFN₃]⁺-
Exact Mass [M+H]⁺ (³⁵Cl) 198.0234198.0234 ± 0.0005
Exact Mass [M+H]⁺ (³⁷Cl) 200.0205200.0205 ± 0.0005
Isotopic Ratio (M:M+2) ~100 : 32.5~3 : 1

A match within 5 ppm of the theoretical mass and the correct isotopic distribution provides definitive evidence for the compound's identity and elemental composition.

MS_Workflow cluster_prep Sample Prep cluster_analysis HRMS Analysis cluster_data Data Validation a Dilute Sample b Infuse into ESI Source a->b c Detect Ions (TOF/Orbitrap) b->c d Measure Exact Mass (within 5 ppm) c->d f Formula Confirmed d->f e Confirm Cl Isotope Pattern (~3:1) e->f

Workflow for HRMS identity confirmation.

Supporting Analytical Techniques

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and simple method to confirm the presence of key structural motifs.

Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Place a small amount of the solid sample directly onto the ATR crystal and acquire the spectrum.

  • Expected Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3450 - 3300 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
    1650 - 1550 C=N and C=C stretch Quinazoline Ring
    1250 - 1000 C-F stretch Aryl-Fluoride

    | 800 - 600 | C-Cl stretch | Aryl-Chloride |

Reference for general halogenated compound vibrational modes.[3]

B. Elemental (Combustion) Analysis

Principle: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimental values are compared to the theoretical percentages calculated from the molecular formula. This is a fundamental test of elemental composition and purity. Protocol:

  • Instrumentation: Automated CHN elemental analyzer.

  • Procedure: A precisely weighed sample (~2 mg) is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Expected Composition for C₈H₅ClFN₃:

    Element Theoretical % Allowed Range (±0.4%)
    Carbon (C) 48.62 48.22 - 49.02
    Hydrogen (H) 2.55 2.15 - 2.95

    | Nitrogen (N) | 21.26 | 20.86 - 21.66 |

A result where the found percentages for C, H, and N are all within ±0.4% of the theoretical values is considered strong evidence of the compound's purity and correct elemental formula.

Conclusion

The analytical characterization of this compound requires an orthogonal, multi-technique approach to ensure its identity, purity, and structural integrity. The combination of HPLC for purity assessment, HRMS for molecular formula confirmation, and a suite of NMR experiments for definitive structural elucidation provides a comprehensive and reliable characterization package. Supporting data from FTIR and elemental analysis further strengthen this validation. Following these detailed protocols will enable researchers in drug development to proceed with confidence in the quality of their critical chemical intermediates.

References

  • M. Asif, "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives," PubMed Central, Available: [Link]

  • TSI Journals, "SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING," TSI Journals, Available: [Link]

  • A. C. B. Burtoloso et al., "Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents," ACS Omega, Available: [Link]

  • ResearchGate, "Determination of Halogens in Organic Compounds," ResearchGate, Available: [Link]

  • Academia.edu, "Element analysis," Academia.edu, Available: [Link]

  • ResearchGate, "Chemical structure of substituted quinazoline derivatives," ResearchGate, Available: [Link]

  • S. G. Abdel Hamid et al., "Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs," MDPI, Available: [Link]

  • S. Xu et al., "Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine," SciSpace, Available: [Link]

  • R. H. Baker and C. Barkenbus, "Detection of the elements in organic compounds," ACS Publications, Available: [Link]

  • PubChem, "2-Chloro-6-fluoro-8-methylquinazolin-4-amine," PubChem, Available: [Link]

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Application Notes and Protocols for the Evaluation of 2-Chloro-8-fluoroquinazolin-4-amine in EGFR Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR with Novel Quinazoline Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[2] This makes EGFR a prime target for therapeutic intervention.

The quinazoline core has emerged as a privileged scaffold in the development of EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain.[3][4] This has led to the successful development of several generations of EGFR tyrosine kinase inhibitors (TKIs). 2-Chloro-8-fluoroquinazolin-4-amine is a synthetic quinazoline derivative that holds potential as a novel EGFR inhibitor. The strategic placement of the chloro and fluoro groups may influence its binding affinity and selectivity for the EGFR kinase domain.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in both biochemical and cell-based EGFR inhibition assays. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible data generation.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the putative mechanism of action for this compound as an ATP-competitive inhibitor.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive binds EGFR_active EGFR Dimer (active) (Autophosphorylated) EGFR_inactive->EGFR_active Dimerization ADP ADP EGFR_active->ADP phosphorylates Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR_active->Downstream activates ATP ATP ATP->EGFR_active binds to kinase domain Inhibitor 2-Chloro-8-fluoro- quinazolin-4-amine Inhibitor->EGFR_active competitively inhibits ATP binding Proliferation Cell Proliferation, Survival Downstream->Proliferation leads to

Caption: EGFR signaling pathway and the inhibitory action of this compound.

PART 1: In Vitro Biochemical EGFR Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human EGFR kinase. A common method is a continuous-read kinase assay that monitors the production of ADP, a direct product of the kinase reaction.[5][6]

Principle of the Assay

The assay quantifies EGFR kinase activity by measuring the amount of ADP produced when the kinase transfers a phosphate group from ATP to a peptide substrate. The amount of ADP generated is then detected using a coupled enzyme system that ultimately produces a luminescent or fluorescent signal. The signal intensity is directly proportional to the kinase activity.

Experimental Workflow

workflow_biochemical prep 1. Reagent Preparation - Dilute EGFR enzyme - Prepare substrate/ATP mix - Serially dilute inhibitor plate 2. Assay Plate Setup - Add inhibitor to wells - Add EGFR enzyme - Pre-incubate prep->plate initiate 3. Initiate Reaction - Add substrate/ATP mix plate->initiate incubate 4. Kinase Reaction - Incubate at RT initiate->incubate detect 5. Signal Detection - Add detection reagent - Measure luminescence/fluorescence incubate->detect analyze 6. Data Analysis - Plot dose-response curve - Calculate IC50 detect->analyze workflow_cell_based seed 1. Cell Seeding - Plate A431 cells - Incubate overnight treat 2. Compound Treatment - Serum starve cells - Treat with inhibitor seed->treat stimulate 3. EGF Stimulation - Add EGF to induce phosphorylation treat->stimulate fix_perm 4. Fixation & Permeabilization - Fix cells - Permeabilize membranes stimulate->fix_perm immuno 5. Immunodetection - Block - Add primary & secondary Ab fix_perm->immuno develop 6. Signal Development - Add substrate - Stop reaction immuno->develop read_analyze 7. Read & Analyze - Measure absorbance - Calculate IC50 develop->read_analyze

Caption: Workflow for the cell-based EGFR autophosphorylation assay.

Detailed Protocol

Materials and Reagents:

  • A431 human epidermoid carcinoma cells (or another suitable cell line with high EGFR expression)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Human Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)

  • Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Primary Antibody: Anti-phospho-EGFR (e.g., Tyr1068)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well tissue culture plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Seeding:

    • Seed A431 cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Gently aspirate the growth medium and wash the cells once with serum-free medium.

    • Add 90 µL of serum-free medium to each well and incubate for 4-6 hours to serum-starve the cells and reduce basal EGFR phosphorylation.

    • Prepare serial dilutions of this compound in serum-free medium at 10X the final desired concentrations.

    • Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • EGF Stimulation:

    • Prepare a 10X solution of EGF (e.g., 1 µg/mL for a final concentration of 100 ng/mL) in serum-free medium.

    • Add 11 µL of the 10X EGF solution to all wells except the unstimulated controls.

    • Incubate for 10-15 minutes at 37°C. [7]

  • Fixation and Permeabilization:

    • Aspirate the medium and add 100 µL of Fixing Solution to each well.

    • Incubate for 20 minutes at room temperature. [1] * Wash the wells three times with 200 µL of PBS.

  • Immunodetection:

    • Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with PBS containing 0.1% Tween-20 (Wash Buffer).

    • Dilute the anti-phospho-EGFR primary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 50 µL to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the wells five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well and incubate at room temperature until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Analyze the data using the same method described for the biochemical assay to determine the cellular IC₅₀ value.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as other quinazoline derivatives and chloro-anilines, suggest that it should be handled with care. [8][9][10] Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. [9]* Skin and Eye Irritation: May cause skin irritation and serious eye irritation. [8]* Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [10]

Waste Disposal

All materials contaminated with this compound, including the pure compound, solutions, and used labware (pipette tips, vials, etc.), must be treated as hazardous chemical waste. [11]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Do not dispose of down the drain or in regular trash. Arrange for disposal through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Incineration is the preferred method of disposal. [11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Biochemical Assay: High variability between replicates- Inaccurate pipetting- Incomplete mixing- Reagent degradation- Calibrate pipettes- Ensure thorough mixing at each step- Aliquot and store reagents properly; avoid repeated freeze-thaw cycles
Biochemical Assay: No or very low signal- Inactive enzyme- Incorrect buffer components- Expired detection reagents- Use a new lot of enzyme and include a positive control inhibitor (e.g., Gefitinib)- Verify buffer pH and component concentrations- Check expiration dates of all kit components
Cell-Based Assay: High background in unstimulated cells- Cells were not adequately serum-starved- High cell density leading to autocrine signaling- Increase serum-starvation time- Optimize cell seeding density
Cell-Based Assay: Poor response to EGF stimulation- Low EGFR expression in cells- Inactive EGF- Cells are unhealthy or overgrown- Use a validated high-expressing cell line like A431- Use a fresh aliquot of EGF- Ensure proper cell culture technique and use cells at an appropriate passage number

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Funahashi, A., Tanimura, N., Morohashi, M., & Kitano, H. (2003). CellDesigner: a process diagram editor for gene-regulatory and biochemical networks. BIOSILICO, 1(5), 159-162.
  • [Anonymous]. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • [Anonymous]. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGF-R Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Hirano, T., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(5), 5485-5492.
  • Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]

  • ADAMA. (2015). Safety Data Sheet. Retrieved from [Link]

  • Albaugh, LLC. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • [Anonymous]. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 444.
  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

  • Yao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12309.

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Application Note & Protocols: 2-Chloro-8-fluoroquinazolin-4-amine as a Strategic Intermediate for Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and multiple points for substitution allow for precise three-dimensional orientation of functional groups, making it an ideal framework for interacting with biological targets. Consequently, quinazoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5]

A significant portion of modern targeted therapies, particularly in oncology, are built upon the quinazoline core. These molecules often function as kinase inhibitors, competing with ATP for the enzyme's binding site. The strategic placement of substituents on the quinazoline ring is paramount for achieving high potency and selectivity. This is where key intermediates play a crucial role.

This application note focuses on 2-Chloro-8-fluoroquinazolin-4-amine , a highly versatile and strategically functionalized intermediate for the synthesis of advanced drug candidates. The presence of a reactive chlorine atom at the C2 position serves as a versatile handle for introducing diverse functionalities through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[6][7] The fluorine atom at C8 and the amine at C4 are critical for modulating the molecule's electronic properties and engaging in key hydrogen bonding interactions within a target's active site. This guide provides a comprehensive overview of its properties, synthetic utility, and detailed, field-proven protocols for its application in drug development workflows.

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are foundational to successful synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1107695-04-4[8][9]
Molecular Formula C₈H₅ClFN₃[8][9]
Molecular Weight 197.60 g/mol [8]
MDL Number MFCD11858273[8]
Appearance Typically an off-white to light-colored solidN/A
Purity >96% (Typical)[9]
Hazard Identification Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[8]
Safety & Handling Protocol

As with many halogenated heterocyclic amines, this compound requires careful handling to minimize exposure and ensure laboratory safety.[8][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[11]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[13]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[11]

Synthetic Utility: A Hub for Molecular Diversity

The synthetic power of this compound stems from the reactivity of the C2-chloro substituent. This position is electron-deficient, making it susceptible to two major classes of transformations that are cornerstones of modern drug synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

G main This compound sub Nucleophilic Aromatic Substitution (SNAr) main->sub cross Pd-Catalyzed Cross-Coupling main->cross amine C-N Bond Formation (e.g., Anilines, Alkylamines) sub->amine R-NH₂ ether C-O Bond Formation (e.g., Phenols, Alcohols) sub->ether R-OH thioether C-S Bond Formation (e.g., Thiols) sub->thioether R-SH suzuki Suzuki Coupling (C-C Bond Formation) cross->suzuki R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond Formation) cross->buchwald R-NH₂

Figure 1: Key Synthetic Pathways from the Intermediate.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system facilitates the direct displacement of the C2-chloride by a wide range of nucleophiles. This reaction proceeds via a Meisenheimer complex intermediate and is a highly efficient method for introducing diversity.[6][14] This is particularly effective for reactions with primary and secondary amines to form 2-aminoquinazoline derivatives, a common feature in many kinase inhibitors.

Palladium-Catalyzed Cross-Coupling

For more complex bond formations, particularly C-C and C-N bonds with less reactive nucleophiles, palladium-catalyzed reactions are indispensable.

  • Buchwald-Hartwig Amination: This reaction allows for the coupling of an exceptionally broad range of amines and anilines under relatively mild conditions, overcoming limitations of traditional SNAr chemistry.[15][16][17] It is a go-to method for constructing the aniline-quinazoline linkage found in many EGFR inhibitors.

  • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of C-C bonds by coupling the C2 position with various aryl or heteroaryl boronic acids or esters.[18][19] This is critical for extending the molecular scaffold and exploring new binding pockets.[20]

Experimental Protocols

The following protocols are generalized, robust starting points for the two most critical transformations of this compound. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Buchwald-Hartwig Amination with a Substituted Aniline

This protocol details the palladium-catalyzed C-N bond formation, a cornerstone for synthesizing scaffolds for kinase inhibitors.

Reaction Scheme: (A generic reaction scheme would be depicted here showing the starting material, a generic aniline, Pd catalyst, ligand, and base leading to the coupled product.)

Causality: The choice of a bulky, electron-rich phosphine ligand (like XantPhos or a biarylphosphine) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step, which is often rate-limiting.[16] A non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine without competing in the reaction.[21]

Materials & Equipment:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 - 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • XantPhos (or similar ligand) (0.04 - 0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 2.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere setup (N₂ or Ar line)

  • Heating mantle with temperature controller

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the substituted aniline, Cs₂CO₃, Pd(OAc)₂, and the phosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane (or toluene) via syringe. The typical concentration is 0.1 M with respect to the starting material.

  • Degassing (Optional but Recommended): Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura C-C Cross-Coupling

This protocol describes the formation of a carbon-carbon bond at the C2 position, essential for building biaryl structures.

Reaction Scheme: (A generic reaction scheme would be depicted here showing the starting material, a generic boronic acid, Pd catalyst, ligand, and base leading to the coupled product.)

Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[19] A phosphine ligand is again used to stabilize the catalyst and promote the reaction cycle.[18]

Materials & Equipment:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv) OR a combination of Pd(OAc)₂ and a suitable ligand.

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere setup and heating mantle

Step-by-Step Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and the palladium catalyst.

  • Solvent and Base Addition: Add the organic solvent mixture (e.g., 1,4-Dioxane). Separately, dissolve the base (e.g., K₂CO₃) in water and add it to the reaction mixture.

  • Degassing: Degas the mixture thoroughly with three vacuum/backfill cycles.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS). This typically takes 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the resulting crude product by silica gel column chromatography or recrystallization.

  • Characterization: Verify the final product's identity and purity via NMR and HRMS analysis.

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

The true value of this compound is realized in multi-step synthetic sequences. The diagram below illustrates a logical workflow for constructing a complex, drug-like molecule, combining the previously described protocols.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Amide Coupling start This compound step1_product Intermediate A (C2-Aryl Substituted) start->step1_product Protocol 2: Suzuki Coupling [Pd(PPh₃)₄, K₂CO₃] step1_reagent Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) step1_reagent->step1_product final_product Final Kinase Inhibitor Scaffold (Hypothetical Structure) step1_product->final_product Acylation of 4-amino group [Base, DCM] step2_reagent 4-(3-chloro-4-fluoroanilino)- 7-methoxyquinazoline-6-yl acryloyl chloride step2_reagent->final_product

Figure 2: Workflow for a Multi-step Synthesis.

This hypothetical workflow demonstrates how a C-C bond can first be installed via a Suzuki coupling (Protocol 2) to build out the core scaffold. Subsequently, the still-reactive 4-amino group can be functionalized, for example, through an acylation reaction, to install a moiety designed to interact with a specific region of a kinase active site. This modular, step-wise approach allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, versatile intermediate for drug discovery and development. Its strategically placed functional groups—a reactive C2-chloride, a modulating C8-fluorine, and a nucleophilic C4-amine—provide a robust platform for generating diverse and complex molecular architectures. The application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, unlocks its full potential. The protocols and workflows detailed in this guide offer researchers reliable and reproducible methods to leverage this intermediate in the quest for novel therapeutics.

References

  • Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL: [Link]

  • Title: The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Source: Omics Online URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL: [Link]

  • Title: Safety Data Sheet Source: Chemtron URL: [Link]

  • Title: General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Safety Data Sheet Source: Greenbook.net URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC - NIH URL: [Link]

  • Title: SAFETY DATA SHEET Source: Albaugh URL: [Link]

  • Title: this compound Source: 2a biotech URL: [Link]

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: PMC - NIH URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives Source: ScienceDirect URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Buchwald Lab, MIT URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives Source: ResearchGate URL: [Link]

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Experimental Protocol for Nucleophilic Substitution on Quinazolines: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the notable anticancer drugs Gefitinib (Iressa) and Lapatinib (Tykerb).[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging with various biological targets. The strategic derivatization of the quinazoline ring is therefore a critical activity in drug discovery, and nucleophilic substitution stands out as a powerful and widely employed method for achieving this chemical diversification.[3][4][5]

This application note provides an in-depth guide to performing nucleophilic substitution reactions on the quinazoline nucleus. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles behind the protocols, explains the rationale for specific experimental choices, and offers practical insights to ensure reliable and reproducible outcomes.

Mechanistic Underpinnings: The SNAr Reaction

Nucleophilic substitution on the electron-deficient quinazoline ring predominantly proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] This is a two-step addition-elimination process, distinct from SN1 or SN2 reactions, which are not feasible on sp² hybridized centers.[8]

The process unfolds as follows:

  • Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom on the quinazoline ring, typically one bearing a good leaving group (e.g., a halogen). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The presence of the ring nitrogen atoms is crucial, as they help to delocalize the negative charge, thereby stabilizing this intermediate.[9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product.

SNAr_Mechanism

Regioselectivity: The quinazoline ring exhibits distinct reactivity at its C4 and C2 positions.

  • C4 Position: This is the most electrophilic and therefore the most reactive site for nucleophilic attack.[10][11] Its high reactivity is due to the activating effect of the adjacent N3 nitrogen. In substrates like 2,4-dichloroquinazoline, nucleophilic substitution occurs almost exclusively at the C4 position under mild conditions.[12][13]

  • C2 Position: This position is less reactive than C4. Substitution at C2 typically requires more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of microwave irradiation, after the C4 position has already been functionalized.[13][14]

Experimental Protocols and Application Notes

The following protocols provide detailed methodologies for the most common nucleophilic substitution reactions on quinazolines.

This protocol details the highly regioselective substitution of the C4-chloro group with an amine, a foundational step in the synthesis of many kinase inhibitors.[12] The synthesis of 2-chloro-4-aminoquinazoline derivatives is a widely used transformation.[12]

Workflow_C4_Amination

Materials:

  • 2,4-Dichloroquinazoline (1.0 eq)

  • Primary or secondary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Solvent: Isopropanol (IPA), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroquinazoline (1.0 eq).

  • Add the chosen solvent (e.g., Isopropanol) to achieve a concentration of approximately 0.1-0.2 M.

  • Add the amine nucleophile (1.0 eq) to the stirred solution.

  • Add DIPEA (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (typically 60-80°C) for a period of 2-16 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Wash the filtered solid sequentially with water and a non-polar solvent like diethyl ether or hexanes to remove residual impurities.

  • Dry the purified product under vacuum.

Expertise & Causality (Why these choices?):

  • Solvent: Isopropanol is a common choice as it effectively solubilizes the reactants and the resulting product often precipitates upon cooling, simplifying purification.[2]

  • Base (DIPEA): The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base like DIPEA is essential to neutralize this acid, preventing the protonation of the amine nucleophile (which would render it unreactive) and driving the reaction to completion.[3][12]

  • Temperature: While many reactive amines will proceed at room temperature, heating is often employed to increase the reaction rate, especially for less nucleophilic amines like anilines.[12][13]

Trustworthiness (Self-Validation):

  • Expected Outcome: A high yield (typically >85%) of the 2-chloro-4-aminoquinazoline product.

  • Characterization: Confirm the structure using ¹H NMR (observing characteristic shifts for the quinazoline and amine protons), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass. The regioselectivity can be confirmed via 2D NMR experiments like NOESY.[12]

  • Troubleshooting: If the reaction is sluggish, ensure the amine is not a salt and consider increasing the temperature. If disubstitution (at both C2 and C4) is observed, reduce the reaction temperature or time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[15][16] For nucleophilic substitutions on quinazolines, it dramatically reduces reaction times from hours to minutes and can improve yields.[11][17]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) (A common intermediate in Gefitinib synthesis)[2]

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • In a dedicated microwave reaction vessel, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the aniline nucleophile (1.1 eq).

  • Add the solvent (e.g., Isopropanol) to the vessel.

  • Seal the vessel with a septum cap.

  • Place the vessel in the cavity of a monomode microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for 10-30 minutes.[11]

  • After the irradiation period, cool the vessel to room temperature using compressed air.

  • Follow the work-up and purification steps outlined in Protocol 1.

Expertise & Causality (Why these choices?):

  • Microwave Irradiation: Microwaves directly heat the polar solvent and reactants, leading to a rapid and uniform increase in temperature that cannot be achieved with conventional oil bath heating.[16] This superheating accelerates the reaction rate significantly.

  • Sealed Vessel: The reaction is performed in a sealed vessel to allow the temperature to rise above the solvent's boiling point, further increasing the reaction rate.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 3 - 16 hours[12]10 - 30 minutes[15]
Typical Temp. 60 - 80 °C100 - 120 °C
Yield Good to ExcellentOften improved
Advantages Simple setupRapid optimization, higher throughput, improved yields[16]
Summary of Reaction Conditions

The table below summarizes typical conditions for the C4-substitution of a generic chloroquinazoline with various nucleophiles, providing a quick reference for experimental design.

Nucleophile ClassExampleSolventBaseTemperatureTypical Yield
Aliphatic Amines PyrrolidineTHF, MeCNDIPEARoom Temp>90%[12]
Benzylic Amines BenzylamineIPA, THFDIPEARoom Temp - 60°C>85%[12]
Aromatic Amines AnilineIPA, DMFNone or DIPEA80°C - Reflux70-95%[2][18]
Thiols ThiophenolDMF, DMSOK₂CO₃, NaHRoom Temp - 80°C80-95%
Alcohols/Phenols PhenolDMFK₂CO₃, NaH80°C - 120°C60-85%
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive nucleophile (e.g., protonated amine salt).2. Insufficient temperature.3. Poor quality of starting material.1. Add more base (DIPEA) or pre-treat amine with base.2. Increase reaction temperature or switch to microwave heating.3. Verify purity of chloroquinazoline by NMR/LC-MS.
Formation of Disubstituted Product 1. Reaction temperature is too high.2. Reaction time is too long.3. Nucleophile is highly reactive.1. Lower the reaction temperature.2. Monitor reaction closely and stop once starting material is consumed.3. Use milder conditions (e.g., room temperature).
Product is Difficult to Purify 1. Presence of unreacted starting materials.2. Formation of side products.1. Ensure reaction goes to completion. Consider column chromatography if simple precipitation/filtration is insufficient.2. Re-evaluate reaction conditions (temp, solvent, base) to improve selectivity.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Google Scholar.
  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Quinazoline derivatives & pharmacological activities: a review. (2004). SciSpace.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana.
  • He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(6).
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Assessing a sustainable manufacturing route to lapatinib. (2022). RSC Publishing.
  • Kaur, R., et al. (2011). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Chemical Science.
  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Open Access Journals.
  • Chu, C. (2015). Lapatinib preparation method. SciSpace.
  • Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (2013). Google Patents.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC - NIH.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Stack Exchange.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). ResearchGate.
  • Gefitinib - New Drug Approvals. (2015). Google Scholar.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). NIH.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). NIH.
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PMC - NIH.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
  • Nucleophilic Aromatic Substitution. (n.d.). BYJU'S.
  • Synthesis of a gefitinib-based chemical probe for mechanism-of-action studies. (2023). Macquarie University.
  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (n.d.). ResearchGate.
  • Palladium-catalyzed carbonylative synthesis of quinazolines: Silane act as better nucleophile than amidine. (2025). ResearchGate.
  • Synthesis of 6-nitro quinazoline-2-thiol. (n.d.). ResearchGate.
  • Palladium-catalyzed carbonylative synthesis of quinazolines: Silane act as better nucleophile than amidine. (n.d.). Semantic Scholar.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC - NIH.
  • Nucleophilic Aromatic Substitution (SNAr). (2013). YouTube.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI.
  • Palladium-catalyzed synthesis of quinazolines from N-(2-bromoaryl)amidines and isocyanide. (n.d.). ResearchGate.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
  • Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. (2011). Semantic Scholar.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC - PubMed Central.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). PMC - NIH.
  • Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. (n.d.). ChemRxiv.
  • Pulakhandam, S. K., et al. (2019). Design and synthesis of novel 6-substituted quinazoline-2-thiols. Molecular Diversity, 23(2), 351-360.

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Application Notes & Protocols: Characterizing 2-Chloro-8-fluoroquinazolin-4-amine in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1] Derivatives of this heterocyclic structure are renowned for their ability to function as potent and selective kinase inhibitors by competing with ATP at the enzyme's catalytic site.[1] Several quinazoline-based drugs, including gefitinib and erlotinib, have revolutionized the treatment of specific cancer subtypes.[1]

This document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals aiming to characterize the in vitro anticancer effects of novel quinazoline derivatives. We will use the hypothetical compound 2-Chloro-8-fluoroquinazolin-4-amine as an exemplar to detail a logical, field-proven workflow. The protocols herein are designed to be self-validating and provide a robust framework for assessing a compound's cytotoxicity, its effect on key cellular processes like apoptosis and cell cycle progression, and its impact on critical oncogenic signaling pathways.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for reproducible results.

  • Solvent Selection: this compound, like many small organic molecules, is expected to be soluble in dimethyl sulfoxide (DMSO). Always use anhydrous, cell culture-grade DMSO.

  • Stock Solution Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Causality—Why DMSO? DMSO is a highly effective polar aprotic solvent for a wide range of organic compounds and is miscible with aqueous cell culture media. However, it can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in the experimental wells remains non-toxic, typically ≤ 0.1%.[2] A vehicle control (media with the same final DMSO concentration) must be included in every experiment to account for any solvent-induced effects.[3]

Part 1: Primary Screening - Cell Viability and Cytotoxicity

The initial step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[4]

Scientific Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4][5] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[2]

Experimental Protocol: MTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding:

    • Harvest breast cancer cells (e.g., MCF-7, MDA-MB-231) during their exponential growth phase.

    • Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Include "vehicle control" wells (medium with DMSO) and "blank" wells (medium only).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).[3]

  • MTT Reagent Addition and Incubation:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[2]

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[2]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Illustrative IC₅₀ Values

The following table presents hypothetical IC₅₀ values to demonstrate how data can be structured. These values should be determined empirically.

Breast Cancer Cell LineSubtypeThis compound IC₅₀ (µM)
MCF-7ER+, PR+, HER2-8.5
T-47DER+, PR+, HER2-12.1
SK-BR-3ER-, PR-, HER2+25.3
MDA-MB-231Triple-Negative5.2

Part 2: Mechanistic Analysis - Apoptosis Induction

If the compound reduces cell viability, the next step is to determine if it does so by inducing programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis.

Scientific Principle: Annexin V/PI Staining

During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[6] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[6] Flow cytometry can then distinguish four cell populations:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (often due to injury)

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the supernatant from each well, which contains floating (potentially apoptotic) cells.[7]

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their respective supernatant, creating a single-cell suspension.

    • Centrifuge the cells (e.g., 500 x g for 5 minutes) and discard the supernatant.[8]

  • Staining:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[8]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Data Presentation: Illustrative Apoptosis Analysis
TreatmentConcentration% Viable (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control0.1% DMSO94.52.53.0
Compound1x IC₅₀65.222.812.0
Compound2x IC₅₀30.145.624.3

Part 3: Mechanistic Analysis - Cell Cycle Arrest

Many anticancer agents function by disrupting the cell cycle, leading to a halt in proliferation. This can be assessed by analyzing the DNA content of cells using PI staining.

Scientific Principle: PI Staining for Cell Cycle

Propidium Iodide (PI) is an intercalating agent that binds stoichiometrically to double-stranded DNA.[9] The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. Flow cytometry can then quantify the distribution of cells in the different phases of the cell cycle:

  • G0/G1 Phase: Cells with a 2n DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.

  • G2/M Phase: Cells with a 4n DNA content, having completed DNA replication.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates as described for the apoptosis assay.

    • Harvest cells (including floating and adherent) and wash once with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[9][10]

    • Fix the cells for at least 2 hours (or overnight) at 4°C.[11]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS to remove residual ethanol.[9]

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[10]

    • Causality—Why RNase? PI can also bind to double-stranded RNA. Treating with RNase A is essential to degrade RNA, ensuring that the PI signal accurately reflects only the DNA content for precise cell cycle analysis.[9]

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry, collecting the PI signal on a linear scale.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Illustrative Cell Cycle Distribution
TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0.1% DMSO55.430.114.5
Compound1x IC₅₀40.225.534.3
Compound2x IC₅₀25.815.159.1

Part 4: Target Pathway Elucidation - Western Blot Analysis

Given their mechanism as kinase inhibitors, it is crucial to investigate the effect of quinazoline compounds on key signaling pathways that drive breast cancer growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[12]

Scientific Principle: Western Blotting

Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a cell lysate. By using antibodies that recognize the total and phosphorylated (activated) forms of key signaling proteins (e.g., Akt, ERK), one can determine if a compound inhibits pathway activity.[12][13]

Experimental Protocol: Western Blotting
  • Cell Lysis:

    • Treat cells in 6-well or 10 cm plates with the compound for a shorter duration (e.g., 1-6 hours) to capture signaling events.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality—Why Inhibitors? Proteases and phosphatases are released upon cell lysis and can rapidly degrade proteins or remove phosphate groups, respectively. Including inhibitors is critical to preserve the integrity and phosphorylation status of the target proteins.[14]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.[14]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method like the BCA or Bradford assay.[3]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the intensity of phosphoproteins to their total protein counterparts and normalize all targets to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Mechanistic Assays cluster_pathway Pathway Analysis cluster_analysis Data Analysis culture 1. Culture Breast Cancer Cell Lines seed 3. Seed Cells in Multi-well Plates culture->seed stock 2. Prepare Compound Stock (DMSO) treat 4. Treat with This compound stock->treat seed->treat mtt 5a. MTT Assay (Viability/IC50) treat->mtt apop 5b. Annexin V/PI Assay (Apoptosis) treat->apop cycle 5c. PI Staining (Cell Cycle) treat->cycle lyse 6. Cell Lysis treat->lyse analysis 8. Data Interpretation & Conclusion mtt->analysis apop->analysis cycle->analysis wb 7. Western Blot (p-Akt, p-ERK) lyse->wb wb->analysis

PI3K_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Activates) Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Growth Cell Growth Akt->Growth Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibits

References

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

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  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]

  • Flow Cytometry Core Facility. Method for Analysing Apoptotic Cells via Annexin V Binding. Available from: [Link]

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  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

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Application Note: A Comprehensive Protocol for Assessing the Cytotoxicity of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Oncology and the Imperative of Cytotoxicity Profiling

Quinazoline derivatives represent a cornerstone in modern medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2] This heterocyclic scaffold is a "privileged structure," forming the core of numerous FDA-approved anti-tumor agents, including gefitinib and erlotinib.[2][3] The primary anticancer mechanism for many of these compounds involves the inhibition of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are often dysregulated in various cancers.[1][4] This inhibition can disrupt pathways crucial for cell proliferation, survival, and growth, ultimately leading to cell death.[5]

Given their potent biological activity, a rigorous and multi-faceted assessment of the cytotoxicity of novel quinazoline derivatives is a critical step in the drug discovery pipeline. This process extends beyond simply determining if a compound can kill cells; it involves quantifying its potency (e.g., IC50 value), understanding the primary mechanism of cell death (apoptosis vs. necrosis), and evaluating its selectivity for cancer cells over normal cells.

This guide provides a detailed, field-proven framework for conducting a comprehensive cytotoxicity assessment of quinazoline derivatives. We will move from foundational screening assays that measure metabolic viability and membrane integrity to more complex mechanistic assays that elucidate the specific mode of action. The causality behind each experimental choice is explained to empower researchers to generate robust, reliable, and publication-quality data.

Part 1: Foundational Assays for Potency and Viability Screening

The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of the quinazoline derivative on a cell population. This is typically achieved using high-throughput assays that provide a quantitative measure of cell viability or death.

The MTT Assay: Assessing Metabolic Activity

The MTT assay is a cornerstone for preliminary cytotoxicity screening. It is a colorimetric method that provides an indirect measure of cell viability by quantifying the metabolic activity of a cell population.[6][7]

Scientific Principle: The assay's mechanism is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes, located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[7][8] The quantity of formazan generated is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

Causality Behind the Choice: The MTT assay is chosen for initial screening due to its high sensitivity, cost-effectiveness, and amenability to a 96-well plate format, making it ideal for testing a wide range of compound concentrations. However, it is crucial to recognize that this assay measures metabolic activity, not cell number directly. A compound could inhibit metabolic processes without immediately causing cell death (a cytostatic effect), which would still result in a lower MTT reading. Therefore, results should be corroborated with a direct measure of cell death.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Preparation & Treatment: Prepare a stock solution of the quinazoline derivative in sterile DMSO. Perform a serial dilution in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the highest compound concentration.[1]

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[11][12]

  • MTT Incubation: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[11][13] Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or a specialized SDS-HCl solution, to each well to dissolve the formazan crystals.[1][13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

The half-maximal inhibitory concentration (IC50) is the standard metric for compound potency.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11][13]

Compound ID Cell Line Incubation Time (h) IC50 (µM)[12][14]
Quinazoline-AHCT-1164810.72
Quinazoline-AHCT-116725.33
Quinazoline-BMCF-74821.29
Quinazoline-BMCF-77211.32
DoxorubicinHCT-116721.21

Table 1: Example presentation of IC50 values for quinazoline derivatives against different cancer cell lines.

The LDH Release Assay: Quantifying Membrane Integrity

To complement the MTT assay, the Lactate Dehydrogenase (LDH) release assay provides a direct measure of cytotoxicity by quantifying the loss of plasma membrane integrity.[15]

Scientific Principle: LDH is a stable cytosolic enzyme present in most cell types.[16] When the cell membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is released into the surrounding culture medium.[17][18] The assay uses a coupled enzymatic reaction: the released LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[16] The amount of color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[16]

Causality Behind the Choice: This assay is critical for distinguishing between a cytostatic effect (metabolic inhibition, detected by MTT) and a cytotoxic effect (cell death). A compound might show a low IC50 in the MTT assay but cause minimal LDH release, suggesting it primarily halts proliferation rather than killing cells. Conversely, a high level of LDH release confirms a potent cytotoxic mechanism.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, setting up cells and treating them with the quinazoline derivative and controls in a 96-well plate.

  • Establish Controls: It is essential to prepare the following LDH-specific controls:

    • Spontaneous LDH Release: Wells with untreated cells to measure the baseline LDH release.[16]

    • Maximum LDH Release: Wells with untreated cells where a lysis buffer (e.g., 10X Lysis Buffer) is added 45 minutes before the end of the incubation to cause 100% cell lysis.[16]

    • Medium Background: Wells with culture medium only to account for any LDH present in the serum.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells.[1] Transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (e.g., Thermo Fisher Pierce, Promega CytoTox 96®).[16][19] Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in most kits) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

  • Correct Absorbance Values: Subtract the 680 nm background absorbance from the 490 nm absorbance for all wells.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Compound Concentration (µM) Corrected Absorbance (490nm) % Cytotoxicity
0 (Spontaneous Release)0.1500%
10.2108.6%
100.45042.9%
500.78090.0%
Lysis Buffer (Max Release)0.850100%

Table 2: Example data and calculation for an LDH cytotoxicity assay.

G cluster_0 Phase 1: Screening cluster_1 Assay A: MTT (Metabolic Activity) cluster_2 Assay B: LDH (Membrane Integrity) start Seed Cells in 96-Well Plate treat Treat with Quinazoline Derivative (Serial Dilutions + Controls) start->treat incubate Incubate (e.g., 48-72h) treat->incubate add_mtt Add MTT Reagent (Incubate 4h) incubate->add_mtt collect_sup Collect Supernatant incubate->collect_sup solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calc_ic50 Calculate % Viability & IC50 read_mtt->calc_ic50 add_ldh Add LDH Reaction Mix (Incubate 30min) collect_sup->add_ldh read_ldh Read Absorbance (490nm) add_ldh->read_ldh calc_cyto Calculate % Cytotoxicity read_ldh->calc_cyto G cluster_0 Cell States cluster_1 Assay Principles cluster_2 Flow Cytometry Readout live Live Cell Inner Membrane: PS Outer Membrane: Intact early_apop Early Apoptotic Cell PS translocated to Outer Membrane Outer Membrane: Intact live->early_apop Quinazoline Derivative late_apop Late Apoptotic/Necrotic Cell PS on Outer Membrane Outer Membrane: Compromised early_apop->late_apop annexin Annexin V-FITC Binds to exposed PS Fluoresces Green early_apop->annexin Binds late_apop->annexin Binds pi Propidium Iodide (PI) Enters compromised membrane Binds DNA, Fluoresces Red late_apop->pi Stains q1 Q1: Annexin V (-) / PI (+) Necrotic q2 Q2: Annexin V (+) / PI (+) Late Apoptotic q3 Q3: Annexin V (-) / PI (-) Live q4 Q4: Annexin V (+) / PI (-) Early Apoptotic

Caption: Principles of the Annexin V / PI apoptosis assay.

Part 3: Authoritative Grounding and Troubleshooting

Self-Validating System: The trustworthiness of your results relies on a multi-assay, cross-validation approach. A potent quinazoline derivative should ideally demonstrate a low IC50 in the MTT assay, a corresponding high percentage of cytotoxicity in the LDH assay, and a significant increase in the Annexin V positive population (early and late apoptotic cells). Discrepancies between assays are not failures but data points that illuminate the compound's specific biological effects (e.g., cytostatic vs. cytotoxic).

Troubleshooting Common Issues:

  • Compound Interference: Some quinazoline derivatives may be colored or autofluorescent, interfering with absorbance or fluorescence-based readouts. [11]Always run a control with the compound in cell-free medium to check for background signal. If interference is significant, consider a luminescence-based viability assay (e.g., ATP measurement). [11]* Compound Precipitation: Quinazolines can have poor solubility. Visually inspect wells for precipitation after adding the compound to the medium. If observed, adjusting the solvent (e.g., using a higher percentage of DMSO in the stock) or using a solubilizing agent may be necessary.

  • Inconsistent Results: Cell health is paramount. Ensure cells are in the logarithmic growth phase, use consistent cell seeding densities, and handle cells gently during washing and harvesting steps to avoid inadvertently damaging cell membranes.

By integrating these robust protocols and understanding the scientific principles that underpin them, researchers can confidently and accurately characterize the cytotoxic profile of novel quinazoline derivatives, paving the way for the development of the next generation of targeted cancer therapies.

References

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Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Quinazoline Synthesis with Microwave Technology

Quinazoline and its derivatives are privileged heterocyclic scaffolds, forming the core structure of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The demand for rapid and efficient synthesis of diverse quinazoline libraries for drug discovery has driven the adoption of innovative chemical technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technique that dramatically accelerates these syntheses, offering significant advantages over conventional heating methods.[2][3]

This comprehensive guide, designed for chemists in research and drug development, provides an in-depth exploration of the principles, applications, and protocols for the microwave-assisted synthesis of quinazoline derivatives. We will delve into the mechanistic rationale behind microwave heating, present detailed, field-proven protocols for various synthetic routes, and offer practical guidance for optimization and troubleshooting.

The Rationale: Why Microwaves Revolutionize Quinazoline Synthesis

Conventional heating methods rely on the transfer of thermal energy through convection and conduction, which is often slow and inefficient, leading to long reaction times and the formation of byproducts.[4] Microwave synthesis, in contrast, utilizes dielectric heating.[5][6]

The Mechanism of Microwave Heating

Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, generating heat efficiently and uniformly throughout the reaction medium.[6][7][8]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions result in the dissipation of energy as heat.[6][7]

This direct and instantaneous heating mechanism leads to a rapid increase in temperature, often far above the solvent's boiling point in sealed-vessel systems, which significantly accelerates reaction rates.[8][9] This allows for the completion of reactions in minutes that would otherwise take hours.[10]

Key Advantages of Microwave-Assisted Synthesis:

  • Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.[10][11]

  • Improved Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[4][11]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control of temperature and pressure, ensuring reproducible results.[4]

  • Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[3][5][11] Many reactions can even be performed under solvent-free conditions.[9][12]

Core Synthetic Strategies and Protocols

Several classical and modern synthetic routes to quinazolines and their derivatives have been successfully adapted and enhanced by microwave irradiation. Below are detailed protocols for some of the most common and effective methods.

Niementowski Quinazoline Synthesis

The Niementowski reaction, the condensation of anthranilic acids with amides, is a fundamental method for constructing the 3H-quinazolin-4-one ring. Microwave irradiation dramatically accelerates this traditionally high-temperature and lengthy process.[9]

Workflow for Microwave-Assisted Niementowski Synthesis:

A Anthranilic Acid + Formamide B Microwave Vial A->B Add reactants C Microwave Irradiation (e.g., 150°C, 10-20 min) B->C Seal & Irradiate D Work-up (Cooling, Precipitation) C->D Reaction complete E Quinazolin-4(3H)-one D->E Isolate product

Caption: Workflow for Microwave-Assisted Niementowski Synthesis.

Protocol: Synthesis of Quinazolin-4(3H)-one

  • Reactants:

    • Anthranilic acid (1.0 mmol)

    • Formamide (5.0 mL)

  • Procedure:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add anthranilic acid and formamide.

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of a dedicated microwave reactor.

    • Irradiate the mixture at 150°C for 10-20 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the pure product.

Comparative Data: Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 3-6 hours10-20 minutes
Yield (%) 48-89%66-97%
Conditions Reflux150°C, Sealed Vessel

Source: Adapted from literature reports.[10]

Synthesis from 2-Aminobenzamides and Alcohols

A green and efficient one-pot synthesis of quinazolinones can be achieved by the copper-catalyzed aerobic oxidation of 2-aminobenzamides and various alcohols under microwave irradiation.[12]

Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one

  • Reactants:

    • 2-Aminobenzamide (0.5 mmol)

    • Benzyl alcohol (2.5 mmol, 5.0 equiv.)

    • Copper(I) iodide (CuI) (20 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Procedure:

    • To a microwave vial, add 2-aminobenzamide, benzyl alcohol, CuI, and Cs₂CO₃.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130°C for 2 hours under an oxygen atmosphere.

    • After cooling, the product can be isolated using standard chromatographic techniques.

This solvent-free approach highlights the environmental benefits of microwave chemistry.[12]

Synthesis from 2-Aminophenyl Carbonyl Compounds and Nitriles

A rapid and efficient Lewis acid-catalyzed method for preparing 2,4-disubstituted quinazolines involves the reaction of 2-aminophenyl carbonyl compounds with nitriles under microwave irradiation.[9][11]

Workflow for Lewis Acid-Catalyzed Quinazoline Synthesis:

A 2-Aminobenzophenone + Benzonitrile B Microwave Vial + TMSOTf (catalyst) A->B Combine reactants C Microwave Irradiation (Solvent-free) B->C Seal & Irradiate D Work-up (Quenching, Extraction) C->D Reaction complete E 2,4-Diphenylquinazoline D->E Isolate product

Caption: Lewis Acid-Catalyzed Microwave Synthesis of Quinazolines.

Protocol: Synthesis of 2,4-Diphenylquinazoline

  • Reactants:

    • 2-Aminobenzophenone (1.0 mmol)

    • Benzonitrile (1.2 mmol)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)

  • Procedure:

    • Combine 2-aminobenzophenone, benzonitrile, and a catalytic amount of TMSOTf in a microwave vial.

    • Irradiate the solvent-free mixture in a microwave reactor for a short period (e.g., 5-15 minutes) at an elevated temperature.

    • After completion, cool the reaction mixture and purify the product, typically by column chromatography.

Optimization and Troubleshooting

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction; Suboptimal temperature or time; Inefficient microwave absorption.Increase irradiation time or temperature. If the solvent is non-polar, add a small amount of a polar co-solvent (e.g., ethanol, DMF) to improve microwave coupling. Ensure proper stirring.
Byproduct Formation Temperature too high, leading to decomposition; Prolonged reaction time.Reduce the reaction temperature. Perform a time-course study to determine the optimal reaction time.
Pressure Build-up Highly volatile solvent or gaseous byproduct formation.Use a higher boiling point solvent. Reduce the amount of reactants or use a larger reaction vial. Ensure the microwave reactor's pressure safety limits are not exceeded.
Irreproducible Results Inconsistent vial positioning; Inaccurate temperature or pressure monitoring.Use a dedicated single-mode microwave reactor for better field uniformity. Calibrate temperature and pressure sensors regularly. Ensure consistent vial placement.

Conclusion

Microwave-assisted synthesis has proven to be a transformative technology in the field of heterocyclic chemistry, particularly for the rapid and efficient production of quinazoline derivatives.[10][13] By leveraging the principles of dielectric heating, researchers can significantly reduce reaction times, improve yields, and develop more environmentally friendly synthetic protocols.[3][11] The methods and protocols outlined in this guide provide a solid foundation for scientists to explore the vast chemical space of quinazolines, accelerating the discovery of new therapeutic agents.

References

  • Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]

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  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. PubMed. Available at: [Link]

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  • (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminoquinazolin-4-(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methodologies for the large-scale synthesis of 2-aminoquinazolin-4-(3H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are prevalent in a wide array of biologically active molecules, exhibiting properties that include anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 2-Aminoquinazolin-4-(3H)-one Scaffold

The quinazolinone core is a "privileged" structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with therapeutic value.[4] The 2-amino substituted variants, in particular, have garnered substantial attention due to their versatile pharmacological profile. Recent studies have highlighted their potential as potent inhibitors of SARS-CoV-2 and MERS-CoV, underscoring the urgent need for efficient and scalable synthetic routes to support further research and development.[5][6][7][8]

The primary challenge in transitioning from laboratory-scale synthesis to large-scale production lies in maintaining high yields and purity while addressing concerns of cost, safety, and environmental impact.[9] This guide will dissect various synthetic strategies, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to 2-aminoquinazolin-4-(3H)-one derivatives have been developed, each with its own set of advantages and limitations. The choice of a particular strategy often depends on the availability of starting materials, the desired substitution pattern on the quinazolinone core, and the scale of the reaction.

Multi-Step Synthesis from Anthranilic Acid Derivatives

A classical and widely employed approach involves a multi-step sequence starting from substituted anthranilic acids. This method offers flexibility in introducing a variety of substituents on the benzene ring of the quinazolinone scaffold.

A representative pathway involves the initial formation of a quinazolinedione, followed by chlorination and subsequent nucleophilic substitution to introduce the desired amino group.[6]

Workflow for Multi-Step Synthesis from Anthranilic Acid

A Anthranilic Acid Derivative B Quinazolinedione A->B Urea, 150°C C Dichloroquinazoline B->C POCl3, TEA D 2-Chloro-4(3H)-quinazolinone C->D 2N NaOH E 2-Aminoquinazolin-4(3H)-one Derivative D->E Amine, DMF cluster_0 Reaction Cascade A Isatoic Anhydride + Primary Amine B Ring Opening & Decarboxylation A->B C Intermediate 14 B->C E Nucleophilic Attack C->E D Cyanating Agent D->E F Imine Intermediate E->F G Cyclization & Elimination F->G H 2-Amino-3-substituted Quinazolinone G->H

Caption: One-pot synthesis via a three-component reaction cascade.

Expert Insight: The success of MCRs on a large scale is highly dependent on the careful control of reaction parameters such as stoichiometry, temperature, and solvent. The choice of base and solvent can significantly impact the reaction outcome and yield. For instance, in some MCRs for 2-amino 3-substituted quinazolinones, 1,4-dioxane has been identified as the optimal solvent. [1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. [10][11]This technology is particularly advantageous for the synthesis of heterocyclic compounds like quinazolinones.

Studies have shown that the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, which requires 10 hours of conventional heating, can be completed in just 5 minutes using microwave irradiation, with an improvement in yield from 79% to 87%. Trustworthiness: The self-validating nature of microwave synthesis protocols lies in the reproducibility and consistency of the results. The precise control over reaction temperature and pressure afforded by modern microwave reactors ensures that the reaction proceeds uniformly, minimizing the formation of byproducts and simplifying purification.

Green Synthesis Approaches

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methodologies. "Green" approaches to quinazolinone synthesis focus on the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes. [4][12] One such approach involves a one-pot condensation of isatoic anhydride, an aldehyde, and ammonium acetate in ethanol, using sodium hypochlorite as an oxidant. [12]This method is simple, catalyst-free, and economically viable. [12]Microwave-assisted synthesis can also be considered a green technique due to its energy efficiency and reduced reaction times. [4]

Protocols for Large-Scale Synthesis

The following protocols are detailed, step-by-step methodologies for key synthetic strategies, designed to be scalable and robust.

Protocol 1: One-Pot Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

[5] This protocol is an example of a one-pot reaction that has been successfully scaled for bulk synthesis.

Materials:

  • Substituted Anthranilic Acid (e.g., 2-amino-4-chlorobenzoic acid)

  • N-(3,5-dichlorophenyl)cyanamide

  • Chlorotrimethylsilane (TMSCl)

  • tert-Butanol

  • 2 N Aqueous Ethanolic NaOH (H2O/EtOH = 1/1)

  • Acetic Acid

Procedure:

  • To a stirred suspension of the substituted anthranilic acid and N-(3,5-dichlorophenyl)cyanamide in tert-butanol at room temperature, add chlorotrimethylsilane.

  • Stir the reaction mixture using a mechanical stirrer for 4 hours at 60 °C.

  • At room temperature, add 2 N aqueous ethanolic NaOH to the stirred mixture.

  • Heat the resulting solution to 110 °C and stir for 6 hours.

  • Cool the mixture to room temperature and acidify with the addition of acetic acid in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired 2-aminoquinazolin-4-(3H)-one derivative.

Expert Insight: This method avoids the use of hazardous reagents like POCl3 and allows for the large-scale production of the pure product without the need for column chromatography. [5]The Dimroth rearrangement in the second step is a key transformation that ensures the formation of the desired isomer. [5][13]

Protocol 2: Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines

[10] This protocol demonstrates the efficiency of microwave irradiation for the synthesis of quinazoline derivatives.

Materials:

  • 4-Chloroquinazoline

  • Aryl Heterocyclic Amine

  • 2-Propanol

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline and the aryl heterocyclic amine in 2-propanol.

  • Stir the mixture for three minutes.

  • Irradiate the mixture in a microwave oven at 60W for 20 minutes.

  • Monitor the reaction completion by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the residue with water, filter, and purify by silica gel column chromatography to obtain the title compound.

Data Presentation: Comparison of Synthetic Methodologies

FeatureMulti-Step SynthesisOne-Pot/MCR SynthesisMicrowave-Assisted SynthesisGreen Synthesis
Overall Yield Moderate to GoodGood to ExcellentExcellentGood to Excellent
Reaction Time LongModerate to LongVery ShortVariable
Scalability ChallengingGoodGoodExcellent
Reagents Can involve hazardous materials (e.g., POCl3)Generally milder reagentsStandard reagentsBenign reagents and solvents
Work-up Multiple steps, can be complexSimplified, often precipitationSimplifiedOften simplified
Cost-Effectiveness Can be high due to multiple stepsGenerally cost-effectiveEnergy efficient, can be cost-effectiveHighly cost-effective

Conclusion

The large-scale synthesis of 2-aminoquinazolin-4-(3H)-one derivatives is a critical aspect of advancing their development as therapeutic agents. This guide has outlined several key synthetic strategies, from traditional multi-step approaches to modern one-pot, microwave-assisted, and green methodologies. The choice of the optimal synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, scalability, cost, and environmental impact. By providing detailed protocols and expert insights, this document aims to empower researchers to efficiently and effectively produce these valuable compounds for further investigation.

References

  • Aurigene Pharmaceutical Services. An efficient one pot synthesis of 2-amino quinazolin-4(3H). Elsevier Ltd. 2015.
  • Shin YS, Lee JY, et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals (Basel). 2022;15(7):831. [Link]

  • ResearchGate. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. ResearchGate. 2022. [Link]

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  • Li, Y., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2024; 29(11):2536. [Link]

  • PubMed. Optimization of 2-Aminoquinazolin-4-(3 H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PubMed. 2022. [Link]

  • Şenol, İ. M., et al. One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry. 2019; 43(6):1580-1596. [Link]

  • Eissa, I. H., et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Des Devel Ther. 2024; 18: 3811–3831. [Link]

  • Christodoulou, M. S., et al. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Molecules. 2022; 27(4):1321. [Link]

  • Ghorab, M. M., et al. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. 2015; 190(10):1633-1647. [Link]

  • Lestari, D., et al. Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. 2021; 6(2):83-88. [Link]

  • Bîcu, E., et al. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants. 2022; 11(3):431. [Link]

  • ResearchGate. Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. 2015. [Link]

  • Zhao, L., et al. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. 2010; 15(3):1635-1643. [Link]

  • Der Pharma Chemica. A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica. 2016. [Link]

  • MDPI. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. 2022. [Link]

  • ResearchGate. Synthesis of 2‐aminoquinazolin‐4(3H)‐ones. ResearchGate. 2018. [Link]

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  • ResearchGate. One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. ResearchGate. 2019. [Link]

  • ResearchGate. The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. 2020. [Link]

  • Li, Z., et al. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. J Comb Chem. 2008;10(3):484-6. [Link]

  • ResearchGate. Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. ResearchGate. 2018. [Link]

  • Pérez-Silanes, S., et al. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Med Chem. 2023;14(5):930-940. [Link]

  • Kumar, A., et al. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Med Chem. 2021;12(5):698-714. [Link]

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Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Quinazolines using NMR and Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the structural characterization of quinazoline derivatives. As a core scaffold in numerous therapeutic agents, the unambiguous determination of a quinazoline's molecular structure is paramount for advancing drug discovery programs.[1][2] This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as the gold standard for molecular structure elucidation.[3][4][5]

NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule.[3] It is intrinsically quantitative and offers a suite of experiments to define not only the constitution but also the configuration and conformation of a compound.[4]

The Quinazoline Fingerprint: 1D NMR Techniques (¹H and ¹³C)

One-dimensional ¹H and ¹³C NMR spectra serve as the foundational fingerprint of a quinazoline derivative. The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift), providing a wealth of structural information.

  • ¹H NMR Spectroscopy : This experiment reveals the number of distinct proton environments, their relative abundance (integration), and their proximity to other protons through spin-spin coupling (multiplicity). The chemical shifts are highly sensitive to substitution on both the benzene and pyrimidine rings. For instance, the proton at C2 of the quinazoline ring is typically observed as a sharp singlet at a downfield chemical shift (around 9.4 ppm in CDCl₃) due to the deshielding effect of the two adjacent nitrogen atoms.[6]

  • ¹³C NMR Spectroscopy : This technique identifies all unique carbon environments within the molecule. The chemical shifts of C2 and C4 are particularly diagnostic.[7] For example, in 4-methylquinazoline, C2 and C4 resonate at 155.5 and 168.0 ppm, respectively, while introducing a phenyl group at C2 deshields it, shifting the resonance to ~161-162 ppm.[7] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are essential for distinguishing between CH, CH₂, and CH₃ groups, and identifying non-protonated (quaternary) carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Unsubstituted Quinazoline Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~9.3 - 9.5~160 - 162
4~9.2 - 9.4~150 - 152
5~7.8 - 8.1~127 - 129
6~7.5 - 7.8~127 - 129
7~7.5 - 7.8~134 - 136
8~7.8 - 8.1~123 - 125
8a-~150 - 152
4a-~127 - 129

Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution patterns. Data compiled from multiple sources.[8]

Assembling the Puzzle: Advanced 2D NMR Techniques

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. For complex quinazoline derivatives, a suite of 2D experiments is mandatory for unambiguous assignment.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems within the substituted benzene portion of the quinazoline and within aliphatic side chains.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a definitive link between the ¹H and ¹³C assignments.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems, identifying the positions of substituents, and assigning quaternary carbons by observing correlations from nearby protons.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This is essential for determining stereochemistry and conformational preferences of substituents.[4][11]

Integrated Workflow for NMR-Based Structure Elucidation

A logical, stepwise approach is key to efficiently solving a structure by NMR. The workflow ensures that each piece of data builds upon the last, leading to a confident structural assignment.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_3D 3D Structure H1_NMR ¹H NMR (Proton Environments, Multiplicity, Integration) COSY COSY (H-H Correlations, Spin Systems) H1_NMR->COSY Assign Spin Systems HSQC HSQC (Direct H-C Correlations) H1_NMR->HSQC Link ¹H to ¹³C C13_NMR ¹³C & DEPT NMR (Carbon Environments, CHn Multiplicity) C13_NMR->HSQC Link ¹H to ¹³C HMBC HMBC (Long-Range H-C Correlations, Skeleton Assembly) COSY->HMBC Connect Fragments & Assign Quats HSQC->HMBC Connect Fragments & Assign Quats NOESY NOESY (Through-Space Correlations, Stereochemistry) HMBC->NOESY Confirm Constitution Final_Structure Final Structure Assignment HMBC->Final_Structure NOESY->Final_Structure Determine Conformation

Caption: A systematic workflow for NMR data acquisition and interpretation.

Protocol: NMR Sample Preparation and Data Acquisition

Objective: To prepare a high-quality NMR sample of a quinazoline derivative and acquire a standard dataset for structural elucidation.

Materials:

  • Quinazoline sample (1-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Methodology:

  • Sample Weighing: Accurately weigh approximately 5 mg of the purified quinazoline compound into a clean, dry vial. The amount can be adjusted based on molecular weight and solubility. For high-sensitivity instruments (e.g., with a cryoprobe), as little as 1 mg may be sufficient.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution. A brief, gentle sonication can aid dissolution if needed.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube using a pipette. Avoid introducing any solid particles.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard ¹H NMR spectrum to confirm sample concentration and purity.

    • Acquire the following spectra in a logical order:

      • ¹³C NMR with DEPT-135

      • gCOSY (gradient-selected COSY)

      • gHSQC (gradient-selected HSQC, edited for CH/CH₃ vs CH₂)

      • gHMBC (gradient-selected HMBC)

      • (Optional) NOESY or ROESY if stereochemistry is .

Section 2: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and, through fragmentation analysis, valuable structural information.[12]

Ionization Techniques: From Soft to Hard

The choice of ionization method is critical as it determines the nature of the resulting mass spectrum.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[13] It is the standard for LC-MS applications and is ideal for accurately determining the molecular weight of the parent compound.[14][15]

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the molecule, resulting in the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation.[16] This fragmentation pattern is a molecular fingerprint that can be used to confirm the core structure and identify isomers.

Deciphering the Breakdown: Fragmentation Pathways of the Quinazoline Core

Under Electron Ionization (EI), the quinazoline scaffold undergoes characteristic fragmentation. The most prominent pathway involves the consecutive loss of two molecules of hydrogen cyanide (HCN, 27 Da).[17]

  • M⁺˙ → [M-HCN]⁺˙ : The initial fragmentation is the loss of HCN from the pyrimidine ring.

  • [M-HCN]⁺˙ → [M-2HCN]⁺˙ : A second molecule of HCN is lost, often resulting in a benzyne radical ion (m/z 76).[17]

Substituents dramatically influence this process. Groups attached to C4 are often lost preferentially over those at C2.[17] Understanding these pathways is crucial for interpreting the mass spectrum of an unknown derivative.

Fragmentation_Pathway Quinazoline Quinazoline Molecular Ion (M⁺˙) m/z 130 Fragment1 [M-HCN]⁺˙ m/z 103 Quinazoline->Fragment1 - HCN Fragment2 Benzyne Radical Ion [M-2HCN]⁺˙ m/z 76 Fragment1->Fragment2 - HCN

Caption: Characteristic EI fragmentation pathway of unsubstituted quinazoline.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition (molecular formula) of the parent ion and its fragments.[6][18] This is a critical self-validating step that constrains the number of possible structures before beginning NMR analysis.

Protocol: ESI-MS Sample Preparation and Analysis

Objective: To determine the accurate mass and molecular formula of a quinazoline derivative.

Materials:

  • Quinazoline sample (~0.1 mg)

  • LC-MS grade solvent (e.g., methanol, acetonitrile)

  • LC-MS vial with insert

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation to form [M+H]⁺.

  • Sample Introduction: Transfer the working solution to an LC-MS vial. The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition:

    • Acquire data in positive ion mode to detect the [M+H]⁺ ion.

    • Perform a full scan over a relevant m/z range (e.g., 100-1000 amu).

    • Use an instrument capable of high resolution (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.

    • Use the instrument software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ peak.

Section 3: The Integrated Strategy: A Unified Approach

The true power in structure elucidation comes from the synergistic use of MS and NMR.[5][10] Neither technique alone is typically sufficient for the unambiguous characterization of a novel or complex quinazoline.

The overall workflow begins with MS to establish the molecular formula, followed by a comprehensive NMR analysis to piece together the atomic connectivity and stereochemistry.

Integrated_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy HRMS High-Resolution MS (ESI-TOF) Formula Determine Molecular Formula (e.g., C₁₅H₁₂N₂O) HRMS->Formula Proposed Propose Candidate Structure(s) Formula->Proposed NMR_1D 1D NMR (¹H, ¹³C) Identify spin systems & C-types NMR_2D 2D NMR (COSY, HSQC, HMBC) Assemble molecular skeleton NMR_1D->NMR_2D NMR_3D NOESY / Conformation Determine 3D structure NMR_2D->NMR_3D NMR_2D->Proposed Validated Validated Structure NMR_3D->Validated Unknown Unknown Quinazoline Sample Unknown->HRMS Unknown->NMR_1D Proposed->NMR_3D Validate with 3D data

Caption: Integrated workflow combining MS and NMR for structure elucidation.

Conclusion

The structural elucidation of quinazoline derivatives is a critical task in modern drug discovery. By employing a systematic and integrated approach that leverages the strengths of both high-resolution mass spectrometry and advanced multi-dimensional NMR, researchers can confidently and unambiguously determine the precise molecular architecture of their compounds. This foundational knowledge is essential for understanding structure-activity relationships, optimizing lead compounds, and ultimately developing safe and effective new medicines.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007: 397-475. Available at: [Link]

  • Verma, S., et al. (2022). Supporting Information: Cucurbit[6]uril supported β-Ni(OH)2 nanoparticles as heterogeneous catalyst for the synthesis of quinazolines. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Available at: [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

  • Wishart, D. S. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 14(11), 1163. Available at: [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at: [Link]

  • Hypha Discovery. Structure Elucidation by NMR. Hypha Discovery. Available at: [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. Quinazoline. Wikipedia. Available at: [Link]

  • T. M. Brown, et al. (1968). The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • SpectraBase. Quinazoline. Wiley. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Hwang, T. L., Ronk, M., & Milne, J. E. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. Magnetic Resonance in Chemistry, 51(2), 89-94. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 2-Chloro-8-fluoroquinazolin-4-amine.

As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and optimized protocols for the synthesis of this compound. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to strategically optimize your reaction outcomes.

The most reliable and commonly employed synthetic route proceeds through a three-step sequence starting from 2-amino-3-fluorobenzoic acid. This guide is structured around the challenges that may arise during each of these critical stages.

Visualized Synthetic Workflow

The overall synthetic pathway is summarized below. Each step presents unique challenges and opportunities for optimization.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Amino-3-fluorobenzoic Acid B 8-Fluoroquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4-Dichloro-8-fluoroquinazoline B->C POCl3, DMF (cat.), Heat D This compound C->D NH4OH / NH3 in Dioxane, Low Temp.

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: I am experiencing a very low yield during the initial cyclization (Step 1) to form 8-fluoroquinazoline-2,4(1H,3H)-dione. What are the likely causes and solutions?

Answer:

Low yield in this melt-synthesis step is a common issue, typically stemming from suboptimal thermal control or starting material quality.

  • Causality: The reaction involves the condensation of 2-amino-3-fluorobenzoic acid with urea at high temperatures. Sublimation of the starting material can occur if the temperature is too high or the heating is uneven. Conversely, insufficient temperature will lead to an incomplete reaction. The reaction also releases ammonia and water, and inefficient removal of these byproducts can slow the reaction rate.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the 2-amino-3-fluorobenzoic acid is dry and free of impurities.

    • Optimize Temperature: The reaction typically requires temperatures between 180-200°C. Use a sand or oil bath for uniform heating. Gradually increase the temperature and monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Ensure Proper Mixing: Thoroughly grind the reactants together before heating to ensure a homogeneous mixture.

    • Reaction Time: This reaction can be slow. Ensure you are heating for a sufficient duration (typically 4-6 hours). Monitor by TLC until the starting material spot has disappeared.

Question: My chlorination step (Step 2) is yielding a complex mixture of products, or I am recovering the starting dione. How can I improve the formation of 2,4-dichloro-8-fluoroquinazoline?

Answer:

This is a critical step where reaction conditions, particularly the exclusion of water, are paramount. The recovery of starting material points to incomplete reaction, while a complex mixture suggests side reactions or degradation.

  • Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent but is also highly sensitive to moisture. Any water present will hydrolyze POCl₃ to phosphoric acid and HCl, and more importantly, will hydrolyze the product or intermediates back to the quinazolinedione. The reaction often requires a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use a fresh, unopened bottle of POCl₃ or one that has been properly stored. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Catalyst Use: Add a catalytic amount (5-10 mol%) of DMF. This forms the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

    • Temperature and Time: The reaction typically requires refluxing in excess POCl₃.[1][2][3] Ensure the reaction is heated to reflux (around 110°C) for at least 4-6 hours. Monitor by TLC.

    • Work-up Procedure: The work-up is critical. After the reaction, excess POCl₃ must be removed under reduced pressure. The residue should then be quenched by pouring it slowly onto crushed ice with vigorous stirring. This precipitates the product while decomposing any remaining reactive species. Caution: This is a highly exothermic process.

ParameterSuboptimal ConditionOptimized ConditionRationale
Moisture Open to air, wet glasswareFlame-dried glassware, inert atmospherePrevents hydrolysis of POCl₃ and product.
Catalyst None5-10 mol% DMFForms Vilsmeier reagent for enhanced activity.
Temperature < 100°CReflux (~110°C)Provides sufficient activation energy.
Work-up Quenching at room temp.Slow addition to crushed iceControls exotherm, ensures product precipitation.

Question: During the final amination step (Step 3), I am getting a significant amount of the 2,4-diamino product and other impurities. How can I improve the regioselectivity for the 4-amino product?

Answer:

This issue relates to the inherent reactivity of the 2,4-dichloroquinazoline intermediate and the reaction conditions.

  • Causality and Regioselectivity: The C4 position of the 2,4-dichloroquinazoline is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4] This is due to greater electron-withdrawing influence from the fused benzene ring and the nitrogen at position 1. However, if the reaction temperature is too high or the reaction time is too long, the less reactive C2 position can also undergo substitution, leading to the di-substituted byproduct.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. The reaction should be run at low temperatures, typically starting at 0°C and allowing it to slowly warm to room temperature. Overheating is the primary cause of di-substitution.

    • Choice of Solvent and Amine Source: Using a saturated solution of ammonia in a solvent like 1,4-dioxane or isopropanol is common. Alternatively, ammonium hydroxide can be used, but this introduces water which can lead to hydrolysis byproducts.

    • Monitor Reaction Closely: Use TLC to monitor the consumption of the dichloro starting material. The reaction is often complete within a few hours at room temperature. Over-extending the reaction time provides no benefit and increases the risk of side products.

Troubleshooting_Amination Start Low Yield or Impurities in Amination Step? Impurity_Check What is the major impurity? Start->Impurity_Check Di_Sub 2,4-Diamino Product Impurity_Check->Di_Sub Di-substitution Hydrolysis Hydroxy-Quinazoline Impurity_Check->Hydrolysis Hydrolysis Sol_Di_Sub Reduce Temperature (0°C to RT) Reduce Reaction Time Monitor via TLC Di_Sub->Sol_Di_Sub Sol_Hydrolysis Use Anhydrous Ammonia Source (e.g., NH3 in Dioxane) Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting logic for the selective amination step.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the higher reactivity of the C4 position over the C2 position in 2,4-dichloroquinazolines?

DFT calculations and experimental evidence have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[4] The activation energy for a nucleophilic attack at C4 is calculated to be lower than at C2, which supports the observed regioselectivity of the reaction.[4]

Q2: What are the essential safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

Q3: What methods are recommended for purifying the final product?

The final product, this compound, is typically a solid.

  • Recrystallization: This is often the most effective method for purification. A suitable solvent system (e.g., ethanol/water or acetonitrile) can provide high-purity material.

  • Silica Gel Chromatography: If recrystallization is insufficient to remove persistent impurities, column chromatography using a solvent system like ethyl acetate/hexanes can be employed.

Optimized Experimental Protocol

This protocol synthesizes the key findings from the troubleshooting and FAQ sections into a coherent workflow.

Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

  • Combine 2-amino-3-fluorobenzoic acid (1 equiv.) and urea (3 equiv.) in a round-bottom flask.

  • Thoroughly mix the solids.

  • Heat the mixture in an oil bath at 190°C for 5 hours. The mixture will melt, bubble, and then re-solidify.

  • Cool the flask to room temperature. Add 1 M NaOH solution to the solid residue and stir until dissolved.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated HCl until the pH is ~2. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the product.

Step 2: Synthesis of 2,4-Dichloro-8-fluoroquinazoline

  • To the dried 8-fluoroquinazoline-2,4(1H,3H)-dione (1 equiv.), add phosphorus oxychloride (10 equiv.) and a catalytic amount of DMF (0.1 equiv.) in a flask equipped with a reflux condenser and a drying tube.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 5 hours under an inert atmosphere. The solid will slowly dissolve.

  • After cooling to room temperature, remove the excess POCl₃ under reduced pressure.

  • Carefully and slowly add the viscous residue to a beaker of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Synthesis of this compound

  • Suspend the dry 2,4-dichloro-8-fluoroquinazoline (1 equiv.) in 1,4-dioxane or isopropanol.

  • Cool the suspension to 0°C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a pre-chilled, saturated solution of ammonia in dioxane (approx. 5-10 equiv.).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid residue by recrystallization from a suitable solvent (e.g., acetonitrile) to yield the final product.

References

  • Zhang, M., Zhang, L., & Chen, K. (2021). Possible mechanism for carbonylative cyclization of 2-aminobenzonitrile and CO2 in water. RSC Advances, 11(34), 20845-20853. Available from: [Link]

  • da Silva, E. G., de Oliveira, R. B., & da Silva, A. D. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 23(11), 2878. Available from: [Link]

  • Lopes, J. C. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8899. Available from: [Link]

  • Li, X., et al. (2019). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Organic & Biomolecular Chemistry, 17(3), 564-569. Available from: [Link]

  • PrepChem. Synthesis of 4-chloroquinazoline. Available from: [Link]

  • Wang, Y., et al. (2017). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 82(15), 8128-8136. Available from: [Link]

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2313. Available from: [Link]

  • Endicott, M. M., Alden, B. W., & Sherrill, M. L. (1946). Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254). Journal of the American Chemical Society, 68(7), 1303–1304. Available from: [Link]

  • Al-Tel, T. H. (2006). Sequential cyclizations of 2-isothiocyanatobenzonitrile and 2-isocyanatobenzonitrile with a-aminoketones. Arkivoc, 2006(13), 148-156. Available from: [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 109-122. Available from: [Link]

  • Zhang, Y., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2020). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of [(7-chloroquinolin-4-yl)sulfanyl] alcohol and (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. RSC Advances, 10(42), 25161-25173. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Classical strategies for the synthesis of quinazolines. Journal of Molecular Structure, 1264, 133246. Available from: [Link]

  • Chen, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(1), 4. Available from: [Link]

  • You, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10(33), 38175-38181. Available from: [Link]

  • Pillay, C. S., & Singh, P. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(18), 4299. Available from: [Link]

  • Kaur, R., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 755836. Available from: [Link]

  • Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and evaluation of their anticancer activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 896-904. Available from: [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 22(12), 2200. Available from: [Link]

  • You, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. Available from: [Link]

  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. Available from: [Link]

  • You, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10(33), 38175-38181. Available from: [Link]

  • Bowie, R. A., & Mullan, M. J. C. (1977). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 138-142. Available from: [Link]

  • El-Gendy, A. A. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2012, 1-8. Available from: [Link]

  • Khan, S. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 341-346. Available from: [Link]

  • Li, Y., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2319. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-4(3H)-quinazolinones 9. Available from: [Link]

  • Wang, Y., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(29), 5669-5683. Available from: [Link]

  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. Available from: [Link]

  • Velasco, P. Q., et al. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 18, 1284-1303. Available from: [Link]

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Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions in Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on the quinazoline scaffold. As a privileged structure in medicinal chemistry, the successful functionalization of quinazolines is often a critical step in the synthesis of novel therapeutics.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will address common challenges in a direct question-and-answer format, supported by detailed protocols, mechanistic diagrams, and authoritative references.

Core Principles: Understanding Regioselectivity in Quinazoline SNAr

Before troubleshooting, it's crucial to understand the fundamental reactivity of the quinazoline ring system. In a typical di-substituted electrophile, such as 2,4-dichloroquinazoline, nucleophilic attack does not occur randomly. The C4 position is significantly more reactive than the C2 position.

Why is C4 more reactive? The answer lies in the electronic properties of the ring. The carbon at the 4-position is more electrophilic and susceptible to nucleophilic attack. This is due to its higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[2][3] The subsequent reaction proceeds through a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex, before the leaving group is expelled.[4] Density Functional Theory (DFT) calculations confirm that the activation energy required for a nucleophile to attack the C4 position is lower than that for the C2 position, making the C4 substitution kinetically favored.[4][5]

Caption: SNAr mechanism showing preferential C4 attack.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during nucleophilic substitution reactions on quinazolines.

Q1: My reaction yield is low or the reaction failed entirely. Where do I start troubleshooting?

This is the most common issue, and a systematic approach is key. Low yields can stem from poor starting material quality, suboptimal reaction conditions, or inefficient workup.[6]

Answer: Follow a logical workflow to diagnose the problem. Start with the simplest and most likely culprits before moving to more complex optimizations.

Troubleshooting_Workflow start Low / No Yield check_sm 1. Verify Starting Materials & Reagents start->check_sm check_setup 2. Review Reaction Setup start->check_setup check_conditions 3. Optimize Reaction Conditions check_sm->check_conditions If SMs are good sm_purity Purity (NMR/LC-MS)? Reagents fresh? check_sm->sm_purity sm_solvent Solvent anhydrous? (Crucial for chloroquinazolines) check_sm->sm_solvent check_setup->check_conditions If setup is correct setup_inert Inert atmosphere (N2/Ar)? Glassware oven-dried? check_setup->setup_inert setup_temp Accurate temperature control? check_setup->setup_temp check_workup 4. Evaluate Workup & Purification check_conditions->check_workup If reaction still poor cond_solvent Solvent choice appropriate? (See Table 1) check_conditions->cond_solvent cond_base Base strength/type correct? check_conditions->cond_base cond_temp_time Screen temperature & time? check_conditions->cond_temp_time workup_ph Correct pH for extraction? Product stable to workup? check_workup->workup_ph workup_purify Product lost on silica? Recrystallization needed? check_workup->workup_purify

Caption: Systematic workflow for troubleshooting low-yield reactions.

Expert Insights:

  • Hydrolysis: The most common side reaction with chloroquinazolines is hydrolysis to the corresponding quinazolinone, which is often insoluble and drives the reaction equilibrium away from your desired product. This is caused by trace water.[7] Always use anhydrous solvents and oven-dried glassware under an inert atmosphere.

  • Nucleophile Quality: If your nucleophile is an amine salt (e.g., aniline hydrochloride), ensure you are using at least one full equivalent of a non-nucleophilic base (e.g., DIPEA, Et₃N) to free the amine.

Q2: How do I choose the optimal solvent for my reaction?

Answer: Solvent choice is critical as it affects both reactant solubility and nucleophile reactivity. The choice between polar protic and polar aprotic solvents can dramatically alter reaction rates.[8]

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, acetonitrile, and THF are generally preferred for SNAr. They can dissolve ionic nucleophiles but do not strongly solvate the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive.[9]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, and water can be effective, especially for dissolving certain starting materials. However, they can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity, slowing down the reaction.[10][11]

Solvent Type Examples Mechanism of Solvation Effect on SNAr Rate Common Use Case
Polar Aprotic DMF, DMSO, CH₃CN, THFSolvates the cation, leaving the anionic nucleophile highly reactive.Increases Rate General purpose, especially for less reactive nucleophiles.
Polar Protic Isopropanol, Ethanol, H₂OSolvates both cation and anion (via H-bonding), reducing nucleophilicity.Decreases Rate Reactions with highly reactive nucleophiles or when solubility is an issue.[5]

Table 1: Impact of Solvent Choice on Quinazoline SNAr Reactions.

Q3: I am getting a mixture of C4 and C2 substituted products. How can I improve regioselectivity?

Answer: This is an issue of controlling reactivity. As established, C4 is the kinetically favored position. Substitution at C2 typically requires forcing conditions because the C4-amino substituent is electron-donating, further deactivating the C2 position.[5][12]

To favor C4 substitution:

  • Use Milder Conditions: Lower the reaction temperature. Many substitutions with aliphatic or benzylamines proceed well at room temperature or even 0 °C.[5] Anilines might require gentle heating (~80 °C), but avoid high temperatures.[13]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the C4-substituted product is formed and before significant amounts of the C2-substituted byproduct appear. Reaction times can range from minutes to several hours.[5]

To achieve C2 substitution (if desired):

  • Start with a 2-chloro-4-aminoquinazoline: Synthesize and isolate the C4-substituted intermediate first.

  • Apply Harsher Conditions: The second substitution at C2 will require higher temperatures (often >100 °C), microwave irradiation, or the use of metal catalysis (e.g., Buchwald-Hartwig amination).[5][12]

Q4: What is the best leaving group for these reactions?

Answer: Halogens, particularly chlorine, are the most commonly used and effective leaving groups in this context. The principle of a good leaving group is that it must be a weak base, meaning it is the conjugate base of a strong acid.[14] While other groups like methylsulfonyl (-SO₂Me) can be used and are sometimes preferentially displaced over amines, chlorine offers a good balance of reactivity and substrate availability.[15] Fluorine is generally a poor leaving group due to the exceptional strength of the C-F bond.[14]

Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloroquinazoline

This protocol is adapted from methodologies reported for the synthesis of 2-chloro-4-aminoquinazolines.[5][13][16]

Objective: To selectively substitute the C4-chloro with an amine nucleophile.

Materials:

  • 2,4-dichloroquinazoline (1.0 eq)

  • Amine nucleophile (e.g., substituted aniline) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Solvent (e.g., Isopropanol, THF, or Dioxane)

  • Standard inert atmosphere glassware setup (oven-dried)

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add 2,4-dichloroquinazoline (1.0 eq) and your chosen anhydrous solvent (approx. 0.1 M concentration).

  • Nucleophile & Base: In a separate vial, dissolve the amine nucleophile (1.1 eq) and the base (DIPEA, 1.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirring quinazoline solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for anilines; room temperature may suffice for aliphatic amines).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash sequentially with water, 1M HCl (if an excess of a basic amine was used), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. 2D-NMR techniques can be invaluable for unequivocally confirming the C4 substitution pattern.[2]

Protocol 2: Troubleshooting via Catalyst Screening for C-N Coupling

For particularly challenging nucleophiles or when aiming for C2 substitution, a metal-catalyzed approach may be necessary. Copper and Palladium catalysts are frequently employed.[17][18]

Objective: To identify an effective catalyst system for a low-yielding SNAr reaction.

Methodology:

  • Parallel Setup: In a glovebox or using a multi-well reaction block, set up several small-scale reactions (e.g., 0.1 mmol) in parallel vials.

  • Constant Reagents: To each vial, add the quinazoline substrate, nucleophile, a suitable base (e.g., K₃PO₄, Cs₂CO₃), and anhydrous solvent (e.g., Dioxane, Toluene).

  • Variable Catalysts: To each vial, add a different catalyst/ligand combination.

    • Vial A (Control): No catalyst.

    • Vial B: CuI (5 mol%).

    • Vial C: CuI (5 mol%) / L-proline (10 mol%).[19]

    • Vial D: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).

  • Execution: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 110 °C) for 12-24 hours.

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the percent conversion to the desired product. The combination giving the highest conversion is selected for scale-up.

References
  • Song, A., et al. (2018). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]

  • de C. Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • da Silva, A. C. M., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Ali, M., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]

  • Sharma, S., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1272808. [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 757189. [Link]

  • ResearchGate. (n.d.). Proposed catalysis mechanism of nucleophilic substitution reaction using ChCl:urea for the synthesis of imidazole-containing quinazoline. [Link]

  • de C. Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • de C. Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Sharma, S., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Bizdena, E., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances, 14, 10214-10221. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]

  • de C. Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to... [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]

  • YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl-pteridines and other N-heterocyclic systems. BYU ScholarsArchive. [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group. [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

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Technical Support Center: Navigating the Scale-Up Production of 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up production of 2-Chloro-8-fluoroquinazolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. Our goal is to provide practical, experience-driven insights to ensure the successful and efficient scale-up of your process.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a two-step process, starting from the readily available 2-amino-3-fluorobenzonitrile. The key transformation involves a cyclization reaction with a suitable one-carbon source to form the quinazoline ring, followed by the introduction of the amine group. A common and effective method utilizes cyanogen chloride for the initial cyclization.

Synthetic_Pathway A 2-Amino-3-fluorobenzonitrile C Intermediate A->C Cyclization B Cyanogen Chloride (ClCN) B->C D This compound C->D Amination/Rearrangement

Caption: Synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main challenges in the scale-up of this synthesis are:

  • Handling of Hazardous Reagents: Cyanogen chloride is highly toxic and requires specialized handling procedures and equipment.[1]

  • Exothermic Reaction Control: The initial reaction with cyanogen chloride can be highly exothermic, necessitating careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Product Isolation and Purification: The product may precipitate with impurities, requiring a robust purification strategy to achieve the desired quality for downstream applications.

  • Impurity Profile: The formation of closely related impurities can complicate purification and impact the final product's quality.

Q2: What are the critical safety precautions when working with 2-amino-3-fluorobenzonitrile?

A2: 2-Amino-3-fluorobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is crucial to:

  • Work in a well-ventilated area, preferably a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

  • Avoid creating dust when handling the solid material.[3]

  • Have an emergency plan in place for accidental exposure.[3]

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[4] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts can include:

  • Unreacted starting materials.

  • Over-reaction products, such as di-substituted quinazolines.

  • Hydrolysis products if moisture is not carefully controlled.

  • Polymers or oligomers, especially if the reaction temperature is not well-managed.

III. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Suboptimal reaction temperature.- Poor quality of starting materials.- Inefficient product isolation.- Monitor the reaction by HPLC to ensure completion.- Optimize the reaction temperature; a gradual increase may be necessary.[5]- Verify the purity of 2-amino-3-fluorobenzonitrile and cyanogen chloride.- Optimize the work-up and purification procedures to minimize product loss.
Product is Difficult to Purify - Presence of closely related impurities.- Co-precipitation of starting materials or byproducts.- Inappropriate crystallization solvent.- Employ column chromatography for purification if direct crystallization is ineffective.[6]- Perform a solvent screen to identify a suitable recrystallization solvent or solvent system.- Consider an acid-base extraction to remove neutral or basic impurities.
Reaction is Too Exothermic - Addition rate of cyanogen chloride is too fast.- Inadequate cooling capacity of the reactor.- Add cyanogen chloride slowly and in a controlled manner.- Ensure the reactor's cooling system is sufficient for the scale of the reaction.- Consider a semi-batch process where one reactant is added portion-wise.
Inconsistent Results Between Batches - Variability in raw material quality.- Poor control over reaction parameters (temperature, mixing).- Presence of moisture.- Establish strict quality control specifications for all starting materials.- Implement robust process controls to ensure consistent reaction conditions.- Ensure all solvents and reagents are anhydrous, and the reaction is performed under an inert atmosphere.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific equipment and scales.

Materials:

  • 2-Amino-3-fluorobenzonitrile

  • Cyanogen chloride (as a solution in a suitable solvent, e.g., dioxane)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reactor under an inert atmosphere, dissolve 2-amino-3-fluorobenzonitrile in anhydrous 1,4-dioxane.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of cyanogen chloride in 1,4-dioxane to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, add hydrochloric acid (4 M in 1,4-dioxane).[6]

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 12-24 hours, monitoring by HPLC until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve 2-amino-3-fluorobenzonitrile in anhydrous dioxane B Cool to 0-5 °C A->B C Slowly add cyanogen chloride solution B->C D Add HCl in dioxane C->D E Warm to room temperature and heat to 80-100 °C D->E F Monitor by HPLC E->F G Cool and quench with NaHCO3 F->G H Extract with ethyl acetate G->H I Dry and concentrate H->I J Purify (recrystallization/chromatography) I->J

Caption: Workflow for the synthesis of this compound.

B. HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)[4]

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Gradient or isocratic elution may be used depending on the impurity profile. A typical starting point is an 80:20 mixture of acetonitrile and water.[4]

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.[4]

  • Inject the sample onto the HPLC system.

  • Monitor the elution at a suitable wavelength (e.g., 340 nm).[4]

  • Calculate the purity based on the area percentage of the main peak.

V. Safety and Handling

The scale-up production of this compound involves the use of hazardous materials that require strict safety protocols.

Substance Hazards Handling Precautions
2-Amino-3-fluorobenzonitrile Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes skin and eye irritation.[3]Use in a well-ventilated area. Wear appropriate PPE. Avoid dust formation.[3]
Cyanogen Chloride Highly toxic, corrosive, and can be fatal if inhaled or absorbed through the skin.[1]Must be handled in a closed system or with specialized ventilation. Requires a dedicated emergency response plan.
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage.Handle in a fume hood with appropriate PPE.
Organic Solvents (Dioxane, Ethyl Acetate) Flammable, may cause irritation.Use in a well-ventilated area away from ignition sources.

digraph "Safety_Hierarchy" {
graph [rankdir="TB"];
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A[label="Elimination/Substitution\n(Use less hazardous reagents if possible)"];
B[label="Engineering Controls\n(Fume hoods, closed systems)"];
C [label="Administrative Controls\n(SOPs, training)"];
D [label="Personal Protective Equipment (PPE)\n(Gloves, goggles, lab coat)"];

A -> B -> C -> D [color="#EA4335"];

}

Caption: Hierarchy of controls for managing chemical hazards.

VI. References

  • Shan, X. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]

  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. [Link]

  • Wang, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Li, J., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

  • Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Lee, J., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. [Link]

  • Teasdale, A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • CN109765305B. (2020). High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.

  • Wikipedia. (n.d.). Cyanogen chloride. [Link]

  • Na, C., & Olson, T. M. (2004). Stability of cyanogen chloride in the presence of free chlorine and monochloramine. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • US3840648A. (1974). Process for the production of cyanogen chloride. Google Patents.

  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine. [Link]

  • Defense Technical Information Center. (1971). Chemical Reactivity of Cyanogen Chloride in Aqueous Solution. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. [Link]

  • Al-Ghorbani, M., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Wulsdorf, T., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC. [Link]

  • Fahrenbach, A. C., & Scorei, R. (2020). Rapid Activation of Amino Acids with Cyanide and Hypochlorite. ACS Figshare. [Link]

  • Fahrenbach, A. C., & Scorei, R. (2020). Rapid Activation of Amino Acids with Cyanide and Hypochlorite. Semantic Scholar. [Link]

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Technical Support Center: Refining Purification Methods for Halogenated Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the purification of halogenated quinazoline derivatives. The presence of halogen substituents (F, Cl, Br, I) introduces specific challenges related to polarity, solubility, and stability that necessitate refined purification strategies. This document offers field-proven insights through troubleshooting guides, FAQs, and standardized protocols to address common experimental hurdles and ensure the isolation of high-purity compounds critical for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling halogenated quinazoline derivatives.

Q1: What is the most effective starting point for purifying a crude halogenated quinazoline derivative?

A1: The optimal initial purification method depends on the scale of the synthesis and the nature of the impurities.[1] For solid, microcrystalline crude products where you suspect minor impurities, recrystallization is an excellent first choice. It is cost-effective, simple, and can significantly enhance purity by removing trace starting materials or by-products.[1][2] For complex mixtures, oily residues, or when isomers are present, silica gel column chromatography is the more versatile and powerful technique.[1][3] For achieving the highest levels of purity (>99.5%) required for pharmaceutical applications, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q2: How does the specific halogen (F, Cl, Br, I) on the quinazoline scaffold affect my choice of purification method?

A2: The halogen atom directly influences the molecule's polarity, solubility, and intermolecular interactions, which are critical factors in purification. Generally, as you move down the halogen group from fluorine to iodine, the polarizability of the molecule increases while its electronegativity decreases.

  • Polarity and Chromatography: The presence of a halogen makes the quinazoline derivative more polar than its non-halogenated counterpart. This effect is most pronounced with fluorine. During column chromatography, this means you will likely require a more polar solvent system (e.g., a higher percentage of ethyl acetate in hexane) to elute the compound. The choice of halogen can modulate binding affinity in biological systems and may also influence interactions with the stationary phase during chromatography.[4][5][6]

  • Solubility and Recrystallization: Halogenated aromatic compounds can exhibit complex solubility profiles.[7] Finding a suitable single solvent for recrystallization can be challenging. Often, a two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) is required. The increased molecular weight and altered crystal packing forces from heavier halogens like bromine and iodine may necessitate the use of higher-boiling point solvents.

Q3: What are the most common impurities I should expect in my crude product?

A3: Impurities typically originate from the synthetic route employed. Common contaminants include unreacted starting materials (e.g., anthranilic acid derivatives, 2-aminobenzonitriles), reagents, catalysts, and by-products from incomplete or side reactions.[1][8] For instance, if the synthesis involves a cyclization step, partially cyclized intermediates may be present. Residual solvents from the reaction workup are also a frequent source of contamination.

Q4: Which analytical techniques are essential for assessing the purity of my final compound?

A4: A combination of techniques is crucial for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for developing the optimal solvent system for column chromatography.[9]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace impurities that may not be visible by TLC.[10] Reversed-phase HPLC using a C18 column is most common for these derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if their signals do not overlap with the product's signals.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify the mass of unknown impurities.[12]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging. This guide addresses common problems.

Problem Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of forming crystals. [8]1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly ("shock cooling").[13]3. Significant impurities are present, depressing the melting point.1. Select a solvent or solvent pair with a lower boiling point.2. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving to an ice bath. Do not disturb the flask during this process.[13]3. Attempt a preliminary purification by flash chromatography to remove the bulk of impurities, then recrystallize the partially purified solid.[1]
No crystals form, even after cooling in an ice bath. 1. Too much solvent was used, and the solution is not saturated.[1][13]2. The chosen solvent is too good at dissolving the compound, even at low temperatures.3. The solution is supersaturated but lacks a nucleation point.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Add a poor solvent (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound.
Very low yield of recrystallized product. [8]1. The compound has significant solubility in the cold solvent.2. Too much solvent was used during the initial dissolution.3. Premature crystallization occurred during a hot filtration step.1. Ensure the solution is cooled thoroughly in an ice bath for at least 20-30 minutes before filtration.2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[8]3. If performing a hot filtration, use a pre-heated funnel and flask, and keep the solution near its boiling point to prevent the product from crashing out in the filter paper.
The recrystallized product is still impure (confirmed by TLC/HPLC). 1. The impurity has a similar solubility profile to the desired compound.2. The crystals formed too quickly, trapping impurities within the crystal lattice.3. The crystals were not washed properly after filtration.1. Repeat the recrystallization with a different solvent system. If this fails, column chromatography is necessary.2. Ensure very slow cooling to promote the formation of pure, well-ordered crystals.3. After filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[1]

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for separating complex mixtures of halogenated quinazolines.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of compounds (overlapping bands). [1]1. The solvent system (eluent) is inappropriate; polarity is too high or too low.2. The column was overloaded with too much crude material.3. The column was packed improperly, leading to channeling.1. Optimize the solvent system using TLC. Aim for an Rf value of ~0.2-0.4 for your target compound. If the spots are too high (high Rf), decrease the eluent's polarity. If they are too low, increase the polarity.[1]2. Reduce the amount of sample loaded. A general guideline is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.3. Repack the column carefully, ensuring the silica gel slurry is homogenous and settles evenly without air bubbles or cracks.
The compound is not eluting from the column. 1. The eluent is not polar enough to move the compound.2. The compound may be reacting with the silica gel (which is acidic).1. Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in hexane or switch to a more polar solvent like dichloromethane/methanol.2. If your compound is basic, consider using a stationary phase like neutral alumina or pre-treating the silica gel with a small amount of triethylamine (~0.5-1%) in the eluent.
The compound is eluting too quickly (Rf near 1.0). 1. The eluent is too polar.1. Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
Streaking or "tailing" of bands. 1. The sample was not loaded onto the column in a concentrated band.2. The compound is sparingly soluble in the eluent.3. The compound is acidic or basic and interacting strongly with the silica.1. Dissolve the crude sample in a minimal amount of solvent (preferably the eluent itself) before loading. For less soluble compounds, use a stronger solvent to dissolve the sample, adsorb it onto a small amount of silica gel, dry it, and load the resulting solid powder onto the column ("dry loading").2. Add a small amount of a more polar solvent to your eluent system to improve solubility.3. Add a modifier to the eluent: a small amount of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.

Section 4: Standardized Experimental Protocols

These protocols provide a reliable starting point for the purification of halogenated quinazoline derivatives.

Protocol 4.1: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
  • Solvent Selection: Choose a "good" solvent that dissolves the compound well when hot but poorly when cold (e.g., ethanol, acetone). Choose a "poor" solvent in which the compound is mostly insoluble (e.g., water, hexane). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating the mixture (e.g., on a hotplate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until the solution remains faintly cloudy (turbid).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent (or a cold mixture of both solvents) to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.

Protocol 4.2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that provides good separation and an Rf value of ~0.2-0.4 for the target compound. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks or bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent if necessary. If a stronger solvent is used, it is best to pre-adsorb the sample onto a small amount of silica, evaporate the solvent, and dry-load the resulting powder onto the sand layer.

  • Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent during the run (e.g., from 10% ethyl acetate in hexane to 20%, then 30%) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Section 5: Visual Workflows and Decision Guides

Diagram 1: Initial Purification Strategy Selection

G start Crude Halogenated Quinazoline Product check_physical_state What is the physical state? start->check_physical_state check_purity TLC shows one major spot with minor impurities? check_physical_state->check_purity Solid chromatography Perform Column Chromatography check_physical_state->chromatography Oil / Tarry Solid recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_purity->chromatography No (Complex Mixture) end_pure Pure Compound recrystallize->end_pure chromatography->end_pure

Caption: Decision workflow for selecting the initial purification method.

Diagram 2: Troubleshooting Workflow for Recrystallization Failure

G start Problem: No Crystals Formed check_saturation Is the solution likely too dilute? start->check_saturation check_nucleation Has nucleation been attempted? check_saturation->check_nucleation No concentrate Boil off some solvent and cool again check_saturation->concentrate Yes check_solvent Is the solvent system appropriate? check_nucleation->check_solvent Yes nucleate 1. Scratch flask interior 2. Add a seed crystal check_nucleation->nucleate No add_antisolvent Add a poor solvent (anti-solvent) dropwise until cloudy, then clarify with a drop of good solvent check_solvent->add_antisolvent Maybe change_solvent Change solvent system and repeat procedure check_solvent->change_solvent No end_success Crystals Formed concentrate->end_success nucleate->end_success add_antisolvent->end_success end_fail Still no crystals: Proceed to Chromatography change_solvent->end_fail

Caption: Troubleshooting flowchart for when a compound fails to crystallize.

References

  • Benchchem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives.
  • Al-Suaily, K. K., & Abbas, I. H. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.
  • MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study.
  • American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
  • Al-Ostath, A. I., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central.
  • ResearchGate. (2025). Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.

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Technical Support Center: Strategies to Enhance the Metabolic Stability of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to improve the metabolic stability of quinazoline-based compounds. The following content is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My quinazoline compound shows high clearance in human liver microsomes. What is the likely metabolic pathway responsible?

A1: High clearance in liver microsomes strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2] For quinazoline and its derivatives, several CYP isozymes are commonly implicated, including CYP3A4, CYP2A6, and CYP2E1.[3][4] These enzymes typically catalyze oxidative reactions. Another key enzyme family to consider, although located in the cytosol, is Aldehyde Oxidase (AO), which is known to metabolize N-heterocycles like quinazolines.[5][6]

To identify the specific enzymes involved, you can perform co-incubation studies with specific chemical inhibitors or antibodies for individual CYP isoforms.[3] Comparing metabolism in microsomes versus S9 fractions or hepatocytes can also provide clues, as hepatocytes contain both Phase I and Phase II enzymes, while S9 fractions contain both microsomal and cytosolic enzymes like AO.[2][7]

Q2: What are the most common metabolic "soft spots" on a quinazoline scaffold?

A2: The term "soft spot" refers to a site on the molecule that is most susceptible to metabolism. For quinazoline derivatives, these often include:

  • Unsubstituted or electron-rich aromatic rings: These are prone to hydroxylation by CYP enzymes.[8] The benzene ring of the quinazoline core and any appended phenyl rings are common sites of oxidation.

  • Alkyl groups, especially methyl groups on nitrogen or aromatic rings: These are susceptible to N-dealkylation or benzylic hydroxylation.[9][10]

  • Positions adjacent to the ring nitrogens: The carbon atoms at positions 2 and 4 of the quinazoline ring can be susceptible to oxidation, particularly by Aldehyde Oxidase (AO).[5][11]

  • Alkoxy groups (e.g., methoxy): These can undergo O-dealkylation.[9]

Metabolite identification studies using high-resolution mass spectrometry (HR-MS) are essential to pinpoint the exact site of metabolism on your specific compound.[7]

Q3: I've identified a metabolic hotspot. What are the primary strategies to block this metabolism?

A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:

  • Deuteration: Replacing a hydrogen atom at the metabolic soft spot with its heavier isotope, deuterium, can significantly slow down the rate of metabolism.[12][13] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[12][14]

  • Bioisosteric Replacement: This involves substituting a metabolically labile functional group with another group that has similar physical or chemical properties but is more stable.[15][16] For example:

    • Replacing a metabolically susceptible methyl group with a cyclopropyl group or a trifluoromethyl group.[17]

    • Swapping an unsubstituted phenyl ring with a more electron-deficient pyridine ring to reduce susceptibility to oxidation.[8][17]

  • Introduction of Electron-Withdrawing Groups: Adding groups like fluorine or a nitrile to an aromatic ring can deactivate it towards oxidative metabolism by CYP enzymes.[8][18]

  • Steric Hindrance: Introducing a bulky group near the metabolic soft spot can physically block the enzyme's active site from accessing and metabolizing that position.[18]

The choice of strategy will depend on the specific location of the soft spot and the need to maintain the compound's desired pharmacological activity.

Q4: When should I choose hepatocytes over microsomes for my metabolic stability assay?

A4: The choice between liver microsomes and hepatocytes depends on the scope of metabolic pathways you want to investigate.[19]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the CYP enzymes.[2] They are a cost-effective and high-throughput option for assessing Phase I (oxidative) metabolism.[1]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II (conjugative) metabolic enzymes, as well as transporters.[2][19] Use hepatocytes when you suspect your compound may also be cleared by glucuronidation, sulfation, or other conjugation pathways, or if you want a more physiologically relevant system.[1][7]

If a compound shows moderate stability in microsomes but has poor in vivo pharmacokinetics, it is a strong indication that Phase II metabolism or other clearance mechanisms not present in microsomes are at play, warranting investigation in hepatocytes.[20]

Troubleshooting Guide: In Vitro Metabolic Stability Assays

Observation Potential Cause Recommended Action
Rapid disappearance of compound in liver microsome assay (<5 min half-life) High susceptibility to Phase I (CYP-mediated) metabolism.[20]1. Perform metabolite identification studies to pinpoint the exact site(s) of metabolism.[7] 2. Synthesize analogs with modifications at the identified metabolic "hotspots" (e.g., deuteration, fluorination, bioisosteric replacement).[17] 3. Consider co-incubation with specific CYP inhibitors to identify the key enzymes involved.
Moderate stability in microsomes but poor in vivo pharmacokinetics Potential for significant Phase II metabolism (e.g., glucuronidation) or involvement of extrahepatic metabolism or Aldehyde Oxidase (AO).[5][20]1. Conduct a hepatocyte stability assay to assess both Phase I and Phase II metabolism.[2] 2. Perform a metabolic stability assay using S9 fractions, which contain both microsomal and cytosolic enzymes like AO. 3. Investigate stability in intestinal mucosal homogenates if oral bioavailability is low.[2]
Inconsistent results between experimental batches Variability in microsomal or hepatocyte preparations, or inconsistent assay conditions.[20]1. Ensure consistent sourcing and quality control of liver fractions. Use pooled microsomes from multiple donors to average out individual variability. 2. Standardize all experimental variables, including temperature, pH, and incubation times.[20] 3. Always include positive and negative controls with known metabolic profiles to validate each assay run.
Compound precipitates in the assay medium Poor aqueous solubility of the test compound.[20]1. Measure the aqueous solubility of your compound at the assay pH. 2. If solubility is low, consider reducing the test compound concentration. 3. A co-solvent (e.g., DMSO, acetonitrile) can be used, but its final concentration should be kept low (typically <1%) to avoid inhibiting enzyme activity.[20]

Experimental Protocols

Protocol 1: General Liver Microsomal Stability Assay

This protocol provides a general procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control (e.g., testosterone, a compound with known high clearance)

  • Negative control (e.g., warfarin, a compound with known low clearance)

  • Acetonitrile with an internal standard (for reaction termination and sample processing)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls in a suitable solvent like DMSO. The final concentration of DMSO in the incubation should be less than 1%.

  • Incubation Mixture: In a 96-well plate, pre-warm the liver microsome solution in phosphate buffer to 37°C.

  • Initiate Reaction: Add the test compound to the microsome solution and pre-incubate for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[21]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is the rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing Experimental and Strategic Workflows

Diagram 1: Decision-Making Workflow for Improving Metabolic Stability

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Structural Modification A In Vitro Metabolic Stability Assay (Liver Microsomes) B Assess Intrinsic Clearance (CLint) A->B C High CLint? B->C D Low CLint (Metabolically Stable) Proceed with other ADME assays C->D No E High CLint (Metabolically Unstable) C->E Yes F Metabolite Identification (LC-HRMS) E->F G Identify Metabolic 'Soft Spot' F->G H Select Strategy G->H I Deuteration H->I J Bioisosteric Replacement H->J K Blocking Group Introduction H->K L Synthesize New Analogs L->A Re-evaluate Stability G cluster_quinazoline Quinazoline Core cluster_enzymes cluster_metabolites Quinazoline CYP450 Cytochrome P450s (Microsomal) Quinazoline->CYP450 AO Aldehyde Oxidase (Cytosolic) Quinazoline->AO Hydroxylation Aromatic Hydroxylation (e.g., on benzene ring) CYP450->Hydroxylation Oxidation Dealkylation N- or O-Dealkylation (of substituents) CYP450->Dealkylation Oxidation Oxidation C2/C4 Oxidation AO->Oxidation Oxidation

Caption: Key enzymes and resulting transformations in quinazoline metabolism.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 25(4), 859-872.
  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
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  • Piramal Pharma Solutions. (2018). Deuterated Compounds: Optimizing Drug Stability.
  • Gante, J. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 617-636.
  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 2013-2019.
  • Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.
  • Foti, R. S., & Dalvie, D. K. (2018). Drug metabolism in drug discovery and development. Future Medicinal Chemistry, 10(7), 807-825.
  • Wagener, M., & van der Lelij, F. M. (2005). The Quest for Bioisosteric Replacements.
  • Patsnap. (2025). What is the role of bioisosterism in drug design?.
  • Farrar, D., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones.
  • Peng, Y., et al. (2015). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Bioorganic & Medicinal Chemistry Letters, 25(15), 2995-2999.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 28(2), 583.
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  • Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4271-4279.
  • Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega.
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  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Wikipedia. (n.d.). Quinazoline.
  • Lee, S., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(5), 932-940.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 899.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • Michael, J. P. (2008). Biologically active quinoline and quinazoline alkaloids part I.
  • Pryde, D. C., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7585-7615.
  • BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • El-Gamal, M. I., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports, 12(1), 21626.
  • Bloom, S., et al. (2022). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic Letters, 24(11), 2138-2142.
  • Patsnap. (2025). How are chemical structures modified to improve bioavailability?.
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  • Cokor, M., et al. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules, 28(19), 6841.
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  • ResearchGate. (2025). Quinazoline Marketed drugs – A Review.
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Technical Support Center: Optimizing Reaction Conditions for 4-Anilinoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-anilinoquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies, including EGFR inhibitors like gefitinib and erlotinib.[1][2][3] Achieving high yields and purity can be challenging. This guide provides in-depth, experience-based answers to common questions and detailed troubleshooting protocols to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-anilinoquinazolines?

The most prevalent and generally reliable method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline precursor and a substituted aniline.[4][5] This reaction is favored due to the high electrophilicity of the C4 position on the quinazoline ring, which is activated by the electron-withdrawing nature of the quinazoline core itself.

The general transformation is as follows:

sn_ar_reaction reactant1 4-Chloroquinazoline product 4-Anilinoquinazoline reactant1->product + Aniline reactant2 Aniline Derivative reactant2->product hcl HCl (byproduct) product->hcl forms

Caption: General SNAr reaction for 4-anilinoquinazoline synthesis.

This method is well-documented for a wide variety of aniline nucleophiles, including primary, secondary, aliphatic, and benzylic amines.[6]

Q2: Why is the substitution reaction highly regioselective for the C4 position over the C2 position in 2,4-dichloroquinazolines?

This high regioselectivity is a key feature of this synthesis and is rooted in fundamental electronic principles. DFT calculations have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[4][6] This results in a lower activation energy for the nucleophilic attack at C4, driving the reaction to favor the 4-substituted product.[4][7]

Q3: How critical is the choice of solvent, and what are the best options?

The choice of solvent is paramount and can be the deciding factor between a high-yielding reaction and a complex mixture of byproducts.[8][9] The solvent's primary roles are to dissolve the reactants and to facilitate the formation of the charged intermediate (Meisenheimer complex) in the SNAr mechanism.

Key Considerations:

  • Polar Aprotic Solvents are Preferred: Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are often the top choices.[8][9] They are effective at solvating the charged intermediate without interfering with the nucleophile.

  • Alcohols as Protic Options: Alcohols like isopropanol, ethanol, or n-butanol can also be effective, particularly when the reaction is run at reflux temperatures.[10][11] However, they can potentially compete as nucleophiles in some cases.

  • Avoid Non-Polar Solvents: Non-polar solvents such as toluene and THF are generally ineffective and can lead to very low yields or favor the formation of undesired benzimidazole byproducts.[8][9]

Solvent TypeExamplesSuitability for 4-Anilinoquinazoline SynthesisRationale
Polar Aprotic DMF, DMSO, AcetonitrileExcellent Stabilizes the charged Meisenheimer intermediate, good solubility for reactants.[8][9]
Polar Protic Isopropanol, Ethanol, n-ButanolGood to Excellent Often used at reflux; can act as a proton source/sink.[10]
Non-Polar Toluene, THF, HexanePoor Inadequate stabilization of polar intermediates, poor reactant solubility.[8][9]
Q4: What is the role of a base in the reaction, and is it always necessary?

A base is often crucial for neutralizing the HCl generated during the reaction. If left unneutralized, the HCl can protonate the aniline nucleophile, rendering it inactive. The reaction can proceed without an added base if an excess of the aniline starting material is used, where one equivalent acts as the nucleophile and another as an acid scavenger.[12] However, for efficiency and to conserve potentially expensive aniline derivatives, adding an external base is standard practice.

Commonly Used Bases:

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used, especially in polar aprotic solvents.[8][13]

  • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices, particularly in less polar solvents.[12]

The strength of the base should be sufficient to deprotonate the aniline hydrochloride salt but not so strong as to cause unwanted side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low yield is the most common issue. A systematic approach is required to diagnose the cause.

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_temp Is Reaction Temperature Optimal? check_purity->check_temp Purity OK solution_purity Purify Reactants (Recrystallization, Distillation) check_purity->solution_purity Impure check_solvent Is the Solvent Appropriate? check_temp->check_solvent Temp OK solution_temp Screen Temperatures (e.g., RT, 50°C, 80°C, 120°C) check_temp->solution_temp Suboptimal check_base Is the Base Effective? check_solvent->check_base Solvent OK solution_solvent Switch to Polar Aprotic (DMF, DMSO) check_solvent->solution_solvent Inappropriate check_atmosphere Is the Reaction Air-Sensitive? check_base->check_atmosphere Base OK solution_base Screen Different Bases (e.g., K₂CO₃, TEA) check_base->solution_base Ineffective solution_atmosphere Run Under Inert Atmosphere (N₂ or Ar) check_atmosphere->solution_atmosphere Yes

Caption: Decision tree for troubleshooting low product yield.

Step-by-Step Protocol for Diagnosing Low Yield:
  • Verify Starting Material Purity: Impurities in the 4-chloroquinazoline or aniline can inhibit the reaction.[9]

    • Action: Confirm the purity of your starting materials using techniques like NMR, melting point, or LC-MS. If necessary, purify them by recrystallization or distillation.

  • Optimize Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy.[9]

    • Action: Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 120 °C) and monitor progress by TLC or LC-MS to identify the optimal condition.[9]

  • Re-evaluate Solvent Choice: As discussed in the FAQ, solvent polarity is critical.

    • Action: If you are using a non-polar or moderately polar solvent, switch to a high-polarity aprotic solvent like DMF or DMSO. Ensure all reactants are fully soluble at the reaction temperature.[8]

  • Assess Base and Stoichiometry: An inappropriate or insufficient amount of base can stall the reaction.

    • Action: Ensure at least one equivalent of base is used. If using a weak base like K₂CO₃ with a weakly nucleophilic aniline, consider switching to a stronger base or a different solvent system.

  • Consider Inert Atmosphere: While many of these reactions are robust, some substituted anilines or quinazolines can be sensitive to oxidation at high temperatures.

    • Action: If you suspect decomposition, perform the reaction under an inert atmosphere of nitrogen or argon and use degassed solvents.[9]

Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.

Common Byproducts and Their Causes:
  • Bis-substituted Quinazoline: If you start with a 2,4-dichloroquinazoline, reaction at both C2 and C4 can occur, especially with highly nucleophilic amines or at high temperatures for extended periods.

    • Solution: Use a less reactive solvent, lower the reaction temperature, or reduce the reaction time. Carefully control the stoichiometry of the aniline (ideally 1.0-1.1 equivalents).

  • Benzimidazole Formation: This can occur if the reaction pathway is diverted, sometimes favored in non-polar solvents.[8]

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO to strongly favor the desired SNAr pathway.[8]

  • Hydrolysis of 4-Chloroquinazoline: If there is water in your solvent or starting materials, the 4-chloroquinazoline can hydrolyze to the corresponding quinazolin-4-one.

    • Solution: Use anhydrous solvents and dry your glassware thoroughly. Store hygroscopic starting materials in a desiccator.

Problem 3: Difficult Product Purification

The crude product may be an oil or difficult to crystallize, and it may co-elute with starting materials during column chromatography.

Purification Strategies:
  • Acid-Base Extraction:

    • Rationale: The 4-anilinoquinazoline product is basic due to the nitrogen atoms. This allows for selective extraction.

    • Protocol:

      • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH or saturated NaHCO₃) to precipitate the pure product.

      • Extract the product back into an organic solvent, dry with MgSO₄ or Na₂SO₄, and concentrate.

  • Recrystallization:

    • Rationale: This is an excellent method for obtaining high-purity crystalline solids.

    • Protocol: Finding the right solvent is key. Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the product when hot but not when cold.[9] Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Silica Gel Chromatography:

    • Challenge: The basic nitrogens in the quinazoline core can cause the product to streak on the silica gel column, leading to poor separation.

    • Solution: Add a small amount of triethylamine (~1%) to your eluent system (e.g., hexanes/ethyl acetate). The triethylamine will compete for the acidic sites on the silica, resulting in sharper peaks and better separation.

Alternative Advanced Method: Buchwald-Hartwig Amination

For particularly challenging substrates, such as less nucleophilic anilines or sterically hindered partners, the classic SNAr reaction may fail. In these cases, a palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative.[10][14]

This C-N cross-coupling reaction requires careful optimization of the palladium catalyst, ligand, and base.[15][16]

ParameterCommon ChoicesConsiderations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often easier to handle and activate.[16]
Ligand XPhos, Xantphos, BINAPLigand choice is critical and often substrate-dependent.[14][15]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required.[15]
Solvent Toluene, DioxaneAnhydrous, degassed solvents are mandatory.

While more complex to set up, this method significantly expands the scope of accessible 4-anilinoquinazoline derivatives.

References
  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Retrieved from [Link]

  • Wang, D., Liu, Q., Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. Retrieved from [Link]

  • Yao, J., Wang, H., Wang, L., et al. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed. Retrieved from [Link]

  • Zhang, J., Wang, Y., & Ji, Y. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Retrieved from [Link]

  • Kumar, A., Kumar, K., & Devi, S. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Retrieved from [Link]

  • da Silva, G. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Sikari, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Retrieved from [Link]

  • da Silva, G. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Chandregowda, V., Rao, G. V., & Reddy, G. C. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.
  • H.L. Collier, A. Dean, C. Cope, C. R. Jones. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Li, D. D., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • da Silva, G. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Sikari, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Method of using 4-anilinoquinazoline derivatives as analgesic and anti-inflammatory agents.
  • ResearchGate. (n.d.). Erlotinib or gefitinib versus placebo in second- or third-line settings. Retrieved from [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • Yang, C., et al. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Retrieved from [Link]

  • Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Some 4-Anilinoquinazoline Derivatives. Retrieved from [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Taylor & Francis Online. Retrieved from [Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Retrieved from [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

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Technical Support Center: Method Refinement for Consistent Bioassay Results with Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with quinazoline derivatives. Quinazolines are a prominent class of heterocyclic compounds with a wide range of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. However, their physicochemical properties can present unique challenges in bioassays, leading to inconsistent and difficult-to-interpret results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you refine your methods and ensure the generation of robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: My quinazoline compound is precipitating in the aqueous buffer during my in vitro assay. What should I do?

A: Precipitation is a common challenge, often due to the low aqueous solubility of many quinazoline derivatives.[1][2] This can be exacerbated by "solvent shock," where a compound dissolved in an organic solvent like DMSO rapidly precipitates upon dilution into an aqueous buffer.[3]

Quick Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay to stay below its solubility limit.[2]

  • Stepwise Dilution: To avoid solvent shock, perform a serial dilution of your DMSO stock in the assay buffer.[3]

  • Pre-warm Media: Ensure your assay buffer or cell culture media is at the experimental temperature (e.g., 37°C) before adding the compound.[3]

For a more detailed approach to enhancing solubility, refer to the Troubleshooting Guide: Optimizing Quinazoline Solubility and Stability .

Q2: I'm observing a high background signal in my fluorescence-based assay. Could my quinazoline compound be the cause?

A: Yes, this is a distinct possibility. Some quinazoline derivatives possess intrinsic fluorescence (autofluorescence) or can quench the signal of a fluorescent probe, leading to assay interference.[4][5][6]

Initial Troubleshooting Steps:

  • Test for Autofluorescence: Run a control experiment with your compound in the assay buffer without the fluorescent probe or enzyme. Measure the fluorescence at the assay's excitation and emission wavelengths.[4]

  • Consider an Alternative Assay Format: If autofluorescence is significant, switching to a non-fluorescence-based method, such as a luminescence-based assay (e.g., ADP-Glo™) or a radiometric assay, is a robust solution.[4][7]

For a comprehensive guide on identifying and mitigating such issues, see the Troubleshooting Guide: Mitigating Assay Interference .

Q3: My dose-response curve is not sigmoidal, and I'm struggling to get a reliable IC50 value. What are the potential reasons?

A: A non-ideal dose-response curve can stem from several factors, from compound-specific issues to assay design flaws.[8]

Key areas to investigate:

  • Compound Precipitation: At higher concentrations, your compound may be precipitating, leading to a plateau or a drop in the observed effect.

  • Assay Interference: As discussed in Q2, compound autofluorescence or quenching can distort the signal at different concentrations.

  • Inappropriate Concentration Range: The concentrations tested may not bracket the true IC50 of the compound. Ensure you test a wide enough range of concentrations to define the top and bottom plateaus of the curve.[9][10]

  • Cellular Toxicity: In cell-based assays, high concentrations of the compound or the solvent (DMSO) could be causing general toxicity, masking the specific inhibitory effect.[11][12]

For a deeper dive into constructing reliable dose-response curves, refer to the Troubleshooting Guide: Ensuring Robust IC50/EC50 Determination .

Troubleshooting Guides

Guide 1: Optimizing Quinazoline Solubility and Stability

Consistent bioassay results begin with ensuring your quinazoline derivative is fully dissolved and stable in the assay medium. Poor solubility can lead to an underestimation of potency and high variability between experiments.

Understanding Quinazoline Solubility

Many quinazoline scaffolds are lipophilic, leading to poor solubility in aqueous buffers.[13] The choice of solvent and the method of dilution are critical. While DMSO is a common solvent, its final concentration in the assay should be carefully controlled, typically below 0.5%, to avoid solvent-induced effects on the biological system.[14][15]

Strategies for Enhancing Solubility

If you are facing persistent precipitation, consider the following strategies. It is crucial to validate that any additives do not interfere with the assay.

MethodTypical ConcentrationPotential Fold Increase in Solubility (Hypothetical)Key Considerations
Co-solvents 1-5% (v/v)2 to 10-foldMay affect enzyme activity or cell viability at higher concentrations.[4]
Surfactants (e.g., Tween 20) >0.05 mM (CMC)5 to 50-foldCan interfere with some assay readouts or biological systems.[4][13]
Cyclodextrins (e.g., HP-β-CD) 1-10 mM10 to 100-foldCan alter the free concentration of the compound.[13][16]

This data is illustrative and will vary depending on the specific quinazoline derivative and experimental conditions.[4]

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This protocol allows for the rapid determination of the concentration at which a compound begins to precipitate in your assay buffer.[1][17]

Materials:

  • Quinazoline compound (10 mM stock in 100% DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Plate reader with nephelometry (light scattering) capability

Methodology:

  • Prepare Compound Plate: Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO.[1]

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.[1]

  • Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix immediately.[1]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[1]

  • Measurement: Read the plate using a nephelometer to measure light scattering. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[1]

Workflow for Solubility Optimization

G A Initial Observation: Compound Precipitation B Step 1: Visual Inspection & Check Stock Solution A->B C Step 2: Kinetic Solubility Assay (Nephelometry) B->C D Is Solubility Limit > Assay Concentration? C->D E Proceed with Assay D->E Yes F Step 3: Test Solubility Enhancement Methods D->F No G Co-solvents (e.g., Ethanol) F->G H Surfactants (e.g., Tween 20) F->H I Cyclodextrins (e.g., HP-β-CD) F->I J Step 4: Validate Additives for Assay Interference G->J H->J I->J K Select Optimal Condition & Proceed J->K

Caption: Workflow for troubleshooting quinazoline precipitation.

Guide 2: Mitigating Assay Interference

Assay interference from test compounds is a common source of false-positive or false-negative results, particularly in fluorescence-based assays.[18]

Identifying the Source of Interference
  • Autofluorescence: As mentioned, some quinazoline derivatives are intrinsically fluorescent.[6][19] This is especially relevant if the compound's excitation and emission spectra overlap with those of the assay's fluorophore.[4]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore, reducing the detected signal.[5]

  • Light Scattering: Precipitated compound can scatter light, leading to artificially high readings in some plate readers.

Experimental Protocol: Assessing Compound Autofluorescence

Materials:

  • Quinazoline compound at various concentrations

  • Assay buffer

  • Fluorimeter or fluorescence plate reader

Methodology:

  • Prepare serial dilutions of your quinazoline compound in the assay buffer.

  • Dispense these dilutions into the wells of a microplate.

  • Include a buffer-only control (blank).

  • Read the plate at the excitation and emission wavelengths used in your primary assay.

  • A significant signal above the blank indicates autofluorescence.

Strategies for Mitigating Interference
  • Switch to a Different Assay Format: This is the most reliable solution. If you suspect fluorescence interference, consider a luminescence, absorbance, or radiometric-based assay.[4]

  • Optimize Fluorophore Choice: If possible, select a fluorophore with excitation and emission wavelengths that do not overlap with your compound's autofluorescence spectrum. Red-shifted fluorophores are often less susceptible to interference.[4]

  • Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the background signal from your measurements. However, this approach can increase data variability.[4]

Signaling Pathway of a Generic Kinase Assay and Points of Interference

G cluster_0 Biochemical Reaction cluster_1 Detection Step Kinase Kinase Product Phospho-Substrate Kinase->Product Substrate Substrate Substrate->Product ATP ATP ADP ADP ATP->ADP Detection_Reagent Detection Reagent (e.g., Fluorescent Antibody) Product->Detection_Reagent Fluorescence Fluorescent Signal Detection_Reagent->Fluorescence Interference Quinazoline Interference Interference->Fluorescence Autofluorescence or Quenching

Caption: Potential interference points in a kinase assay.

Guide 3: Ensuring Robust IC50/EC50 Determination

The half-maximal inhibitory/effective concentration (IC50/EC50) is a critical parameter for characterizing the potency of a compound.[8] Achieving accurate and reproducible values requires careful experimental design and data analysis.

Best Practices for Dose-Response Experiments
  • Sufficient Data Points: Use at least 8-10 concentrations to adequately define the dose-response curve.

  • Appropriate Concentration Range: The tested concentrations should span from no effect to maximal effect to accurately determine the top and bottom plateaus of the curve.[9][10]

  • Replication: Perform both technical and biological replicates to ensure the reliability of your results.[8]

  • Vehicle Control: Always include a control with the highest concentration of the vehicle (e.g., DMSO) used in the experiment.[20]

  • Data Normalization: Normalize your data relative to positive and negative controls (e.g., 0% and 100% inhibition).[8]

Troubleshooting Common Dose-Response Issues
IssuePotential Cause(s)Recommended Action(s)
Shallow or Incomplete Curve - Concentration range is too narrow. - Compound has low potency.- Widen the concentration range. - If no full inhibition is seen, report the IC50 as > the highest concentration tested.[8]
Biphasic or "U-shaped" Curve - Off-target effects at high concentrations. - Assay artifact (e.g., aggregation, interference).- Investigate potential off-target activities. - Re-evaluate for assay interference as described in Guide 2.
High Variability Between Replicates - Compound instability or precipitation. - Inconsistent cell density or assay timing. - Pipetting errors.- Confirm compound solubility and stability (Guide 1). - Standardize all experimental parameters.[20]
Data Analysis Workflow for IC50 Determination

G A Raw Assay Data B Subtract Background (Blank Wells) A->B C Normalize Data (0% and 100% Controls) B->C D Log-transform Compound Concentrations C->D E Non-linear Regression (Four-parameter logistic fit) D->E F Obtain IC50, Hill Slope, and R-squared E->F G Assess Goodness of Fit (R-squared > 0.95) F->G H Report IC50 with Confidence Intervals G->H

Sources

Validation & Comparative

A Comparative Framework for Evaluating 2-Chloro-8-fluoroquinazolin-4-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors.[1] Its rigid bicyclic structure provides a versatile platform for introducing various substituents that can specifically interact with the ATP-binding pocket of protein kinases, leading to potent and selective inhibition. Notably, quinazoline-based drugs like gefitinib and erlotinib have revolutionized the treatment of non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR).[2][3] The therapeutic value of this scaffold extends to other critical cancer targets, including Aurora kinases and Fms-like tyrosine kinase 3 (FLT3), making the exploration of novel quinazoline derivatives a continued priority in oncology drug discovery.

This guide provides a comparative framework for evaluating the potential of 2-Chloro-8-fluoroquinazolin-4-amine as a kinase inhibitor. While direct experimental data for this specific compound is not yet publicly available, this document will equip researchers with the necessary context, comparative benchmarks, and detailed experimental protocols to conduct a thorough investigation of its inhibitory potential against key oncogenic kinases.

Rationale for Investigating this compound

The chemical structure of this compound suggests its potential as a kinase inhibitor based on established structure-activity relationships (SAR) of the quinazoline scaffold. The 4-amino group is a common feature in many EGFR inhibitors, forming a crucial hydrogen bond with the hinge region of the kinase domain. The 2-chloro substitution offers a reactive site for further chemical modification to enhance potency and selectivity.[4][5] Furthermore, the 8-fluoro substitution can modulate the electronic properties and metabolic stability of the molecule, potentially influencing its pharmacokinetic profile and target engagement.

Comparative Benchmarking: Performance of Established Kinase Inhibitors

To provide a robust context for evaluating this compound, it is essential to compare its potential performance against well-characterized inhibitors targeting clinically relevant kinases. The following tables summarize the inhibitory activities (IC50 values) of established drugs against EGFR, Aurora Kinase A, and FLT3. These values serve as a benchmark for what would be considered potent and potentially therapeutically relevant inhibition.

Table 1: Inhibitory Activity of Selected EGFR Inhibitors
InhibitorTarget(s)IC50 (nM) - Cell-FreeIC50 (nM) - Cell-BasedReference(s)
Gefitinib EGFR-13.06 (HCC827), 77.26 (PC9)[6]
Erlotinib EGFR220 (HNS), 29 (A549) - >20,000 (H596)[7]
Lapatinib EGFR, HER210.8 (EGFR), 9.2 (HER2)<100 (BT-474, SK-BR-3)[8][9]
Table 2: Inhibitory Activity of Selected Aurora Kinase A Inhibitors
InhibitorTarget(s)IC50 (nM) - Cell-FreeIC50 (nM) - Cell-BasedReference(s)
Danusertib (PHA-739358) Aurora A, B, C13 (A), 79 (B), 61 (C)-[10][11][12][13]
Alisertib (MLN8237) Aurora A1.26.7 (HeLa)[14][15]
Table 3: Inhibitory Activity of a Selected FLT3 Inhibitor
InhibitorTarget(s)IC50 (nM) - Cell-FreeIC50 (nM) - Cell-BasedReference(s)
Quizartinib (AC220) FLT3 (ITD & WT)1.1 (ITD), 4.2 (WT)0.40 (MV4-11), 0.89 (MOLM-13)[16][17][18][19][20]

Experimental Protocols for Comparative Evaluation

To ascertain the inhibitory profile of this compound and compare it to the benchmarks above, a series of well-defined experiments are necessary. The following protocols provide step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).

    • Add the purified kinase (e.g., EGFR, Aurora A, or FLT3) to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate peptide and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add a proprietary reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.

    • Add a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature to allow the signal to develop.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound Add_Compound Add Compound/DMSO to 96-well Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Start_Reaction Initiate Reaction with Substrate/ATP Kinase_Mix->Start_Reaction Add_Kinase Add Kinase and Pre-incubate Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction Incubate at 30°C for 60 min Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Generate_Signal Add Detection Reagent to Generate Luminescence Stop_Reaction->Generate_Signal Incubate_Signal Incubate at Room Temperature Generate_Signal->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Plot_Data Plot Luminescence vs. [Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for determining in vitro kinase inhibition.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

Principle: The reduction in cell proliferation upon treatment with the inhibitor is measured, typically using a colorimetric or fluorometric readout that correlates with the number of viable cells.

Detailed Protocol:

  • Cell Culture:

    • Culture cancer cell lines known to overexpress or be dependent on the target kinase (e.g., NCI-H1975 for EGFR, HeLa for Aurora A, MV4-11 for FLT3).

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or a reference inhibitor. Include a DMSO vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment (e.g., using MTT or CellTiter-Blue®):

    • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Western Blot Analysis of Target Phosphorylation

This technique is used to confirm that the inhibitor is engaging its target within the cell and inhibiting its downstream signaling.

Principle: A decrease in the phosphorylation of the target kinase or its downstream substrates upon inhibitor treatment is detected using phospho-specific antibodies.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the inhibitor at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., p-EGFR, p-Aurora A, p-STAT5 for FLT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin.

    • Quantify the band intensities to determine the relative decrease in phosphorylation.

Signaling Pathways and Points of Inhibition

G cluster_egfr EGFR Pathway cluster_aurora Aurora Kinase Pathway cluster_flt3 FLT3 Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival_EGFR Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_EGFR PI3K_AKT_mTOR->Proliferation_Survival_EGFR Aurora_A Aurora A Kinase Mitotic_Events Mitotic Spindle Formation Chromosome Segregation Aurora_A->Mitotic_Events Cell_Division Cell Division Mitotic_Events->Cell_Division FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 RAS_MAPK_FLT3 RAS/MAPK Pathway FLT3->RAS_MAPK_FLT3 Proliferation_Survival_FLT3 Leukemic Cell Proliferation & Survival STAT5->Proliferation_Survival_FLT3 RAS_MAPK_FLT3->Proliferation_Survival_FLT3 Inhibitor This compound (or other inhibitor) Inhibitor->EGFR Inhibition Inhibitor->Aurora_A Inhibition Inhibitor->FLT3 Inhibition

Caption: Key oncogenic signaling pathways potentially targeted by quinazoline inhibitors.

Conclusion and Future Directions

While the inhibitory profile of this compound remains to be elucidated, its structural features, grounded in the well-established quinazoline scaffold, provide a strong rationale for its investigation as a kinase inhibitor. By employing the rigorous experimental protocols outlined in this guide and comparing the resulting data against the provided benchmarks of clinically relevant inhibitors, researchers can effectively assess its potency, selectivity, and potential as a novel therapeutic agent. Subsequent studies should focus on comprehensive kinase profiling to understand its selectivity across the kinome, evaluation in in vivo models to determine its efficacy and pharmacokinetic properties, and further chemical optimization to enhance its drug-like properties. This systematic approach will be crucial in determining the ultimate therapeutic value of this compound in the landscape of targeted cancer therapies.

References

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  • Smith, C. C., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Haematologica, 105(3), 725-736. [Link]

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  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-[16][21]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • de Castro Barbosa, I., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 22-33. [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

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  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central, 12(6), 876. [Link]

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Sources

A Comparative Guide to QSAR Analysis of 2-Chloro-8-fluoroquinazolin-4-amine Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling for a series of hypothetical 2-Chloro-8-fluoroquinazolin-4-amine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will explore the causal relationships behind experimental design, compare the performance of different QSAR modeling techniques, and provide detailed, actionable protocols.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs that target protein kinases, which are crucial regulators of cell signaling.[1] Modifications to this scaffold, such as the introduction of chloro and fluoro substituents, can significantly influence binding affinity and selectivity.[2][3] This guide uses a hypothetical series of this compound derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology, to illustrate the QSAR process.[4][5]

The Rationale for QSAR in Drug Discovery

QSAR modeling establishes a mathematical relationship between the chemical structure of a molecule and its biological activity.[6] This computational tool is invaluable in drug discovery for several reasons:

  • Rational Drug Design: It allows for the prediction of the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[6]

  • Mechanism of Action: QSAR models can provide insights into the molecular features that are critical for a compound's biological activity.

  • Resource Optimization: By reducing the number of compounds that need to be synthesized and tested, QSAR can significantly save time and resources.[7]

Methodology: A Comparative QSAR Workflow

The success of any QSAR model is contingent on the quality of the input data, the selection of appropriate molecular descriptors, and rigorous statistical validation.[8] We will now detail a comparative workflow for developing a robust QSAR model for our hypothetical series of this compound derivatives.

Dataset and Biological Activity

For this guide, we have constructed a hypothetical dataset of 20 this compound derivatives with associated IC50 values against EGFR. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of EGFR by 50%, were converted to pIC50 (-logIC50) for the QSAR analysis. A diverse training set of 15 compounds was used for model development, and a test set of 5 compounds was used for external validation.

Molecular Descriptors: The Language of Molecular Structure

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of relevant descriptors is a critical step in QSAR modeling.[9] For our analysis, we will calculate a range of descriptors, including:

  • Topological Descriptors: These 2D descriptors describe the connectivity of atoms in a molecule. Examples include the Kier & Hall connectivity indices and Balaban's J index.

  • Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as partial charges, dipole moments, and HOMO/LUMO energies.[10]

  • Steric Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule. Molar refractivity (MR) and molecular volume are common examples.

  • Thermodynamic Descriptors: LogP (the logarithm of the partition coefficient between n-octanol and water) is a crucial descriptor for predicting a molecule's hydrophobicity and membrane permeability.[4]

Comparative QSAR Model Development

To provide a comprehensive comparison, we will develop and evaluate two distinct QSAR models: Multiple Linear Regression (MLR) and a Support Vector Machine (SVM) model.

  • Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable.[11] The goal is to model the linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

  • Support Vector Machine (SVM): SVM is a powerful machine learning algorithm that can be used for both classification and regression tasks. It works by finding the optimal hyperplane that best separates the data points in a high-dimensional space.

The following diagram illustrates the comprehensive workflow for our comparative QSAR analysis.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Comparison cluster_validation Model Validation cluster_analysis Analysis & Interpretation Data Hypothetical Dataset (20 Compounds, IC50 values) Split Split Data (Training: 15, Test: 5) Data->Split Descriptors Calculate Molecular Descriptors (Topological, Electronic, Steric, Thermodynamic) Split->Descriptors MLR Multiple Linear Regression (MLR) Model Descriptors->MLR SVM Support Vector Machine (SVM) Model Descriptors->SVM Internal Internal Validation (Cross-validation, q²) MLR->Internal SVM->Internal External External Validation (Test Set, r²_pred) Internal->External Internal->External Comparison Compare Model Performance (r², q², r²_pred) External->Comparison Interpretation Interpret Structure-Activity Relationship Comparison->Interpretation

Caption: A comprehensive workflow for the comparative QSAR analysis of this compound derivatives.

Performance Comparison of QSAR Models

The predictive power of the developed QSAR models was assessed using several statistical parameters. A good QSAR model should have a high correlation coefficient (r²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive correlation coefficient (r²_pred) for the external test set.[8]

Statistical ParameterMultiple Linear Regression (MLR)Support Vector Machine (SVM)Description
r² (Training Set) 0.850.92The proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-Validation) 0.780.85A measure of the model's predictive ability, determined by leave-one-out cross-validation.
r²_pred (Test Set) 0.810.88The predictive power of the model on an external set of compounds not used in model development.
RMSE 0.250.18Root Mean Square Error; a measure of the differences between values predicted by a model and the values observed.

As the data in the table suggests, the SVM model demonstrates superior predictive performance across all key statistical metrics compared to the MLR model. This is often the case when non-linear relationships exist between the molecular descriptors and the biological activity.[12]

Experimental Protocols: In Vitro Kinase Inhibition Assay

To generate the biological data required for QSAR modeling, a robust and reproducible experimental assay is essential. The following is a detailed protocol for a typical in vitro kinase inhibition assay to determine the IC50 values of our hypothetical compounds against EGFR.[13][14]

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against EGFR kinase.

Materials
  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or DMSO (as a control) to the respective wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the experimental workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compounds C Add Test Compounds to Plate A->C B Add Kinase/Substrate Mixture to Plate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Detect ADP E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for an in vitro kinase inhibition assay to determine IC50 values.

Conclusion and Future Directions

This guide has provided a comprehensive overview of a comparative QSAR analysis for a series of this compound derivatives as potential kinase inhibitors. We have demonstrated the importance of a structured workflow, from data preparation and descriptor selection to model development and validation. The comparison between MLR and SVM models highlights the potential for machine learning algorithms to capture complex structure-activity relationships.

The detailed experimental protocol for an in vitro kinase inhibition assay provides a practical framework for generating the high-quality biological data that is the foundation of any successful QSAR study. By integrating computational modeling with experimental validation, researchers can accelerate the discovery and optimization of novel therapeutic agents.

Future work should focus on the synthesis and experimental testing of the most promising compounds predicted by the QSAR model. Further refinement of the model with a larger and more diverse dataset will enhance its predictive power and applicability domain.

References

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95–115.
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  • Todeschini, R., & Consonni, V. (2009).
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  • Patel, H. M. (2010). 3D QSAR studies on a series of quinazoline derrivatives as tyrosine kinase (EGFR) inhibitor: the k-nearest Neighbor molecular field analysis approach. Journal of Basic and Clinical Pharmacy, 1(3), 153.
  • Aman, L. O., Abdulkadir, W., Rembet, J. G., & Tjahjono, D. H. (2014). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
  • BenchChem. (2025).
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  • El-Azab, A. S., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6296.
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A Senior Application Scientist's Guide to the In Vitro Validation of 2-Chloro-8-fluoroquinazolin-4-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline nucleus is a cornerstone in the development of targeted anticancer therapeutics.[1] Its rigid, heterocyclic structure has proven to be a "privileged scaffold" for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] Specifically, the 4-anilinoquinazoline framework forms the backbone of several U.S. FDA-approved drugs that target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), key drivers in tumorigenesis and angiogenesis.[4][5][6]

Gefitinib and Erlotinib, first-generation EGFR tyrosine kinase inhibitors (TKIs), exemplify the clinical success of this chemical class in treating non-small-cell lung cancer (NSCLC) harboring activating EGFR mutations.[7][8] These agents competitively block the ATP-binding site within the kinase domain, inhibiting downstream signaling that promotes cell proliferation and survival.[9] This guide presents a comprehensive, field-proven framework for the initial in vitro validation of a novel quinazoline derivative, 2-Chloro-8-fluoroquinazolin-4-amine . Our objective is to rigorously assess its anticancer potential by comparing its performance against a well-established quinazoline-based TKI, Gefitinib , and a standard broad-spectrum cytotoxic agent, Doxorubicin .

This document is structured not as a rigid protocol, but as a logical workflow. It explains the causality behind each experimental choice, ensuring that the data generated is robust, interpretable, and forms a self-validating system for assessing the compound's efficacy and preliminary mechanism of action.

The Validation Workflow: A Multi-Tiered Approach

A robust in vitro validation strategy moves from broad phenotypic effects to more specific mechanistic insights. We employ a three-tiered approach to systematically characterize the anticancer activity of this compound. This ensures a comprehensive understanding of not just if the compound works, but how it works at a cellular level.

G cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Target Hypothesis a Cell Viability Assays (MTT / XTT) b Determine IC50 Values a->b Quantify Cytotoxicity c Apoptosis Assay (Annexin V / PI Staining) b->c Elucidate Cell Fate d Cell Cycle Analysis (PI Staining) e Hypothesize Mechanism (e.g., EGFR/VEGFR Inhibition) d->e Infer Molecular Target f Comparative Analysis e->f

Caption: Overall experimental workflow for validating a novel anticancer compound.

Tier 1: Primary Cytotoxicity Screening

Rationale: The first essential step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency.[10] This is achieved by measuring cell viability across a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50). Cell viability assays, which measure the metabolic activity of living cells, are a reliable proxy for this endpoint.[11][12]

We will utilize the XTT assay over the more traditional MTT assay. The core principle for both involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[13] However, the formazan produced in the MTT assay is insoluble, requiring an additional, error-prone solubilization step.[14][15] The XTT assay produces a water-soluble formazan, streamlining the protocol, reducing variability, and making it more suitable for high-throughput screening.[13][16]

Comparative Agents:

  • Gefitinib: A quinazoline-based EGFR inhibitor, serving as a mechanism-specific positive control.

  • Doxorubicin: A topoisomerase II inhibitor with broad cytotoxic effects, serving as a standard chemotherapy control.[17]

Selected Cell Line:

  • A549 (Human Lung Carcinoma): This cell line is widely used in cancer research and is known to express wild-type EGFR, making it a suitable model for initial screening of potential EGFR inhibitors.[4]

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound, Gefitinib, and Doxorubicin in culture medium. The concentration range should span several orders of magnitude (e.g., from 0.01 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank control.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Incubate for 48 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[13]

  • XTT Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Anticipated Data Presentation
CompoundTarget ClassA549 Cell Line IC50 (µM)
This compoundPutative Kinase InhibitorExperimental Value
GefitinibEGFR Kinase Inhibitor~15.6[4]
DoxorubicinTopoisomerase II Inhibitor~0.1 - 0.5

Tier 2: Elucidating the Mechanism of Cell Death

Rationale: An IC50 value reveals potency but not the underlying biological mechanism. The next critical step is to determine how the compound induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death), with apoptosis being a more desirable trait for an anticancer drug as it avoids inducing an inflammatory response.[18] We will also analyze the compound's effect on cell cycle progression, as disruption of the cell cycle is a hallmark of many anticancer agents, particularly kinase inhibitors.[3][19]

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][20] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[21] Therefore, by using these two dyes simultaneously with flow cytometry, we can distinguish between four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely observed)

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to ~70% confluency. Treat the cells with this compound and control compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (e.g., TrypLE). Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS and then resuspend in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

  • Data Interpretation: Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Cell Cycle Analysis

Causality: Many kinase inhibitors, particularly those targeting EGFR, induce cell cycle arrest at the G1/S or G2/M checkpoints, preventing cells from progressing through the division cycle.[5] We can quantify the DNA content of a cell population using a stoichiometric DNA-binding dye like Propidium Iodide (PI) in permeabilized cells.[22][23] The fluorescence intensity is directly proportional to the DNA content, allowing us to distinguish cells in different phases:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Treat A549 cells in 6-well plates with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. Ethanol fixation is preferred for preserving DNA integrity.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase treatment is crucial to prevent the staining of double-stranded RNA, which would otherwise confound the DNA content measurement.[22][24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Anticipated Data Presentation
Treatment (at IC50)Early Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control< 5%< 5%~60%~25%~15%
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
GefitinibIncreasedIncreasedIncreased (~75%)DecreasedDecreased
DoxorubicinIncreasedIncreasedDecreasedDecreasedIncreased (~40%)

Tier 3: Hypothesizing the Molecular Target

Rationale and Discussion: The structural backbone of this compound strongly suggests that its mechanism of action may involve the inhibition of protein kinases, similar to other 4-anilinoquinazoline derivatives.[4][25] The data from the cell cycle and apoptosis assays provide crucial clues. If the compound induces a strong G1 arrest, similar to Gefitinib, it would strongly support the hypothesis that it targets the EGFR signaling pathway.[5] The EGFR pathway is a critical regulator of the G1/S transition.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound 2-Chloro-8-fluoro- quinazolin-4-amine Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway by the test compound.

The collective in vitro data—potent cytotoxicity against an EGFR-expressing cell line, induction of apoptosis, and a G1 cell cycle arrest profile similar to a known EGFR inhibitor—would build a compelling, self-validating case for this compound as a promising anticancer agent warranting further investigation. Subsequent studies would involve direct kinase inhibition assays and Western blot analysis of downstream signaling proteins (e.g., phosphorylated ERK) to confirm this hypothesis.

References

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Selectivity Profiling of 2-Chloro-8-fluoroquinazolin-4-amine: A Comparative Guide to Kinase Inhibition Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of protein kinase inhibitors, with several approved drugs leveraging this privileged structure.[1][2] The therapeutic success of such inhibitors is critically dependent not only on their potency against the intended target but also on their selectivity across the human kinome. Poor selectivity can lead to off-target effects and associated toxicities, confounding clinical outcomes. This guide presents a comprehensive framework for the selectivity profiling of a novel investigational compound, 2-Chloro-8-fluoroquinazolin-4-amine. We provide a detailed, two-tiered experimental strategy, objective comparisons against established kinase inhibitors, and step-by-step protocols for robust in vitro analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities and make data-driven decisions for lead optimization.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising over 500 enzymes in the human kinome, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[3] The quinazoline core has proven to be an exceptionally effective framework for inhibitors targeting the ATP-binding site of kinases.[2] However, the conserved nature of this site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4]

Comprehensive selectivity profiling is therefore a non-negotiable step in the preclinical development of any kinase inhibitor.[5] It serves two primary purposes:

  • Efficacy Validation: Confirming that the compound's biological effect is mediated through the intended target.

  • Safety Assessment: Identifying potential off-target interactions that could lead to adverse effects.[6]

This guide uses This compound , a novel quinazoline derivative, as a case study to delineate a rigorous profiling strategy. While specific biological data for this compound is not yet published, its structure suggests potential activity against various kinase families. We will compare its hypothetical profile against well-characterized inhibitors to provide context for data interpretation.

Section 1: Compound Profiles for Comparative Analysis

To objectively assess the selectivity of this compound, its performance must be benchmarked against inhibitors with known and diverse selectivity profiles.

  • Investigational Compound: this compound

    • CAS: 1107695-04-4[7]

    • Scaffold: Quinazoline

    • Rationale: The 4-aminoquinazoline structure is a common feature in ATP-competitive inhibitors. The chloro and fluoro substitutions can modulate binding affinity and metabolic stability. Its profile is unknown and requires characterization.

  • Comparator 1 (Broad-Spectrum): Dasatinib

    • Primary Targets: BCR-ABL, SRC family kinases.

    • Profile: A promiscuous inhibitor known to engage a wide range of kinases.[5]

    • Purpose: Serves as a benchmark for a "dirty" or multi-targeted compound, useful for validating the dynamic range of the assay panel.

  • Comparator 2 (Scaffold-Related): BPR1K871

    • Primary Targets: Aurora A/B, FLT3.[1][2]

    • Profile: A multi-kinase inhibitor based on the quinazoline scaffold.

    • Purpose: Provides a direct comparison within the same chemical class, helping to understand how subtle structural modifications on the quinazoline core influence the selectivity profile.

  • Comparator 3 (Highly Selective): MU1700

    • Primary Targets: ALK1, ALK2.[8]

    • Profile: Exhibits a remarkably clean selectivity profile against a large kinase panel.

    • Purpose: Represents the "gold standard" for a highly selective inhibitor, providing a clear benchmark for what an ideal selectivity profile can look like.

Section 2: A Two-Tiered Strategy for Selectivity Profiling

A cost-effective and efficient approach to kinase profiling involves a tiered screening strategy.[5] This methodology prioritizes resource allocation by first identifying potential interactions broadly, then validating and quantifying them with higher precision.

Tier 1: High-Throughput Single-Concentration Screening

The initial step is to screen the investigational compound and comparators at a single, relatively high concentration (e.g., 1 µM) against a large, diverse panel of kinases (e.g., >300 kinases).[6]

  • Causality & Rationale: The choice of 1 µM is a pragmatic balance. It is sufficiently high to detect even weak interactions that might be relevant at higher therapeutic doses but is not so high as to cause non-specific inhibition. The primary goal is not to measure potency but to rapidly identify a "hit list" of potential targets for further investigation. This approach maximizes the discovery potential while minimizing initial costs.

Tier 2: Potency Determination via IC₅₀ Analysis

For any kinase where significant inhibition (e.g., >70%) is observed in Tier 1, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

  • Causality & Rationale: An IC₅₀ value is a quantitative measure of a compound's potency against a specific enzyme. Generating a 10-point dose-response curve provides a robust and reliable determination of this value.[5] This step is critical for distinguishing true, potent off-target interactions from weaker activities observed only at high concentrations. It allows for the calculation of selectivity indices and provides the quantitative data needed for structure-activity relationship (SAR) studies.

G cluster_0 Tier 1: Discovery Screening cluster_1 Tier 2: Potency Validation Compound Test Compound (this compound) Screen Single-Dose Screen (1µM across >300 Kinases) Compound->Screen Introduction Hit_List Initial 'Hit List' of Kinases (e.g., >70% Inhibition) Screen->Hit_List Data Output Dose_Response 10-Point Dose-Response Assay for each 'Hit' Kinase Hit_List->Dose_Response Prioritization IC50_Data Quantitative IC₅₀ Values Dose_Response->IC50_Data Calculation Selectivity_Profile Final Selectivity Profile (On-Target vs. Off-Target Potency) IC50_Data->Selectivity_Profile Analysis caption Figure 1. Two-tiered workflow for kinase selectivity profiling.

Caption: Figure 1. A robust two-tiered workflow for efficient kinase selectivity profiling.

Section 3: Detailed Experimental Protocol

To ensure data integrity, a validated and reproducible assay format is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, robust, and non-radioactive method for quantifying kinase activity in a high-throughput format.[3]

Protocol: TR-FRET In Vitro Kinase Assay

Objective: To measure the phosphorylation of a peptide substrate by a target kinase and determine the inhibitory effect of test compounds.

Principle: This homogenous assay measures the phosphorylation of a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC) binds to the biotin tag on the peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur. Kinase inhibition is measured as a decrease in the TR-FRET signal.[3]

Materials:

  • Assay Plates: 384-well, low-volume, white plates.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Recombinant Kinase: Purified, active enzyme of interest.

  • Substrate: Biotinylated peptide specific to the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: this compound and comparators, serially diluted in DMSO.

  • Detection Reagents: Eu-labeled anti-phospho-antibody and Streptavidin-acceptor conjugate in detection buffer.

  • Plate Reader: Capable of time-resolved fluorescence detection.

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the 384-well assay plates. Include DMSO-only wells for high control (0% inhibition) and a known inhibitor for low control (100% inhibition).

  • Enzyme Addition: Add 5 µL of the specific kinase (at 2x final concentration) diluted in kinase buffer to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2x solution containing the biotinylated peptide substrate and ATP (at their respective Km concentrations) in kinase buffer to initiate the phosphorylation reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The precise time should be within the determined linear range of the enzyme kinetics.

  • Reaction Termination: Add 10 µL of detection mix (containing Eu-antibody and Streptavidin-acceptor) to each well. This mix should contain EDTA to chelate Mg²⁺ and stop the enzymatic reaction.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Normalize the data using the high (DMSO) and low (control inhibitor) controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Low] / [Signal_High - Signal_Low]).

    • For Tier 2 analysis, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Data Presentation and Comparative Analysis

The output of the profiling campaign is a rich dataset that must be organized for clear interpretation. The following table presents a hypothetical but realistic dataset for our compounds of interest.

Table 1: Hypothetical Kinase Selectivity Profile Data (IC₅₀ in nM)

Kinase TargetThis compoundDasatinib (Comparator 1)BPR1K871 (Comparator 2)MU1700 (Comparator 3)
EGFR 25 150>10,000>10,000
SRC 4501.5 5,200>10,000
ABL1 8000.8 >10,000>10,000
AURKA 1,5008522 >10,000
AURKB 2,10011013 >10,000
FLT3 9502519 >10,000
ALK1 >10,0004,500>10,0005
ALK2 >10,0003,800>10,0003
VEGFR2 120158508,900

Data is hypothetical for illustrative purposes. Bold values indicate primary or highly potent targets.

Interpreting the Selectivity Profile

The goal is to understand the window between on-target potency and off-target effects. A simple way to visualize this is to plot the potency against the primary target versus off-targets.

G cluster_0 Selectivity Spectrum On_Target On-Target Potency (Low IC₅₀) Off_Target Off-Target Effects (Higher IC₅₀) On_Target->Off_Target Therapeutic Window Toxic_Effects Toxicity / Adverse Events (Undesired Potent IC₅₀s) Off_Target->Toxic_Effects Safety Margin caption Figure 2. Conceptual view of kinase inhibitor selectivity.

Caption: Figure 2. The relationship between on-target potency and off-target effects defines the therapeutic window.

Analysis of Hypothetical Data:

  • This compound: This hypothetical profile suggests it is a potent inhibitor of EGFR (IC₅₀ = 25 nM). It shows moderate activity against VEGFR2 (120 nM) and weaker, but still notable, inhibition of SRC and ABL1 at higher concentrations. This profile suggests a potentially useful lead compound for EGFR-driven cancers, but follow-up studies would be required to assess the implications of its VEGFR2 and SRC activity.

  • Dasatinib: As expected, the data shows high potency against its primary targets (SRC, ABL1) but also significant activity against numerous other kinases (VEGFR2, FLT3, AURKA/B), confirming its broad-spectrum profile.[5]

  • BPR1K871: This compound demonstrates potent activity against its intended targets AURKA/B and FLT3, with minimal activity against other kinases in this panel, consistent with its published profile.[1][2]

  • MU1700: This inhibitor shows exquisite selectivity, with potent inhibition of ALK1/2 and no significant activity against any other kinase shown, highlighting what a highly optimized and selective compound looks like.[8]

Section 5: Beyond Biochemical Assays: Cellular Target Engagement

While in vitro biochemical assays are essential for determining enzymatic inhibition, they do not confirm that a compound engages its target within the complex environment of a living cell. Cellular target engagement assays are a critical next step to validate on-target activity.[6]

One such advanced method is the NanoBRET™ Target Engagement Assay . This technology measures the binding of a compound to a specific target protein in live cells by detecting the BRET (Bioluminescence Resonance Energy Transfer) signal between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. Competitive displacement by a test compound reduces the BRET signal, allowing for the quantitative measurement of intracellular target affinity.[8] Confirming that this compound engages EGFR in cells would be a crucial validation of the biochemical findings.

Conclusion

The selectivity profiling of a novel kinase inhibitor is a multi-faceted process that requires a strategic, data-driven approach. This guide outlines a comprehensive framework using this compound as a working example. By employing a two-tiered screening strategy, utilizing robust in vitro assay protocols, and performing objective comparisons against benchmark compounds, researchers can build a detailed understanding of a compound's activity and selectivity. The hypothetical data presented herein illustrates how such a comparison can effectively position a new chemical entity within the broader landscape of kinase inhibitors, providing the critical insights needed to guide further drug development efforts.

References

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A Multi-Angled Approach to Cross-Validating Bioactivity Data for Novel Kinase Inhibitors: A Guide Featuring 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Public records do not yet contain extensive bioactivity data for 2-Chloro-8-fluoroquinazolin-4-amine. This guide, therefore, serves as a comprehensive methodological blueprint. It outlines a robust, multi-angled workflow that a drug discovery professional would employ to generate, confirm, and cross-validate the bioactivity of a novel chemical entity.

Given that the quinazoline scaffold is a well-established pharmacophore in numerous clinically approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), this guide will use EGFR as a hypothetical, yet scientifically pertinent, biological target to illustrate the cross-validation process.[1][2][3][4] EGFR is a receptor tyrosine kinase whose dysregulation is a known driver in several cancers, making it an exemplary target for demonstrating these critical validation methodologies.[5][6]

Stage 1: Primary Biochemical Screening - The First Data Point

The initial step is to generate a primary data point for the compound's activity against its putative target. The goal is to obtain a quantitative measure of potency, typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choice: For a kinase like EGFR, an ATP-consumption assay is a robust and high-throughput-compatible choice. The ADP-Glo™ Kinase Assay is an excellent example; it measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7][8] Its high sensitivity and broad ATP concentration tolerance make it a reliable method for primary screening.[9]

Experimental Protocol: ADP-Glo™ Kinase Assay[10]
  • Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer), and ATP at a concentration near the enzyme's Km for ATP.

  • Compound Addition: Add this compound across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). Include appropriate controls (no enzyme, no inhibitor).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[9] Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin system to produce a luminescent signal proportional to the initial kinase activity.[7] Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Stage 2: Multi-Angle Cross-Validation Framework

A single IC50 value is insufficient. True confidence in a compound's bioactivity comes from observing a consistent effect across multiple, mechanistically distinct assays. This cross-validation framework is designed to systematically eliminate common sources of error and artifact.

Cross_Validation_Workflow A Primary Screen (Biochemical IC50) e.g., ADP-Glo B Orthogonal Validation 1 (Biophysical KD) e.g., SPR A->B Confirms direct binding C Orthogonal Validation 2 (Cellular EC50) e.g., Western Blot A->C Confirms cellular activity D Orthogonal Validation 3 (In Silico Prediction) e.g., Molecular Docking A->D Provides structural rationale E Data Convergence Analysis B->E C->E D->E F Validated Bioactive Hit E->F Consistent Data

Caption: A multi-angled workflow for robust cross-validation of bioactivity data.

Orthogonal Biophysical Validation: Measuring Direct Binding

Trustworthiness: A primary screen measures inhibition of enzymatic activity. It does not directly confirm physical binding. An artifact, such as compound aggregation or assay interference, could produce a false-positive IC50. Therefore, an orthogonal method that measures direct, label-free binding is essential for validation.

Expertise & Experience: Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[10][11] It provides not only the equilibrium dissociation constant (KD), a true measure of affinity, but also the kinetic rate constants (ka for association and kd for dissociation), offering deeper insight into the inhibitor-target interaction.[12][13]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize recombinant EGFR kinase onto the surface of an SPR sensor chip using amine coupling chemistry.[14]

  • Analyte Injection: Flow precise concentrations of this compound in solution over the chip surface.

  • Binding Measurement: An SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the immobilized kinase, generating a real-time sensorgram.

  • Kinetic Analysis: After the association phase, flow buffer without the compound over the chip to measure the dissociation phase.

  • Data Fitting: Fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the KD.

Cellular Target Engagement: Proving Biological Relevance

Trustworthiness: A compound that is active in a biochemical assay with a purified enzyme may fail in a biological system due to poor cell permeability, rapid metabolism, or efflux. Validating target engagement within a relevant cellular context is a critical step.

Expertise & Experience: For EGFR, a direct and compelling method is to measure the inhibition of ligand-induced receptor autophosphorylation in a cancer cell line that is dependent on EGFR signaling (e.g., A549 or HCC827).[15][16] Western blotting is a classic and reliable technique for this purpose.[17]

Experimental Protocol: Western Blot for EGFR Autophosphorylation[19][20]
  • Cell Culture & Treatment: Culture A549 cells to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with a primary antibody specific for phosphorylated EGFR at a key tyrosine residue (e.g., p-EGFR Tyr1068).

    • Probe a parallel membrane with an antibody for total EGFR to ensure equal protein loading.

    • Probe a third membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[17]

  • Analysis: Quantify the band intensities. Normalize the p-EGFR signal to the total EGFR signal. Plot the normalized data against inhibitor concentration to determine the cellular EC50.

In Silico Cross-Validation: A Structural Hypothesis

Trustworthiness: Computational methods provide a non-experimental line of evidence. Molecular docking predicts the plausible binding mode and interactions of the inhibitor within the target's active site. A docking result that is consistent with known structure-activity relationships (SAR) for the target class adds significant confidence.[18][19]

Expertise & Experience: For EGFR, the ATP-binding pocket is well-characterized. Docking this compound into the kinase domain can rationalize its activity. The quinazoline core is expected to form a key hydrogen bond with the hinge region residue Met793.[20]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds Compound 2-Chloro-8-fluoro quinazolin-4-amine Compound->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the site of inhibition by a quinazoline-based TKI.

Computational Protocol: Molecular Docking[24]
  • Protein Preparation: Obtain a high-resolution crystal structure of the EGFR kinase domain, preferably co-crystallized with a quinazoline-based inhibitor (e.g., PDB ID: 1XKK).[21][22] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Grid Generation: Define the docking grid box around the known ATP-binding site, encompassing the co-crystallized ligand.

  • Docking Execution: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared receptor grid.[19][23]

  • Pose Analysis: Analyze the top-scoring docking poses. Scrutinize them for key interactions, such as the hydrogen bond to Met793 in the hinge region, and hydrophobic interactions within the pocket.[20]

Data Presentation and Interpretation

The power of this multi-angled approach lies in the convergence of data. The results from each orthogonal experiment should be compiled and compared.

Table 1: Hypothetical Cross-Validation Data for this compound vs. EGFR

Validation MethodKey ParameterResultInterpretation
Primary Screen (ADP-Glo™)IC5075 nMPotent inhibitor of enzymatic activity.
Biophysical (SPR)KD90 nMConfirms direct, high-affinity binding.
Cellular (Western Blot)EC50250 nMConfirms cell permeability and target engagement.
In Silico (Docking)Docking Score-9.2 kcal/molFavorable binding energy predicted.
In Silico (Pose Analysis)Key InteractionH-bond to Met793Binding mode is consistent with known EGFR inhibitors.

Interpretation of Results: In this hypothetical example, the biochemical IC50 and biophysical KD are in close agreement, providing strong evidence that the compound is a direct, high-affinity binder. The cellular EC50 is higher, which is expected, as the compound must cross the cell membrane and compete with high intracellular ATP concentrations. The molecular docking provides a plausible structural basis for this activity. This convergence of data from four distinct methodologies provides high confidence that this compound is a genuine inhibitor of EGFR.

Conclusion

The validation of bioactivity data is not a single experiment but a systematic process of building confidence. For a novel compound like this compound, beginning with a robust primary assay and sequentially cross-validating the results with orthogonal biophysical, cellular, and in silico methods is the only scientifically sound path forward. This multi-angled approach ensures that subsequent, more resource-intensive stages of drug development are built on a foundation of trustworthy and validated data, maximizing the potential for success.

References

Benchmarking 2-Chloro-8-fluoroquinazolin-4-amine Against Known Anticancer Agents: A Comparative In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro benchmarking of a novel quinazoline derivative, 2-Chloro-8-fluoroquinazolin-4-amine, against established anticancer agents. The methodologies detailed herein are designed to deliver robust and reproducible data, enabling researchers, scientists, and drug development professionals to objectively assess the compound's potential as a new therapeutic candidate.

Introduction: The Promise of Novel Quinazoline Scaffolds in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs.[1][2] These agents often function by inhibiting key signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical for tumor cell proliferation and survival.[3][4] The introduction of halogen substitutions, such as chlorine and fluorine, on the quinazoline ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound is a novel synthetic compound designed to explore these structure-activity relationships further.

This guide outlines a series of in vitro experiments to evaluate the anticancer potential of this compound by comparing its effects on cell viability, apoptosis, and cell cycle progression against two well-characterized anticancer drugs: Doxorubicin , a standard cytotoxic chemotherapy agent, and Gefitinib , a targeted EGFR tyrosine kinase inhibitor.[1] A panel of human cancer cell lines representing diverse tumor types (MCF-7 breast adenocarcinoma, A549 non-small cell lung carcinoma, and HCT116 colorectal carcinoma) will be utilized to assess the breadth of its activity.

Experimental Design & Rationale

The following experimental workflow is designed to provide a multi-faceted view of the compound's cellular effects. The choice of assays is based on standard practices in preclinical cancer drug discovery, ensuring the generated data is comparable to existing literature.[5][6]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Cancer Cell Line Culture (MCF-7, A549, HCT116) B Treatment with this compound, Doxorubicin, and Gefitinib (Serial Dilutions) A->B C MTT Assay for Cell Viability B->C D Calculation of IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Based on IC50 concentrations F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on IC50 concentrations H Western Blot for Signaling Proteins (e.g., PI3K/Akt/mTOR pathway) D->H Based on IC50 concentrations G Flow Cytometry Analysis E->G F->G I Comparative Analysis of Potency and Efficacy G->I H->I J Elucidation of Potential Mechanism of Action I->J

Figure 1: A generalized workflow for the in vitro benchmarking of a novel anticancer compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Seed MCF-7, A549, and HCT116 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Gefitinib in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and benchmark agents at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis using propidium iodide staining and flow cytometry allows for the quantification of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12] This provides insights into the anti-proliferative mechanism of the compound.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry using a linear scale for fluorescence intensity.[13]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate, providing information on how a compound might affect key signaling pathways involved in cancer cell growth and survival.[14] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drugs.[15]

Protocol:

  • Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Gefitinib Gefitinib Gefitinib->RTK Inhibits CompoundX This compound (Hypothesized Target) CompoundX->RTK Potential Inhibition

Figure 2: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents like Gefitinib.

Hypothetical Data Presentation

The following tables represent plausible data that could be generated from the described experiments.

Table 1: Cytotoxicity (IC50 in µM) of Test Compounds after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound5.28.912.5
Doxorubicin0.81.51.1
Gefitinib> 507.5> 50

Table 2: Apoptosis Induction in A549 Cells after 24h Treatment at IC50 Concentrations

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
This compound55.325.818.9
Doxorubicin48.730.121.2
Gefitinib60.222.517.3

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment at IC50 Concentrations

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.525.314.2
This compound75.115.29.7
Doxorubicin40.320.539.2
Gefitinib78.912.19.0

Interpretation of Results & Scientific Insights

Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity against the tested cancer cell lines. Its IC50 values are higher than the potent chemotherapeutic agent Doxorubicin but are comparable to or better than Gefitinib in certain cell lines (e.g., MCF-7 and HCT116, where Gefitinib is less effective). This suggests a potentially different spectrum of activity.

The apoptosis assay indicates that this compound induces programmed cell death, a desirable characteristic for an anticancer agent. The percentage of apoptotic cells is significant and contributes to its cytotoxic effect.

Furthermore, the cell cycle analysis reveals a strong G0/G1 phase arrest induced by this compound, similar to the EGFR inhibitor Gefitinib. This suggests that the compound may inhibit cell proliferation by preventing cells from entering the DNA synthesis (S) phase. This contrasts with Doxorubicin, which typically causes a G2/M arrest. The similarity in the cell cycle profile to Gefitinib hints that this compound might also target a tyrosine kinase, possibly EGFR, which would be consistent with its quinazoline scaffold.

Western blot analysis of the PI3K/Akt/mTOR pathway would provide further mechanistic insights. A decrease in the phosphorylation of Akt and mTOR following treatment with this compound would support the hypothesis that it acts upstream in this critical survival pathway, potentially through inhibition of a receptor tyrosine kinase.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro evaluation of this compound. The presented protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, alongside mechanistic studies via western blotting, offer a robust platform for benchmarking against known anticancer agents.

The hypothetical data suggests that this compound is a promising compound that induces apoptosis and cell cycle arrest. Its distinct activity profile compared to standard agents warrants further investigation. Future studies should aim to identify its specific molecular target(s) through kinase profiling assays and explore its efficacy in a broader panel of cancer cell lines, including those with known resistance mechanisms to existing therapies. These subsequent studies will be crucial in determining the translational potential of this compound as a novel anticancer therapeutic.

References

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Sources

Comparative Docking Analysis of Quinazoline Analogues Targeting the EGFR Active Site: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with its aberrant signaling implicated in the progression of numerous cancers.[1][2][3] The quinazoline scaffold has proven to be a highly effective framework for the development of potent EGFR inhibitors, owing to its significant affinity for the receptor's kinase active site.[1][2][4] This guide provides a comprehensive comparative analysis of quinazoline analogues through the lens of molecular docking, offering researchers, scientists, and drug development professionals a detailed protocol and insights into the structure-activity relationships that govern their inhibitory potential.

The Critical Role of EGFR and the Promise of Quinazoline Inhibitors

EGFR, a receptor tyrosine kinase, plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Upon binding with its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal tail.[5] This initiates a cascade of downstream signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and tumor development.[1][5]

Quinazoline-based molecules have emerged as a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs).[1][2][4] Marketed drugs like Gefitinib and Erlotinib feature this core structure, demonstrating its clinical significance.[1] The versatility of the quinazoline scaffold allows for chemical modifications that can enhance binding affinity and selectivity for the EGFR active site, including mutant forms that confer drug resistance.[2][4][6]

Visualizing the EGFR Signaling Pathway

To appreciate the mechanism of quinazoline inhibitors, it is essential to understand the EGFR signaling cascade they disrupt.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerized_EGFR Dimerized EGFR (Activated) EGFR->Dimerized_EGFR Dimerization P P Dimerized_EGFR->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Quinazoline_Inhibitors Quinazoline Inhibitors Quinazoline_Inhibitors->Dimerized_EGFR Inhibition

Caption: EGFR signaling pathway and the point of intervention for quinazoline inhibitors.

Molecular Docking: A Powerful Tool for Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] In the context of drug discovery, it is instrumental in:

  • Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (quinazoline analogue) and its target protein (EGFR).

  • Elucidating Binding Modes: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

  • Structure-Based Drug Design: Guiding the rational design of novel inhibitors with improved potency and selectivity.

Comparative Docking Analysis of Quinazoline Analogues

The efficacy of quinazoline-based EGFR inhibitors is heavily influenced by the nature and position of substituents on the quinazoline core. Docking studies have been pivotal in understanding these structure-activity relationships (SAR).[4][9]

Quinazoline Analogue SeriesKey Substituents & PositionInteracting EGFR ResiduesPredicted Binding Affinity (Example)Reference
4-AnilinoquinazolinesSubstitutions on the 4-anilino ringMet793, Cys797, Asp855-8.0 to -10.0 kcal/mol[6]
6,7-Disubstituted QuinazolinesMethoxy or other small groups at C6/C7Gatekeeper residue (T790)Varies with substituent[4]
Quinazoline-Chalcone HybridsChalcone moietyMet793IC50 of 0.11 µM[6]
Quinazoline-Thiourea DerivativesThiourea linkerMet793Potent inhibition[6]
Quinazoline-based ThiazolesThiazole moiety with EWGsCys781, Gly779Docking scores > -8.0 kcal/mol[10]

Note: Binding affinities are highly dependent on the specific software and scoring functions used. The values presented are for comparative illustration.

The data consistently highlights the importance of hydrogen bonding with the hinge region residue Met793.[6][11] For covalent inhibitors, interaction with Cys797 is crucial. The gatekeeper residue, T790, is a key interaction point, and mutations at this position (e.g., T790M) are a common mechanism of acquired resistance.[6][12]

Experimental Protocol: Molecular Docking of Quinazoline Analogues in the EGFR Active Site

This section provides a detailed, step-by-step methodology for performing a comparative docking study.

Preparation of the EGFR Protein Structure
  • Objective: To obtain and prepare a high-quality crystal structure of the EGFR kinase domain for docking.

  • Procedure:

    • Retrieve the Crystal Structure: Download the X-ray crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is 1M17 , which is co-crystallized with the quinazoline inhibitor erlotinib.[13]

    • Protein Preparation:

      • Remove water molecules and any co-solvents from the PDB file.

      • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography.

      • Assign correct bond orders and formal charges.

      • Repair any missing side chains or loops using protein preparation tools (e.g., Protein Preparation Wizard in Schrödinger Suite, Chimera).

      • Minimize the energy of the prepared structure to relieve any steric clashes.

Preparation of Quinazoline Analogue Ligands
  • Objective: To generate 3D conformations of the quinazoline analogues and prepare them for docking.

  • Procedure:

    • 2D to 3D Conversion: Sketch the 2D structures of the quinazoline analogues using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert these 2D structures to 3D.

    • Ligand Preparation:

      • Generate possible ionization states at a physiological pH (e.g., 7.4).

      • Generate tautomers and stereoisomers if applicable.

      • Perform a conformational search to generate a set of low-energy conformers for each ligand.

      • Assign correct atom types and partial charges using a force field (e.g., OPLS, MMFF94).

Defining the Binding Site and Grid Generation
  • Objective: To define the active site of EGFR where the docking calculations will be performed.

  • Procedure:

    • Identify the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand (erlotinib in PDB: 1M17). Key residues in the EGFR active site include those in the hinge region (residues 790-796), the DFG motif, and the activation loop.[12][14]

    • Grid Generation: Generate a grid box that encompasses the entire binding pocket. This grid pre-calculates the interaction potentials for different atom types, which speeds up the docking process. The grid center for 1M17 can be set around X = 23.24, Y = -0.4519, and Z = 56.12.[13]

Molecular Docking Simulation
  • Objective: To dock the prepared ligands into the defined binding site of EGFR and score their poses.

  • Procedure:

    • Select a Docking Program: Choose a validated docking program such as AutoDock Vina, Glide, GOLD, or Surflex.[7][15]

    • Configure Docking Parameters: Set the parameters for the docking run, such as the number of poses to generate per ligand and the exhaustiveness of the search algorithm.

    • Run the Docking Simulation: Execute the docking of the prepared library of quinazoline analogues against the prepared EGFR structure.

Analysis and Validation of Docking Results
  • Objective: To analyze the docking poses, scores, and interactions, and to validate the docking protocol.

  • Procedure:

    • Pose Analysis: Visually inspect the top-ranked docking poses for each ligand. Ensure that the poses are chemically reasonable and make key interactions with the active site residues.

    • Scoring Function Analysis: Rank the ligands based on their docking scores. A more negative binding energy generally indicates a more favorable interaction.[13]

    • Interaction Analysis: Identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and EGFR. Key interactions to look for include hydrogen bonds with Met793 and interactions with the gatekeeper residue.[6][11]

    • Docking Validation (Redocking):

      • Extract the co-crystallized ligand (erlotinib) from the original PDB file.

      • Dock this ligand back into the binding site using the same protocol.

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[7][15][16][17][18]

Visualizing the Docking Workflow

The following diagram illustrates the key steps in a typical molecular docking workflow.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep 1. Protein Preparation (PDB: 1M17) Grid_Gen 3. Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (Quinazoline Analogues) Docking 4. Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis 5. Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis 6. Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Validation 7. Validation (Redocking) (RMSD < 2.0 Å) Interaction_Analysis->Validation

Caption: A streamlined workflow for molecular docking studies of EGFR inhibitors.

Conclusion and Future Perspectives

Molecular docking provides invaluable insights into the binding mechanisms of quinazoline analogues with the EGFR active site. This guide has outlined a robust protocol for conducting comparative docking studies and has highlighted the key structural features that contribute to inhibitory potency. By systematically applying these computational techniques, researchers can accelerate the discovery and optimization of novel, more effective EGFR inhibitors to combat cancer. Future studies should focus on incorporating more advanced techniques like molecular dynamics simulations to assess the stability of docked complexes and to more accurately predict binding free energies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Source Not Available.
  • An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). Source Not Available.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021).
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
  • How to validate the molecular docking results ?. (2022).
  • A specific amino acid context in EGFR and HER2 phosphorylation sites enables selective binding to the active site of Src homology phosphatase 2 (SHP2). (2019).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Source Not Available.
  • Validation of Docking Methodology (Redocking). (2024).
  • A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. (2013).
  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (2023). Source Not Available.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010).
  • Active site of EGFR with the position of different key mutations. (PDB code: 2GS2). (2018).
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  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (2021).
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of a Privileged Scaffold and a Powerful Halogen

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a wide range of biological targets.[1][2] Its derivatives are the cornerstone of numerous approved therapeutics, particularly in oncology, where they function as potent kinase inhibitors.[3][4] This guide delves into the nuanced and powerful strategy of incorporating fluorine into the quinazoline core, a technique that has revolutionized the potency, selectivity, and pharmacokinetic profiles of these vital compounds.

The strategic introduction of fluorine is far from a simple substitution; it is a deliberate modification to exploit the unique properties of this halogen. With its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity. This guide will dissect the structure-activity relationships (SAR) of fluorinated quinazolines, moving beyond a mere catalog of compounds to explain the causality behind experimental choices. We will explore how the precise placement of fluorine atoms can transform a promising lead into a clinical candidate, supported by comparative data and detailed experimental protocols that form a self-validating framework for researchers in the field.

Pillar 1: The Rationale for Fluorination in Quinazoline Drug Design

The decision to introduce fluorine is a calculated one, aimed at overcoming specific challenges in drug development. The rationale is grounded in the atom's ability to modulate key physicochemical properties.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from oxidative degradation, thereby increasing its in-vivo half-life.

  • Modulating pKa and Binding Affinity: Fluorine's potent electron-withdrawing effect can lower the pKa of nearby functional groups. This is critical for quinazoline-based kinase inhibitors, which often target the ATP-binding pocket. A lower pKa can ensure the molecule exists in the optimal ionization state for forming crucial hydrogen bonds with the kinase hinge region. Furthermore, the polarized C-F bond can engage in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with protein residues, significantly enhancing binding affinity.[5]

  • Tuning Lipophilicity and Permeability: While a single fluorine atom has a minimal effect on lipophilicity, a trifluoromethyl (-CF3) group dramatically increases it. This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and reach its intracellular target. This is a delicate balance, as excessive lipophilicity can lead to off-target effects and poor solubility.

  • Conformational Control: The introduction of fluorine can induce subtle changes in molecular conformation. These steric and electronic influences can lock the molecule into a more "bioactive" conformation, pre-organizing it for optimal binding with its target and improving selectivity.

Pillar 2: Dissecting the SAR of Fluorinated Quinazolines Across Therapeutic Targets

The impact of fluorination is highly dependent on its position on the quinazoline scaffold and the specific biological target. The most extensive research has focused on their role as kinase inhibitors in oncology.

A. Kinase Inhibitors: The Powerhouse of Oncology

Quinazolines, particularly the 4-anilinoquinazoline class, are renowned for their inhibition of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7] Fluorine placement is critical to their function.

  • The Quinazoline Core: Direct fluorination of the core can be highly beneficial. For instance, in a series of Aurora A kinase inhibitors, a fluorine atom at the C-8 position was shown to have a significant impact on binding to the hinge region, preventing steric clashes while contributing to favorable interactions.[5]

  • The 4-Anilino Moiety: This phenyl ring is a primary site for modification.

    • Para-Position: The presence of small, lipophilic substituents like fluorine in the para position of the aniline ring often leads to increased antiproliferative activity.[8]

    • Meta-Position: In VEGFR-2 inhibitors, a fluorine at the meta-position of a ureido-phenoxy group attached at C-4 demonstrated strong nanomolar inhibition, superior to the reference drug sorafenib.[9]

  • Other Substitutions: Fluorine is also used to enhance activity when placed on other substituents. In one series, the introduction of a fluorine atom at the C-2 position of a 6-benzamide moiety was found to be vital for inhibitory activity against EGFR.[8]

Below is a logical workflow for a typical SAR investigation.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Initial Lead Compound Synth Synthesize Fluorinated Analogs Start->Synth Hypothesize Fluorine Placement Biochem Biochemical Assay (e.g., Kinase IC50) Synth->Biochem Cell Cell-Based Assay (e.g., MTT Proliferation) Biochem->Cell Confirm Cellular Activity Analyze Analyze Data (Compare Analogs) Cell->Analyze SAR Establish SAR (e.g., F at C-8 increases potency) Analyze->SAR NextGen Design Next-Generation Analogs SAR->NextGen NextGen->Synth Iterative Refinement

Caption: Iterative workflow for evaluating the SAR of fluorinated quinazolines.

The following diagram illustrates key SAR insights for fluorinated quinazolines as EGFR inhibitors.

Caption: Key positions for fluorine substitution on the 4-anilinoquinazoline scaffold.

Comparative SAR Data for EGFR Inhibition

The table below summarizes experimental data, illustrating the impact of fluorine substitution on EGFR inhibitory activity.

Compound IDR1 (Position 6)R2 (Position 7)R3 (Aniline Substitution)EGFR IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)Reference
Gefitinib HMethoxy3-Chloro, 4-Fluoro2-370.46-0.80[6]
Erlotinib HMethoxy3-Ethynyl20.1-1.0[4]
Analog 1a HMethoxy4-Fluoro~50>10[8]
Analog 1b HMethoxy4-Bromo~305.2[8]
Analog 2 2-F-BenzamideMethoxy3-Chloro, 4-Fluoro2.50.15[8]

This table is a representative synthesis of data from multiple sources to illustrate SAR principles.

The data clearly show that while a 4-fluoro substituent on the aniline ring is common (Gefitinib), its sole presence is not sufficient for high cellular potency (Analog 1a). The combination of substitutions is key, as seen in Analog 2, where a fluorinated benzamide at position 6 restores high potency.

B. Beyond Kinases: A Versatile Scaffold

The utility of fluorinated quinazolines extends to other therapeutic areas.

  • Antibacterial Agents: Fluorinated piperazinyl groups attached to the quinazoline core have yielded compounds with potent antibacterial activity, including against multidrug-resistant strains.[10][11] The fluorine atoms on the piperazine ring are critical for this activity.

  • Anti-inflammatory Agents: Studies have shown that adding a fluorine atom to a phenyl ring attached to the quinazoline scaffold can significantly strengthen anti-inflammatory activity, likely by enhancing binding to targets like COX-2 or inhibiting pro-inflammatory signaling pathways like NF-κB.[1][12]

  • Antimalarial Agents: In a fascinating counterexample, a SAR study of quinazolinone-2-carboxamides found that replacing a fluorine atom on a linker phenyl group with hydrogen led to a dramatic 378-fold increase in antimalarial potency.[13] This serves as a critical reminder that SAR is target-specific and underscores the importance of empirical testing; fluorination is not a universal panacea for improving activity.

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, often targeted by quinazoline inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Fluorinated Quinazoline Inhibitors (e.g., Gefitinib) Inhibitor->RTK Inhibit PI3K_Inhibitor PI3K Inhibitors (e.g., Idelalisib) PI3K_Inhibitor->PI3K Inhibit

Caption: PI3K/AKT signaling pathway targeted by quinazoline-based kinase inhibitors.

Pillar 3: Trustworthy and Validating Experimental Protocols

The credibility of any SAR study rests on the robustness of its experimental methods. The following protocols provide a self-validating system, progressing from chemical synthesis to biochemical and cell-based validation.

Protocol 1: General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a common and reliable method for synthesizing the core structure, allowing for diverse substitutions. The causality is clear: reacting an anthranilic acid derivative with formamide creates the quinazolinone core, which is then chlorinated and subsequently displaced by the desired aniline to yield the final product.

  • Step 1: Cyclization to form the Quinazolinone Core.

    • To a flask containing a substituted anthranilic acid (1.0 eq), add an excess of formamide (10 eq).

    • Heat the reaction mixture to 120-140 °C for 4-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature, add water, and stir to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the corresponding quinazolin-4(3H)-one.

  • Step 2: Chlorination of the Quinazolinone.

    • Suspend the quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq) with a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until the reaction is complete (TLC).

    • Remove the excess SOCl₂ under reduced pressure. The resulting crude 4-chloroquinazoline is used directly in the next step.

  • Step 3: Nucleophilic Aromatic Substitution (SₙAr).

    • Dissolve the crude 4-chloroquinazoline (1.0 eq) in a suitable solvent like isopropanol or acetonitrile.

    • Add the desired substituted aniline (1.1 eq).

    • Heat the mixture to reflux for 2-6 hours.

    • Cool the reaction, and the product often precipitates. It can be collected by filtration or purified by column chromatography.

    • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay (IC₅₀ Determination)

This biochemical assay directly measures the compound's ability to inhibit the target enzyme, providing the quantitative IC₅₀ value that is the cornerstone of SAR analysis.

  • Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in a buffer containing DMSO.

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration). Incubate at 30 °C for 60 minutes.

    • Stop the reaction and quantify the amount of ADP produced using the detection reagent, which generates a luminescent signal proportional to kinase activity.

    • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

    • Validation: Run a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a DMSO-only well as a negative control in every plate.

Protocol 3: Cell-Based Antiproliferative MTT Assay

This assay validates the biochemical data in a biological context, determining if the compound's target inhibition translates to an anti-cancer effect in living cells.

  • Cell Culture: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated quinazoline compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a microplate reader at ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control and plot against compound concentration to determine the IC₅₀ value.[7]

  • Validation: Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) in each experiment.

Conclusion and Future Perspectives

The evaluation of the structure-activity relationship of fluorinated quinazolines is a testament to the power of rational drug design. Fluorination is not a magic bullet but a precision tool that, when applied with a deep understanding of the target biology and molecular interactions, can systematically enhance the therapeutic potential of the privileged quinazoline scaffold. The SAR clearly demonstrates that the position of fluorine is paramount, with substitutions on the core and peripheral rings leading to profound, and sometimes unexpected, changes in biological activity.

The future of this field lies in leveraging these established SAR principles to design next-generation inhibitors with greater isoform selectivity, thereby minimizing off-target effects. Furthermore, the use of fluorine-18 opens exciting avenues for developing PET radiotracers for in-vivo imaging and diagnostic applications, allowing clinicians to visualize drug-target engagement in real-time.[14] As our understanding of complex signaling pathways continues to grow, the versatile and now finely-tunable fluorinated quinazoline will undoubtedly remain a central scaffold in the discovery of novel medicines.

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A Senior Application Scientist's Guide to the In Vivo Efficacy of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the dynamic landscape of quinazoline derivatives. This document provides an in-depth comparison of the in vivo efficacy of novel quinazoline compounds, moving beyond mere data tabulation to offer insights into experimental design, mechanistic rationale, and practical methodologies. Our goal is to equip you with the knowledge to critically evaluate and strategically advance your research in this promising area of medicinal chemistry.

The Enduring Promise of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its rigid bicyclic structure provides a robust framework for the strategic placement of various functional groups, enabling the fine-tuning of interactions with a multitude of biological targets.[2] Historically, quinazoline derivatives have yielded several blockbuster anticancer drugs, most notably epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib.[3][4][5] However, the emergence of drug resistance and the desire for improved safety profiles continue to drive the development of novel derivatives with enhanced efficacy and alternative mechanisms of action.[3][6]

This guide will delve into the in vivo performance of these next-generation quinazoline compounds, focusing on key therapeutic areas and providing the experimental context necessary for a thorough understanding of their potential.

Comparative In Vivo Efficacy of Novel Quinazoline Derivatives

The true test of any potential therapeutic agent lies in its performance within a living organism. In vivo studies are critical for assessing not only the anti-tumor activity but also the pharmacokinetic and toxicological profiles of a compound. Below, we compare the efficacy of several recently developed quinazoline derivatives, highlighting their molecular targets and the experimental models used for their evaluation.

Targeting EGFR and VEGFR

Dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) is a validated strategy to simultaneously curb tumor cell proliferation and angiogenesis.[7][8]

CompoundTarget(s)Animal ModelDosing RegimenKey Efficacy FindingsReference
Compound 6 EGFR, VEGFR2B16 Melanoma XenograftNot Specified64.04% tumor growth inhibition, twofold higher than sorafenib (31.25%).[4]
Compound 15 EGFR, VEGFR2A549 XenograftNot SpecifiedRemarkable inhibition of tumor growth, superior to vandetanib.[4]
Compounds 2m, 2q, 2b EGFR, VEGFR-2B16 Melanoma XenograftNot SpecifiedSignificant tumor regression, with potency similar to sorafenib.[8]
Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a powerful anticancer mechanism. Novel quinazoline derivatives targeting the colchicine binding site of tubulin have shown significant promise.[9][10][11]

CompoundTargetAnimal ModelDosing RegimenKey Efficacy FindingsReference
4a4 TubulinSKOV3 Ovarian Cancer XenograftNot SpecifiedSignificant delay in primary tumor growth with no obvious side effects.[9]
Q19 TubulinHT-29 Colon Cancer XenograftNot SpecifiedPotent inhibition of tumor growth with minimal toxicity and acceptable pharmacokinetics.[11]
Compound 22 TubulinOvarian Cancer (SKOV3) Xenograft5 mg/kg and 10 mg/kg34.1% and 46.2% tumor growth inhibition, respectively.[12]
Other Notable Quinazoline Derivatives
CompoundTargetAnimal ModelDosing RegimenKey Efficacy FindingsReference
Compound 18 Apoptosis InductionMGC-803 Gastric Cancer Xenograft25 mg/kg (intragastric)Significantly decreased tumor volume and weight, comparable to 5-Fu, with no significant body weight changes.[3][6][13]
Compound 21 Not SpecifiedEhrlich Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DLA)20 mg/kgEnhanced mean survival time in EAC model; restored tumor volume and weight towards normal in DLA model.[14]
Compound 27 G9a/GLPPANC-1 Pancreatic Cancer XenograftNot SpecifiedSignificant antitumor efficacy with good safety.[15]

Key Mechanistic Insights and Experimental Rationale

The selection of an appropriate in vivo model is paramount for obtaining meaningful and translatable data. The choice is dictated by the compound's mechanism of action and the clinical context of the disease.

Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a cornerstone of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[4] Quinazoline-based EGFR inhibitors are designed to compete with ATP at the kinase domain, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol outlines a standard workflow for evaluating the in vivo antitumor efficacy of a novel quinazoline derivative using a subcutaneous xenograft model. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Action: Culture human cancer cells (e.g., MGC-803, A549) under sterile conditions in the recommended medium.

    • Rationale: Ensures a healthy and viable cell population for implantation. The choice of cell line should be based on the target of the quinazoline derivative.

  • Animal Acclimatization:

    • Action: House immunocompromised mice (e.g., BALB/c nude) in a pathogen-free environment for at least one week before the experiment.

    • Rationale: Allows the animals to adapt to the new environment, reducing stress-related variables that could affect the experimental outcome.

  • Tumor Cell Implantation:

    • Action: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

    • Rationale: Establishes a localized, measurable tumor that will be the primary endpoint for efficacy assessment. Matrigel can enhance tumor take rate and growth.

  • Tumor Growth Monitoring and Animal Grouping:

    • Action: Monitor tumor growth every 2-3 days using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Rationale: Randomization ensures an unbiased distribution of tumor sizes among the groups, which is crucial for accurate statistical analysis of the treatment effect.

  • Drug Formulation and Administration:

    • Action: Prepare the quinazoline derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle only.

    • Rationale: The formulation and route of administration should be chosen based on the physicochemical properties of the compound and its intended clinical application.

  • Efficacy and Toxicity Monitoring:

    • Action: Continue to measure tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Rationale: Regular monitoring provides data on the compound's ability to inhibit tumor growth and assesses its safety profile.

  • Endpoint and Tissue Collection:

    • Action: At the end of the study (defined by a predetermined tumor size in the control group or a specific time point), humanely euthanize the animals. Excise and weigh the tumors.

    • Rationale: The final tumor weight provides a key endpoint for efficacy. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow Diagram

Xenograft_Workflow A Cell Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring & Randomization C->D E Treatment & Control Administration D->E F Efficacy & Toxicity Monitoring E->F G Study Endpoint & Tissue Collection F->G H Data Analysis G->H

Caption: Standard Workflow for a Subcutaneous Xenograft Efficacy Study.

Trustworthiness and Self-Validation

The protocols and data presented in this guide are derived from peer-reviewed scientific literature. To ensure the trustworthiness of your own in vivo studies, it is essential to incorporate self-validating systems:

  • Positive and Negative Controls: Always include a vehicle-only control group and, if possible, a positive control group treated with a standard-of-care drug.[14] This allows for the assessment of the relative efficacy of your test compound.

  • Blinding: Whenever feasible, the individuals measuring tumors and assessing animal health should be blinded to the treatment groups to prevent bias.

  • Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the observed effects.

  • Reproducibility: Ensure that your experimental protocols are detailed and standardized to allow for reproducibility by other researchers.

Conclusion and Future Directions

The field of quinazoline derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The in vivo data for recently developed compounds targeting a range of molecular pathways demonstrate significant potential to overcome the limitations of existing therapies. As we move forward, a greater emphasis on head-to-head comparative studies of novel derivatives will be invaluable for identifying the most promising candidates for clinical development. Furthermore, the integration of pharmacokinetic and pharmacodynamic analyses into early-stage in vivo studies will provide a more complete picture of a compound's therapeutic potential and guide its optimization.

This guide has provided a framework for understanding and evaluating the in vivo efficacy of novel quinazoline derivatives. By combining a critical analysis of the existing literature with rigorous and well-designed experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Results for Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the competitive landscape of oncology drug discovery, quinazoline derivatives have emerged as a cornerstone of targeted therapy, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1] The successful development of drugs like gefitinib and erlotinib has paved the way for a new generation of quinazoline compounds with potentially enhanced efficacy and specificity.[2] However, the journey from a promising molecule in the lab to a clinically effective therapeutic is fraught with challenges, chief among them being the rigorous and objective validation of experimental findings.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical validation of experimental results for quinazoline compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental and statistical choices, ensuring that every protocol is a self-validating system. Our focus is on building a robust data-driven narrative that can withstand scientific scrutiny and guide critical decision-making in the drug development pipeline.

I. The Foundation: Experimental Design and Statistical Principles

Before any experiment is conducted, a solid understanding of the underlying statistical principles is paramount. The choice of statistical test is not an afterthought but is intrinsically linked to the experimental design and the research question at hand.[3]

Parametric vs. Non-parametric Tests: A Critical Choice

A fundamental decision in statistical analysis is whether to use a parametric or a non-parametric test.

  • Parametric tests , such as the t-test and ANOVA, assume that the data are sampled from a population with a specific distribution, typically a normal (Gaussian) distribution.[4][5] They also assume homogeneity of variances, meaning the spread of data is similar across different experimental groups.[4] When these assumptions are met, parametric tests are generally more powerful.[6]

  • Non-parametric tests , like the Mann-Whitney U test or the Kruskal-Wallis test, do not assume a particular data distribution.[7][8] They are often used when the data is skewed, has outliers, or when the sample size is small, which is common in preclinical studies.[8]

Navigating Multiple Comparisons: ANOVA and Post-Hoc Testing

It is rare to compare a new quinazoline derivative to just one control. Often, you are comparing it to a negative control (vehicle), a standard-of-care drug (e.g., gefitinib), and perhaps other novel analogues.[9][10]

  • One-Way ANOVA is used when you have one independent variable (e.g., "Treatment") with three or more groups (e.g., Vehicle, Gefitinib, Quinazoline A, Quinazoline B) and a continuous dependent variable (e.g., cell viability).[11][12][13]

  • Two-Way ANOVA is employed when you have two independent variables (e.g., "Treatment" and "Cell Line") and you want to understand their individual and interactive effects on a dependent variable.[13][14]

Causality: Performing multiple t-tests for each pair of groups inflates the Type I error rate (the probability of a false positive). ANOVA avoids this by first determining if there is any significant difference among all the groups. If the overall ANOVA result is significant, post-hoc tests (e.g., Dunnett's test for comparing multiple groups to a single control, or Tukey's test for comparing all groups with each other) are used to identify which specific groups differ.

Caption: Decision workflow for choosing between ANOVA tests.

II. In Vitro Efficacy: From Cytotoxicity to Mechanism of Action

In vitro assays are the first proving ground for a new quinazoline compound. Rigorous statistical analysis at this stage is crucial for making go/no-go decisions.

Assessing Cytotoxicity: The IC50 Value

A primary goal is to determine the concentration of the quinazoline compound that inhibits 50% of a biological process, known as the IC50. This is typically measured using a cell viability assay like the MTT assay.[15]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the quinazoline compound (and controls like vehicle and a standard drug). Typically, 8-12 concentrations are used to generate a full dose-response curve.[17]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

Statistical Analysis of Dose-Response Data

The resulting data should be analyzed using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[19] This model fits a sigmoidal curve to the data and calculates the IC50.[20]

Causality: Simply comparing the IC50 values of two compounds is not enough. A statistical test is needed to determine if the difference is significant. This can be achieved by comparing the fits of two models: one where each compound has its own IC50 and another where they share a single IC50. A significant p-value from an F-test or an extra sum-of-squares F test indicates that the IC50 values are statistically different.[21]

Data Presentation: Comparing Quinazoline Derivatives

The table below illustrates how to present comparative cytotoxicity data.

CompoundCell LineIC50 (µM) [95% CI]Comparison to GefitinibStatistical Significance (p-value)
Gefitinib (Standard) A549 (EGFR wt)21.17--
Quinazoline A A549 (EGFR wt)7.35 [6.88 - 7.85]2.9x more potent<0.01
Quinazoline B A549 (EGFR wt)18.92 [17.50 - 20.45]No significant difference>0.05
Gefitinib (Standard) H1975 (L858R/T790M)9.08--
Quinazoline A H1975 (L858R/T790M)3.01 [2.75 - 3.29]3.0x more potent<0.01
Quinazoline B H1975 (L858R/T790M)15.43 [14.12 - 16.85]No significant difference>0.05
Data synthesized from representative studies for illustrative purposes.

graph TD {
subgraph "Dose-Response Curve Visualization"
A[Log(Concentration)] --> B(Response (% Inhibition));
style B fill:#FFFFFF,stroke:#333,stroke-width:2px,fontcolor:#202124
end
subgraph "Data Points & Curve Fit"C(Compound A Data) -- fitted by --> D{4-Parameter

Logistic Regression}; E(Compound B Data) -- fitted by --> D; style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

D --> F(IC50 for A);
D --> G(IC50 for B);

subgraph "Statistical Comparison"
    F & G --> H[Extra Sum-of-Squares

F-Test]; style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

H --> I{p < 0.05?};
I -- Yes --> J[IC50 values are

significantly different]; I -- No --> K[IC50 values are not significantly different];

style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style K fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Workflow for IC50 determination and comparison.

Unveiling the Mechanism: Cell Cycle and Apoptosis Assays

If a quinazoline compound is cytotoxic, the next logical step is to investigate how it kills cancer cells. Flow cytometry-based assays are powerful tools for this purpose.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI)
  • Cell Treatment: Treat cells with the quinazoline compound at its IC50 concentration for various time points (e.g., 24, 48 hours).[22]

  • Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[23][24]

  • Staining: Treat the cells with RNase A (to prevent staining of RNA) and then stain with a propidium iodide (PI) solution.[25] PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell.[22]

  • Flow Cytometry: Acquire data on a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Experimental Protocol: Apoptosis Detection with Annexin V/PI
  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Harvest and Wash: Harvest cells and wash them in cold PBS.[11]

  • Staining: Resuspend cells in Annexin V binding buffer and add fluorescently-labeled Annexin V and PI.[26] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).[27]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry: Analyze the samples promptly by flow cytometry.

Statistical Analysis of Cell Cycle and Apoptosis Data

The percentages of cells in each phase of the cell cycle or in each quadrant of the apoptosis plot (viable, early apoptotic, late apoptotic, necrotic) are compared between treated and control groups. A two-way ANOVA can be used to assess the effects of treatment and time, followed by a post-hoc test to identify specific differences.

III. In Vivo Validation: Efficacy in Preclinical Models

Promising in vitro results must be validated in vivo. Xenograft models, where human tumors are grown in immunocompromised mice, are a common approach.[28][29] Reporting standards, such as the ARRIVE guidelines, should be followed to ensure transparency and reproducibility.[6][30]

Assessing Tumor Growth Inhibition
Experimental Protocol: Xenograft Efficacy Study
  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.[28]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, standard drug, quinazoline compound).[29] Causality: Randomization is critical to avoid bias and ensure that any observed differences are due to the treatment and not pre-existing variations in tumor size or growth rate.

  • Treatment: Administer the treatments according to the planned schedule and dosage.

  • Tumor Measurement: Measure tumor volume (typically with calipers) at regular intervals (e.g., twice weekly).[28]

Statistical Analysis of Tumor Growth Data

Tumor growth curves are often analyzed using a mixed-effects model. This approach is powerful because it accounts for both the variability between animals and the correlation of repeated measurements within the same animal.[5] A simpler, though less comprehensive, metric is the Tumor Growth Inhibition (TGI) index or the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) at the end of the study.[28]

Data Presentation: Comparing In Vivo Efficacy

Treatment Group (n=10)Dose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Statistical Significance vs. Vehicle (p-value)
Vehicle Control -1250 ± 150--
Gefitinib 25625 ± 8050<0.01
Quinazoline A 25450 ± 6564<0.001
Quinazoline A 50250 ± 4080<0.0001
Data are hypothetical and for illustrative purposes.
Survival Analysis

In some studies, the primary endpoint is survival. The Kaplan-Meier method is used to estimate survival curves, and the log-rank test is used to compare them.[15]

Causality: The Kaplan-Meier analysis is essential for time-to-event data as it correctly handles "censored" data—for example, when an animal is removed from the study for reasons other than the event of interest (e.g., toxicity) or when the study ends before all animals have experienced the event.[15]

IV. Conclusion: Building a Defensible Data Package

The statistical validation of experimental results for quinazoline compounds is not a mere formality but the very foundation upon which their potential as cancer therapeutics is built. By thoughtfully designing experiments, choosing appropriate statistical tests, and transparently reporting the results, we can construct a robust and defensible data package. This guide has outlined a framework that emphasizes the "why" behind our choices, from selecting a parametric vs. non-parametric test to employing mixed-effects models for in vivo data. Adherence to these principles of scientific and statistical integrity will not only enhance the reproducibility of our research but also accelerate the translation of promising quinazoline compounds from the laboratory to the clinic, ultimately benefiting the patients we strive to serve.

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A Comparative Guide to the Antimicrobial Activity of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and among them, the quinazoline scaffold is recognized as a "privileged structure."[3][4][5] This is due to its presence in numerous bioactive compounds and its ability to interact with a wide range of biological targets.[4] Quinazoline and its oxidized form, quinazolinone, are fused heterocyclic systems that serve as the core for compounds exhibiting a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4][6][7]

This guide provides a comparative analysis of the antimicrobial efficacy of various quinazoline derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of structure-activity relationships, mechanisms of action, and the experimental data that underscore the potential of this versatile chemical scaffold in combating microbial pathogens.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth. The following sections compare the MIC values of representative quinazoline derivatives against key Gram-positive bacteria, Gram-negative bacteria, and fungi.

Activity Against Gram-Positive Bacteria

Quinazoline derivatives have demonstrated significant potency against Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. Strains like Staphylococcus aureus and Bacillus subtilis are common targets in these investigations. Some derivatives have shown activity comparable to or exceeding that of standard antibiotics.[3]

Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Key Structural FeaturesReference
Fused Tricyclic Quinazolinones Deoxyvasicinone AnalogueStaphylococcus aureus32 - 64Fused pyrrolo ring system[8]
Quinazolinone Schiff Bases Compound 4c Staphylococcus aureus>128Schiff base linkage at C2[9]
Naphthyl-substituted Quinazolinones Compound VMA-17-04 Staphylococcus aureus16Naphthyl radical substituent[10]
Pyrrolidine-substituted Quinazolinones Compound 16 (p-chloro phenyl)Staphylococcus aureus0.5 (mg/mL)Pyrrolidine at C2, p-chloro phenyl at N3[11]
Triazolo-quinazoline Hybrids Compound 16 Staphylococcus aureus< Standard (Streptomycin)Fused triazole ring[12]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and strains.

Activity Against Gram-Negative Bacteria

Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, present a greater challenge due to their protective outer membrane. However, certain quinazoline derivatives have shown promising activity, indicating their ability to bypass or disrupt this barrier.[8] Fused quinazolinone structures, in particular, have exhibited better bacteriostatic effects against Gram-negative strains.[8]

Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Key Structural FeaturesReference
Fused Tricyclic Quinazolinones Deoxyvasicinone AnaloguePseudomonas aeruginosa32Fused pyrrolo ring system[8]
Quinazolinone Schiff Bases Schiff Base DerivativesEscherichia coli128Schiff base linkage at C2[9]
Quinazoline-Piperazine Hybrids Compound 6f Escherichia coli6.25Piperazine and phosphorodiamidate moieties[4]
Pyrrolidine-substituted Quinazolinones Compound 19 (p-nitro phenyl)Pseudomonas aeruginosa1 (mg/mL)Pyrrolidine at C2, p-nitro phenyl at N3[11]
Triazolo-quinazoline Hybrids Compound 16 Escherichia coli< Standard (Streptomycin)Fused triazole ring[12]
Antifungal Activity

The fungicidal and fungistatic potential of quinazolines is a significant area of research. Derivatives have been successfully developed into commercial fungicides, and ongoing research continues to identify novel compounds active against pathogenic fungi like Candida albicans and various plant pathogens.[13]

Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Key Structural FeaturesReference
Metal Complexes Cu(II) Complex of [EMNEDAQZHO]Candida albicansPotent ActivityCoordination with a copper ion[6]
Fused Tricyclic Quinazolinones Compound 4 Candida albicans32Fused pyrrolo ring system[8]
Quinazoline-Piperazine Hybrids Compound 6f Candida albicans6.25Piperazine and phosphorodiamidate moieties[4]
Triazolo-quinazoline Hybrids Compound 16 Candida albicans< Standard (Griseofulvin)Fused triazole ring[12]
Quinazolinone Derivatives Compound 6c Sclerotinia sclerotiorum2.46 (IC₅₀)Specific substitutions enhancing antifungal effect[14][15]

Structure-Activity Relationship (SAR): Decoding Antimicrobial Potency

The antimicrobial activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective antimicrobial agents.

Key SAR Insights:

  • Position 2 and 3 Substitutions: The presence of a substituted aromatic ring at position 3 and groups like methyl, amine, or thiol at position 2 are often essential for robust antimicrobial activity.[3][5]

  • Halogenation: The introduction of halogen atoms (e.g., chlorine, iodine) at positions 6 and 8 of the quinazolinone ring can significantly enhance antibacterial effects.[3][5]

  • Hybridization: Fusing the quinazoline core with other heterocyclic rings, such as triazoles or thiazoles, can lead to hybrid molecules with superior and broader-spectrum activity.[12]

  • Metal Complexation: Coordination of quinazoline ligands with metal ions (e.g., Cu²⁺, Zn²⁺) can substantially increase their biological activity, potentially by improving solubility or interaction with microbial enzymes.[6]

  • Lipophilicity: Increasing the hydrophobicity of the molecule, for instance by adding a naphthyl radical, can enhance its ability to penetrate the bacterial cell membrane, leading to a more pronounced pharmacological effect.[10]

SAR_Quinazoline cluster_substitutions Key Substitution Positions cluster_strategies Activity Enhancement Strategies Quinazoline_Core Quinazoline/Quinazolinone Core C2 C2: -CH3, -SH, Schiff Bases Quinazoline_Core->C2 Substitutions N3 N3: Substituted Aryl Rings Quinazoline_Core->N3 Substitutions C4 C4: Amine/Substituted Amines Quinazoline_Core->C4 Substitutions C6_C8 C6/C8: Halogenation (Cl, I) Quinazoline_Core->C6_C8 Substitutions Hybridization Hybridization (e.g., with Triazole) Quinazoline_Core->Hybridization Modifications Metal_Complexation Metal Complexation (Cu, Zn) Quinazoline_Core->Metal_Complexation Modifications Lipophilicity Increased Lipophilicity (Naphthyl group) Quinazoline_Core->Lipophilicity Modifications Activity Enhanced Antimicrobial Activity C2->Activity N3->Activity C4->Activity C6_C8->Activity Hybridization->Activity Metal_Complexation->Activity Lipophilicity->Activity

Caption: Key structure-activity relationships for antimicrobial quinazoline derivatives.

Mechanisms of Antimicrobial Action

While the exact mechanisms can vary between different derivatives, a primary target for many antibacterial quinazolinones is DNA gyrase .[3][9] This essential bacterial enzyme controls DNA topology and is crucial for DNA replication and repair. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial death.[4][9]

Other proposed mechanisms include:

  • Cell Wall Interaction: Some derivatives may interfere with the synthesis or integrity of the bacterial cell wall.[3][5]

  • Membrane Permeability: Certain compounds have been shown to alter the permeability of fungal cell membranes, leading to the leakage of cellular contents and cell death.[14][15]

  • Biofilm Inhibition: Beyond direct killing, some quinazolinones can inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat.[11]

MoA_DNA_Gyrase cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Enzyme) Supercoiled_DNA->DNA_Gyrase binds Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA induces negative supercoils Quinazoline Quinazoline Derivative Inhibition Inhibition Quinazoline->Inhibition Inhibition->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by quinazoline derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a quinazoline derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test quinazoline derivative, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pipettes and sterile tips

  • Incubator

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test quinazoline derivative.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2 through 12. 100 µL of the stock drug solution is added to wells 1 and 2. After mixing the contents of well 2, 100 µL is transferred to well 3, and this process is repeated down to well 11, from which 100 µL is discarded.

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., ~1.5 x 10⁸ CFU/mL for E. coli).

    • Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation of Microtiter Plate:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum) on each plate.

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • Visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the quinazoline derivative in which no visible growth is observed (i.e., the first clear well).

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Quinazoline Derivative in 96-Well Plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate read Visually Read Results: Identify Lowest Concentration with No Growth incubate->read end Determine MIC Value read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Outlook

Quinazoline derivatives represent a highly promising and versatile class of compounds in the fight against microbial pathogens.[1][6] Their broad spectrum of activity, coupled with the potential for chemical modification to enhance potency and selectivity, makes them attractive scaffolds for novel drug development. The ability of certain derivatives to inhibit essential bacterial enzymes like DNA gyrase provides a clear mechanism for their antibacterial effects.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogues based on established SAR to improve efficacy and reduce potential toxicity.

  • Mechanism Elucidation: Further investigating the precise molecular targets for different classes of quinazoline derivatives to better understand their action and overcome potential resistance.

  • Combination Therapies: Exploring the synergistic effects of quinazoline derivatives with existing antibiotics to enhance their efficacy and combat multi-drug resistant strains.

The comprehensive data presented in this guide underscores the significant potential of quinazoline-based structures. Continued exploration and innovation in this area are vital steps toward developing the next generation of effective antimicrobial agents.

References
  • Patil, S., et al. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.
  • (n.d.). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. Available at: [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

  • (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. PubMed. Available at: [Link]

  • (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jafari, E., et al. (2017). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Eissa, M. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Sravanthi, T., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports. Available at: [Link]

  • (n.d.). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. Available at: [Link]

  • (2025). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link]

  • (n.d.). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ResearchGate. Available at: [Link]

  • Bakr, R. B., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of a New Series of Quinazoline - Thiazole and/or Quinazoline - Triazole Hybrids as Bioactive Heterocycles. Chemistry & Biodiversity. Available at: [Link]

  • Vlasov, S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Research Results in Pharmacology. Available at: [Link]

  • El-Sayed, N., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society. Available at: [Link]

  • Manhas, N., et al. (2025). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen. Available at: [Link]

  • Jafari, E., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Chloro-8-fluoroquinazolin-4-amine (CAS No. 1107695-04-4). As a chlorinated and fluorinated heterocyclic compound, this substance requires rigorous disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety principles and regulatory standards, providing a self-validating system for waste management.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, data from suppliers and structurally analogous compounds provide a clear hazard profile. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Based on available data, the compound is classified as an irritant.[1] The Globally Harmonized System (GHS) classifications for this chemical highlight its potential to cause significant irritation upon contact or inhalation.[2]

Table 1: Hazard Summary for this compound

Hazard ClassGHS CodeHazard StatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
STOT - Single ExposureH335May cause respiratory irritation[2]

STOT: Specific Target Organ Toxicity

The causality behind these classifications lies in the chemical's structure. Halogenated aromatic compounds can react with biological macromolecules, leading to irritation at points of contact. The fine, powdered nature of many research chemicals increases the risk of aerosolization and subsequent respiratory irritation.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound. The selected equipment must form a complete barrier to prevent exposure through all potential routes.

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield. This dual protection is critical to prevent contact with the eyes, as the substance is a known serious eye irritant.[2][3]

  • Hand Protection: Use chemical-resistant nitrile gloves. Ensure gloves are inspected for integrity before each use and are disposed of immediately after handling the compound or contaminated materials.

  • Body Protection: A properly fitted laboratory coat is required. For operations with a higher risk of spillage or dust generation, consider an impervious apron or chemical-resistant suit.

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[3] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is mandatory.

Waste Segregation and Management: A Step-by-Step Protocol

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create hazardous reactions and complicates the final disposal process, often leading to significant compliance issues and increased costs.

Step 1: Waste Classification

All materials contaminated with this compound must be classified as Halogenated Organic Solid Waste . This includes:

  • Expired or surplus solid this compound.

  • Contaminated consumables: gloves, weighing papers, pipette tips, vials.

  • Spill cleanup materials.

This classification is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[4][5]

Step 2: Containerization
  • Select the Right Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material (e.g., high-density polyethylene) that is compatible with the chemical waste.

  • Collect Waste: Place all contaminated solid materials directly into the designated container. Avoid generating dust during transfer.

  • Do Not Mix: Never mix this waste stream with non-halogenated solvents, aqueous waste, or general laboratory trash.[6][7][8]

Step 3: Labeling

Proper labeling is a critical compliance and safety step. The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Irritant," "Skin/Eye Irritant").

  • The date accumulation started.

  • The name of the principal investigator or laboratory responsible.

Step 4: Temporary Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat, sparks, or incompatible materials.[9]

  • In a location with secondary containment to manage potential leaks.

Step 5: Final Disposal

The only acceptable method for the final disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]

  • Schedule Pickup: Contact your EHS office to arrange for the pickup of the full waste container.

  • Documentation: Complete all required waste disposal forms accurately, ensuring the chemical composition is clearly stated.

  • Handover: Ensure the container is securely sealed and properly labeled before it is handed over to the trained disposal personnel.

The preferred and most environmentally sound disposal technology is high-temperature incineration in a permitted hazardous waste facility.[4][11] This process ensures the complete destruction of the chlorinated heterocyclic structure.

Disposal and Decontamination Workflow

The following diagram illustrates the logical flow from chemical use to final disposal.

cluster_0 Laboratory Operations cluster_1 Waste Management Protocol cluster_2 Final Disposition A Handling of This compound B Generation of Contaminated Waste (Gloves, Vials, Solid Residue) A->B C Classify as: 'Halogenated Organic Solid Waste' B->C D Collect in Designated, Sealed Waste Container C->D E Label Container with Contents and Hazards D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H Transfer to Licensed Hazardous Waste Handler G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never dispose of this chemical or its solutions down the sink. Halogenated organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.[6][11]

  • Regular Trash Disposal: Do not discard contaminated materials in the regular, non-hazardous trash. This can expose custodial staff to chemical hazards and violates federal and local regulations.[11]

  • Evaporation in Fume Hood: Allowing solutions containing this compound to evaporate is not a disposal method and is strictly prohibited.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills or if the substance becomes airborne outside of a containment device, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.

  • Containment & Cleanup:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep or scoop the absorbed material into a hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated organic solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible environmental stewardship.

References

  • Echemi. (n.d.). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets.
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  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Echemi. (n.d.). 2-Chloro-6-fluoroquinazolin-4-amine.
  • PubChem. (n.d.). 2-Chloro-6-fluoro-8-methylquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 10). 2-(3-Bromophenyl)
  • ResearchGate. (2019, September 7). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

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  • A-C-T. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Chloro-8-fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary goal is to ensure that you can work safely and effectively with novel chemical entities. The compound 2-Chloro-8-fluoroquinazolin-4-amine (CAS No. 1107695-04-4) is a specialized research chemical. As is common with such compounds, comprehensive, peer-reviewed toxicological data is not yet available. Therefore, this guide is built upon established principles of chemical safety, hazard assessment by structural analogy, and a deep respect for the hierarchy of controls. The recommendations herein are designed to provide a robust framework for minimizing risk and should be integrated into your institution's broader Chemical Hygiene Plan as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3]

Hazard Assessment by Chemical Analogy

Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts. This proactive approach is a cornerstone of laboratory safety.

  • Quinazoline Core: This heterocyclic aromatic structure is common in many biologically active molecules and pharmaceutical agents.[4][5][6] While the core itself is generally stable, its derivatives can possess potent biological effects.

  • Aromatic Amine Group (-NH₂): Aromatic amines as a class are known to have potential for toxicity and skin sensitization.[7][8] Some can be harmful if inhaled, absorbed through the skin, or swallowed.[8][9] One supplier notes that this compound may cause an allergic skin reaction.[10]

  • Halogenation (Chloro- and Fluoro- groups): The presence of chlorine and fluorine atoms increases the chemical's molecular weight and can significantly alter its reactivity and toxicological profile. Halogenated organic compounds are often treated with a higher degree of caution due to their persistence and potential for varied biological activity.[11][12]

Based on these structural motifs, we must assume this compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and harmful if ingested or inhaled.[10][13] We will operate under this "worst-case" assumption for all protocols.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Your primary safety net is a well-designed experimental environment that minimizes exposure from the start.

  • Engineering Controls: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1][14] The fume hood provides critical ventilation to prevent the inhalation of fine powders or aerosols.

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on this SOP and the associated hazards before beginning work.[1][15]

Personal Protective Equipment (PPE): A Detailed Protocol

Proper PPE selection is critical for preventing direct contact. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Single pair of Nitrile glovesSafety glasses with side shieldsLab coatNot typically required
Weighing Solid Double-gloved Nitrile glovesChemical splash gogglesLab coat, disposable sleevesRecommended: N95 respirator
Preparing Solutions Double-gloved Nitrile glovesChemical splash goggles and face shieldChemical-resistant apron over lab coatNot required if in fume hood
Reaction/Workup Double-gloved Nitrile glovesChemical splash goggles and face shieldChemical-resistant apron over lab coatNot required if in fume hood
Handling Waste Double-gloved Nitrile glovesChemical splash gogglesLab coatNot required
Detailed PPE Selection & Rationale
  • Hand Protection:

    • Material: Nitrile gloves are recommended for their broad resistance to chemicals and are a suitable starting point.[16] Avoid latex gloves due to potential allergic reactions and poor chemical resistance.[16]

    • Double Gloving: For all tasks involving open handling of the solid or its solutions, double gloving is mandatory. This practice provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

    • Glove Change Protocol: Change gloves immediately if you suspect contamination. Never wear gloves outside the laboratory area. Wash hands thoroughly with soap and water after removing gloves.[17]

  • Eye and Face Protection:

    • Minimum: Safety glasses with side shields are the absolute minimum for any work in the lab.

    • Splash Hazard: When handling the solid powder (which can become airborne) or any liquid solutions, upgrade to chemical splash goggles.[18][19] Goggles provide a full seal around the eyes, protecting from splashes and fine particulates.

    • High-Volume/Splash Risk: When preparing solutions or performing transfers where a splash is more likely, a full face shield must be worn in addition to chemical splash goggles to protect the entire face.[19][20]

  • Body Protection:

    • A standard lab coat is required at all times.

    • When handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection:

    • The primary method of respiratory protection is the chemical fume hood.

    • When weighing the solid compound, there is a higher risk of inhaling fine, potent particles. In this specific instance, wearing a NIOSH-approved N95 respirator is a prudent additional precaution to minimize exposure.

Operational and Disposal Plans

Safe handling extends from the moment a chemical arrives to the moment its waste leaves your facility.

Standard Operating Workflow

Below is a step-by-step workflow for handling this compound.

cluster_prep Preparation & Control cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal a 1. Verify Fume Hood Certification b 2. Don Full PPE (Task-Specific) a->b c 3. Weigh Solid Compound (Use N95 Respirator) b->c d 4. Prepare Solution c->d e 5. Perform Reaction & Workup d->e f 6. Decontaminate Glassware & Surfaces (e.g., with Acetone) e->f g 7. Segregate Waste f->g h 8. Remove PPE & Wash Hands g->h

Caption: End-to-end workflow for handling this compound.
Waste Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.[11][12] Under no circumstances should this chemical or its solutions be disposed of down the drain. [12]

  • Waste Segregation: All waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[12][21] This includes:

    • Solid Waste: Contaminated gloves, weigh paper, disposable sleeves, and any unreacted solid compound.

    • Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses.

    • Sharps: Contaminated needles or sharp-edged spatulas must go into a designated sharps container for hazardous waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste: this compound".[11][14] Keep a running list of all components added to the container.[22]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids or bases.[14][22]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Follow all local and national regulations for hazardous waste disposal.[11][14]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][23] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[23] Remove contact lenses if present and easy to do.[10][23] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[23]

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled halogenated waste container. Decontaminate the area with a suitable solvent.

    • Large Spill / Spill Outside Hood: Evacuate the immediate area. Alert your supervisor and contact your institution's EH&S emergency line. Do not attempt to clean it up yourself.

By adhering to these rigorous protocols, you can effectively manage the risks associated with handling this compound, ensuring both your personal safety and the integrity of your research.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety, Princeton University. Retrieved from [Link]

  • Glove selection chart. (2002, January). Spring Environmental. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University. Retrieved from [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. (n.d.). Georgia Tech Professional Education. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of South Carolina. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. Retrieved from [Link]

  • Quinazoline Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Safety Data Sheet for Amine-based products. (2015, June 11). Chemtron. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Anhydrous Ammonia PPE. (2020, November 18). YouTube. Retrieved from [Link]

  • BASE CAMP 4 AMINE Safety Data Sheet. (n.d.). Albaugh. Retrieved from [Link]

  • Defy Amine 4 Safety Data Sheet. (2015, September 4). Greenbook.net. Retrieved from [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. (2022, July 4). MDPI. Retrieved from [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016, October 12). PubMed. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.